molecular formula C19H25ClN4O4 B1451166 Thalidomide-NH-C6-NH2 hydrochloride CAS No. 2093386-50-4

Thalidomide-NH-C6-NH2 hydrochloride

Cat. No.: B1451166
CAS No.: 2093386-50-4
M. Wt: 408.9 g/mol
InChI Key: PBGMRXNTLPSDNR-UHFFFAOYSA-N
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Description

Thalidomide-NH-C6-NH2 hydrochloride is a useful research compound. Its molecular formula is C19H25ClN4O4 and its molecular weight is 408.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-aminohexylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4.ClH/c20-10-3-1-2-4-11-21-13-7-5-6-12-16(13)19(27)23(18(12)26)14-8-9-15(24)22-17(14)25;/h5-7,14,21H,1-4,8-11,20H2,(H,22,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGMRXNTLPSDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architect's Blueprint: A Technical Guide to Thalidomide-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of drug discovery, this in-depth guide navigates the intricate world of thalidomide-based Proteolysis Targeting Chimeras (PROTACs), focusing on the critical role of the linker in mediating targeted protein degradation. We delve into the discovery, synthesis, and optimization of these crucial components, offering detailed experimental protocols and quantitative data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

PROTACs represent a paradigm shift in pharmacology, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The thalidomide scaffold and its analogs, such as pomalidomide and lenalidomide, are widely employed to engage the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system.[2][3][] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[5][6][7]

The Central Role of the Linker in PROTAC Efficacy

The linker's length, composition, rigidity, and attachment points to the warhead and E3 ligase ligand profoundly impact the PROTAC's ability to induce protein degradation.[5][6][8] An optimal linker facilitates the necessary proximity and orientation between the POI and the E3 ligase to enable efficient ubiquitination of the target protein, marking it for destruction by the proteasome.[1][9][10]

  • Linker Length: The distance between the two ligands is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can lead to reduced efficacy due to excessive flexibility and a higher entropic penalty upon binding.[1][11][12] Systematic studies have shown that varying the linker length, often by incorporating polyethylene glycol (PEG) or alkyl chains, can dramatically alter the degradation potency.[11][12][13]

  • Linker Composition: The chemical nature of the linker influences solubility, cell permeability, and metabolic stability.[14] PEG linkers are commonly used to enhance hydrophilicity and solubility.[6][8] Alkyl chains offer a more hydrophobic character.[7] The incorporation of rigid motifs like piperazine or piperidine rings can help to control the conformation of the PROTAC.[7]

  • Attachment Points: The position at which the linker is connected to both the thalidomide moiety and the POI-binding ligand is critical for maintaining the binding affinity of each ligand for its respective target and for achieving a productive ternary complex geometry.[6][15] For thalidomide-based PROTACs, the linker is often attached at the C4 position of the phthalimide ring, a site that generally does not interfere with CRBN binding.[2][16]

Quantitative Insights into Linker Optimization

The optimization of PROTAC linkers is often an empirical process requiring the synthesis and evaluation of a library of compounds.[7] The following tables summarize key quantitative data from various studies, illustrating the impact of linker modifications on the degradation of specific target proteins. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions, such as cell lines and treatment times.

PROTACTarget ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
MZ1 BRD4VHLAmide-linked-1595HEK293[17][18]
dBET1 BRD4ThalidomideTriazole----[17]
Compound 1B MDM2ThalidomidePOE-3-IC₅₀: 230-390-A549, Huh7, HepG2[19]
SHP2 Degrader 11 SHP2Thalidomide--6.02--[20]

Table 1: Performance Data of Various PROTACs. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation observed. IC₅₀ refers to the half-maximal inhibitory concentration.

PROTAC SeriesTarget ProteinLinker VariationOptimal Linker Length (atoms)Key FindingReference
ERα PROTACs ERαAlkyl/PEG chain length16A clear dependence of degradation on linker length was observed.[12][21]
p38α/β PROTACs p38α/β--Linker length and composition are crucial for degradation-inducing activity.[13]

Table 2: Impact of Linker Length on PROTAC Efficacy.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of thalidomide-based PROTACs.

Protocol 1: General Solid-Phase Synthesis of a Thalidomide-Based PROTAC[22][23]

This protocol outlines a solid-phase approach, which can simplify purification and allows for the modular assembly of PROTACs.

Materials:

  • Aminomethyl polystyrene-divinylbenzene (PS-DVB) resin

  • 4-(4-formyl-3-methoxyphenoxy)butanoic acid

  • 2-(2-aminoethoxy)ethan-1-ol

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • 4-hydroxyisobenzofuran-1,3-dione

  • 3-aminopiperidine-2,6-dione hydrochloride

  • Triethylamine (TEA)

  • Toluene

  • Iodoacetic acid

  • POI-binding ligand with a primary or secondary amine

  • Standard solid-phase synthesis reagents and solvents (DMF, DCM, etc.)

Procedure:

  • Resin Preparation: Swell the aminomethyl PS-DVB resin in a suitable solvent like DMF.

  • Linker Attachment: a. Acylate the resin with 4-(4-formyl-3-methoxyphenoxy)butanoic acid. b. Perform reductive amination with 2-(2-aminoethoxy)ethan-1-ol. c. Protect the resulting secondary amine with an Fmoc group using Fmoc-OSu.

  • Thalidomide Moiety Synthesis: a. React the resin with 4-hydroxyisobenzofuran-1,3-dione under Mitsunobu conditions. b. Induce ring-closure to form the thalidomide scaffold by reacting with 3-aminopiperidine-2,6-dione hydrochloride in the presence of TEA in boiling toluene.

  • Functionalization for POI Ligand Coupling: a. Deprotect the Fmoc group. b. Acylate the free amine with iodoacetic acid to introduce a reactive handle.

  • Coupling of POI Ligand: React the resin-bound thalidomide-linker with the POI-binding ligand containing a nucleophilic amine.

  • Cleavage and Purification: Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/DCM). Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.[9]

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation[9][11]

This protocol is used to quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified duration (e.g., 18-24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[9]

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.[9][18]

  • Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. c. Wash the membrane and incubate with the primary antibody for the loading control. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9][18]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein levels to the loading control.[18]

Visualizing the Core Concepts

Diagrams generated using Graphviz provide a clear visual representation of the key processes and relationships in PROTAC technology.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC Mechanism of Action.

PROTAC_Workflow Target_Selection 1. Target Protein Selection Ligand_Design 2. Design/Selection of POI and E3 Ligands Target_Selection->Ligand_Design Linker_Design 3. Linker Design & Synthesis Ligand_Design->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis (e.g., Solid-Phase) Linker_Design->PROTAC_Synthesis Biochemical_Assays 5. In Vitro Biochemical Assays (e.g., Binding Affinity) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays 6. Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Optimization 7. Iterative Optimization (Linker, Ligands) Cellular_Assays->Optimization In_Vivo 8. In Vivo Studies Cellular_Assays->In_Vivo Lead Candidate Optimization->Linker_Design Refine

Caption: PROTAC Drug Discovery Workflow.

Linker_Properties cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Efficacy Degradation Efficacy (DC₅₀, Dₘₐₓ) Length->Efficacy Composition Composition (PEG, Alkyl, etc.) Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Composition->Efficacy Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Flexibility->Efficacy Attachment Attachment Points Attachment->Ternary_Complex Attachment->Efficacy Ternary_Complex->Efficacy Physicochem->Efficacy Selectivity Selectivity Efficacy->Selectivity

Caption: Linker Properties and Their Impact.

References

The Architect of Destruction: A Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional inhibition to the induced degradation of disease-causing proteins. Proteolysis Targeting Chimeras (PROTACs) are at the vanguard of this revolution, offering a powerful strategy to eliminate specific proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2][] This guide provides an in-depth technical overview of Thalidomide-NH-C6-NH2 hydrochloride, a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Thalidomide and its derivatives, once infamous for their teratogenic effects, have been repurposed as potent modulators of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] They act as "molecular glues," altering the substrate specificity of CRBN to induce the ubiquitination and subsequent degradation of "neosubstrates."[4][5] This mechanism is harnessed in PROTAC technology, where thalidomide-based ligands serve as the E3 ligase-recruiting component. This compound is a pre-functionalized E3 ligase ligand-linker conjugate, incorporating the CRBN-binding phthalimide core of thalidomide and a 6-carbon alkyl linker terminating in a primary amine. This amine group provides a convenient attachment point for a POI-binding ligand, facilitating the modular synthesis of PROTACs.[6]

Mechanism of Action: Orchestrating Protein Degradation

The action of a PROTAC utilizing this compound is a catalytic cycle that results in the selective degradation of a target protein.

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the Cereblon (CRBN) E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN). The 6-carbon linker in Thalidomide-NH-C6-NH2 provides the necessary flexibility and length to facilitate this interaction.

  • Ubiquitination: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery. This proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

  • Catalytic Cycle: The PROTAC molecule is not consumed in this process and is released after inducing ubiquitination, allowing it to engage with another POI and E3 ligase, thus acting catalytically to degrade multiple copies of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-CRBN Ternary Complex POI->TernaryComplex PROTAC Thalidomide-NH-C6-NH2-based PROTAC PROTAC->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex TernaryComplex->PROTAC Release TernaryComplex->CRBN PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: The catalytic cycle of targeted protein degradation mediated by a thalidomide-based PROTAC.

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context. While specific data for PROTACs utilizing the this compound linker is proprietary to the researchers who have synthesized them, the following tables provide representative data for thalidomide-based PROTACs to illustrate the typical range of values obtained.

Table 1: Representative Binding Affinities of Thalidomide and its Derivatives to Cereblon

CompoundAssay TypeDissociation Constant (Kd)Reference
ThalidomideIsothermal Titration Calorimetry (ITC)~250 nM[4]
LenalidomideITC~178 nM[4]
PomalidomideITC~157 nM[4]
(S)-thalidomideCompetitive Elution Assay~10-fold stronger than (R)-enantiomer[5][7]

Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs

PROTAC TargetCell LineDC50DmaxLinker TypeReference
BRD4H661< 0.5 µM>90%PEG[2]
HDAC1HCT1160.91 ± 0.02 µMNot ReportedAlkyl[8]
HDAC3HCT1160.64 ± 0.03 µMNot ReportedAlkyl[8]
BTKRamos1-40 nM>95%Alkyl/PEG[2]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for the conjugation of this compound to a POI-binding ligand containing a carboxylic acid functional group via amide bond formation.

PROTAC_Synthesis Start Thalidomide-NH-C6-NH2.HCl + POI-Ligand-COOH Reaction Stir at Room Temperature Start->Reaction Coupling Amide Coupling Reagents (e.g., HATU, DIPEA) Coupling->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Product Final PROTAC Molecule Purification->Product

Caption: General workflow for the synthesis of a PROTAC via amide coupling.

Materials:

  • This compound

  • POI-binding ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the POI-binding ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Illustrative Example: TR-FRET)

This protocol provides a conceptual framework for assessing the formation of the POI-PROTAC-CRBN ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Purified recombinant target protein (POI), often tagged (e.g., with His-tag)

  • Purified recombinant CRBN-DDB1 complex, often tagged with a different tag (e.g., with GST-tag)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Europium)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-APC)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the purified POI, the CRBN-DDB1 complex, and the PROTAC at various concentrations.

  • Antibody Addition: Add the donor- and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader. An increased FRET signal indicates the proximity of the donor and acceptor molecules, and thus the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" often observed in PROTAC-induced ternary complex formation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the Cereblon E3 ligase. Its pre-functionalized nature simplifies the synthetic process, allowing researchers to focus on the design and optimization of the target-binding ligand. The 6-carbon alkyl linker provides a common and effective scaffold for inducing the formation of a productive ternary complex, leading to the efficient degradation of the target protein. A thorough understanding of the mechanism of action, coupled with robust quantitative assays and detailed experimental protocols, is essential for the successful development of novel and effective protein degraders. This guide provides a foundational framework for researchers and drug developers to leverage the power of targeted protein degradation in their quest for new therapeutics.

References

A Preliminary Investigation of Thalidomide-NH-C6-NH2 Hydrochloride for Novel PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-NH-C6-NH2 hydrochloride as a foundational building block for the design of novel Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest. Thalidomide and its analogs are pivotal in this field, acting as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This guide will delve into the core concepts, quantitative data from analogous systems, and detailed experimental protocols to facilitate the preliminary investigation and development of new thalidomide-based PROTACs.

Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands

This compound is a bifunctional molecule composed of the thalidomide moiety, which serves as the E3 ligase recruiter, and a six-carbon aliphatic chain with a terminal amine group (hydrochloride salt), which acts as a linker. This terminal amine provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule can then simultaneously bind to the POI and the CRBN E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3][4][5][6]

The length and chemical nature of the linker are critical for the stability and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of protein degradation.[7] The C6 alkyl chain of Thalidomide-NH-C6-NH2 offers a flexible and commonly used linker length for initial PROTAC design.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a thalidomide-based PROTAC in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC Thalidomide-based PROTAC Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Induces Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Fragments Degraded Peptide Fragments Proteasome->PROTAC Releases Proteasome->CRBN Releases Proteasome->Degraded_Fragments Degrades into

Caption: Mechanism of action of a thalidomide-based PROTAC.

Quantitative Data on Thalidomide-Analog-Based PROTACs

While specific quantitative data for PROTACs utilizing the Thalidomide-NH-C6-NH2 linker is not extensively available in the public domain, the following table summarizes the performance of well-characterized PROTACs that employ thalidomide or its more potent analog, pomalidomide, to degrade the Bromodomain and Extra-Terminal (BET) protein BRD4. This data serves as a valuable benchmark for the expected potency of novel thalidomide-based degraders.

PROTACE3 Ligase LigandTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-825PomalidomideBRD4Jurkat<1>95[8]
dBET1ThalidomideBRD4MV4;114.3>98
MZ1VHLBRD4HeLa24>95

Note: DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.[5] Data is compiled from different studies, and experimental conditions may vary.

Experimental Protocols

A rigorous evaluation of a novel PROTAC involves a series of in vitro and cellular assays to determine its efficacy, selectivity, and mechanism of action.

Quantitative Western Blotting for Protein Degradation

This method is fundamental for quantifying the reduction in the levels of a specific target protein following PROTAC treatment.[8]

a. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

  • Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

b. Cell Lysis and Protein Quantification:

  • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

c. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein's band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Mass Spectrometry-Based Quantitative Proteomics

This unbiased approach provides a global view of the proteome, enabling the assessment of a PROTAC's selectivity and the identification of potential off-target effects.[7][8][9]

a. Sample Preparation:

  • Culture and treat cells with the PROTAC and a vehicle control, typically at a concentration near the DC₅₀ value.

  • Harvest and lyse the cells, followed by protein extraction and quantification.

  • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Label the peptide samples with isobaric tags (e.g., TMT) for multiplexed analysis.

b. LC-MS/MS Analysis:

  • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

c. Data Analysis:

  • Process the raw data using appropriate software to identify and quantify proteins.

  • Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.

  • Identify proteins that are significantly up- or downregulated.

Fluorescence Polarization (FP) Binding Assay

This in vitro assay is used to assess the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[10]

a. Materials:

  • Fluorescently labeled ligand for the POI (tracer).

  • Purified recombinant POI and CRBN-DDB1 complex.

  • PROTAC of interest.

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).

  • 384-well black plates.

b. Procedure:

  • In a 384-well plate, add a fixed concentration of the fluorescent tracer and the POI.

  • Add a serial dilution of the PROTAC to the wells.

  • Add a fixed concentration of the CRBN-DDB1 complex.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader.

c. Data Analysis:

  • An increase in fluorescence polarization indicates the formation of the ternary complex. Plot the change in polarization against the PROTAC concentration to determine the binding affinity.

MTS Assay for Cell Viability

This assay evaluates the cytotoxic effects of the PROTAC on the cells.[10]

a. Procedure:

  • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

b. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the PROTAC concentration to determine the IC₅₀ value.

Experimental Workflow

The following diagram outlines a typical workflow for the preliminary investigation of a novel PROTAC.

PROTAC_Workflow cluster_workflow PROTAC Development Workflow Synthesis PROTAC Synthesis (Thalidomide-NH-C6-NH2 + POI Ligand) In_Vitro_Binding In Vitro Binding Assay (e.g., FP for Ternary Complex) Synthesis->In_Vitro_Binding Cellular_Degradation Cellular Degradation Assay (Western Blot for DC50/Dmax) In_Vitro_Binding->Cellular_Degradation Viability Cell Viability Assay (e.g., MTS for Cytotoxicity) Cellular_Degradation->Viability Proteomics Selectivity Profiling (Quantitative Proteomics) Viability->Proteomics Optimization Lead Optimization Proteomics->Optimization

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

This compound is a valuable and readily applicable building block for the synthesis of novel PROTACs targeting a wide range of proteins for degradation. Its thalidomide core effectively hijacks the CRBN E3 ligase, while the C6 amine linker provides a versatile point of attachment for target-binding ligands. By following the detailed experimental protocols outlined in this guide and using the provided quantitative data as a benchmark, researchers can systematically evaluate the potential of their newly designed PROTACs. A thorough investigation encompassing target degradation, ternary complex formation, cellular viability, and proteome-wide selectivity is crucial for the successful development of potent and specific protein degraders for therapeutic applications.

References

An In-depth Technical Guide to Thalidomide-NH-C6-NH2 Hydrochloride as a Cereblon E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thalidomide-NH-C6-NH2 hydrochloride, a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of thalidomide, this compound serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein degradation machinery. This document will delve into the mechanism of action, provide quantitative data from closely related analogs, detail relevant experimental protocols, and present visual diagrams of the associated signaling pathways and experimental workflows. The information herein is intended to empower researchers in the field of targeted protein degradation to effectively utilize this and similar reagents in their drug discovery efforts.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address disease targets previously considered "undruggable."[1] At the forefront of this technology are PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).[2]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the POI.

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[3]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[4]

The Role of Cereblon and Thalidomide Analogs in PROTACs

Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][5] Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for CRBN.[3][] The binding of these molecules to CRBN alters its substrate specificity, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by the native E3 ligase complex.[7][8]

In the context of PROTACs, the thalidomide moiety acts as the "E3 ligase handle," effectively directing the CRL4^CRBN^ complex to the target protein.[3] this compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a 6-carbon linker terminating in an amine group, making it ready for conjugation to a POI ligand.[9][10][11]

Quantitative Data: Binding Affinities of Cereblon Ligands

While specific binding affinity data for this compound is not extensively available in the public domain, the following table summarizes the binding affinities of its parent compound, thalidomide, and its well-characterized derivatives to Cereblon. These values provide a strong reference for the expected performance of PROTACs incorporating this ligand.

CompoundBinding Affinity (Kd) to CRBNAssay MethodReference
Thalidomide~250 nMNot Specified[12]
(S)-Thalidomide~2.5 µMIsothermal Titration Calorimetry (ITC)[7]
(R)-Thalidomide~18 µMIsothermal Titration Calorimetry (ITC)[7]
Lenalidomide1.5 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[13]
Pomalidomide1.2 µMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[13]
CC-220 (Iberdomide)60 nMTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[13]

Signaling Pathways Involving Cereblon

Cereblon is involved in various cellular signaling pathways. Its modulation by thalidomide and its analogs can lead to downstream effects on transcription factors and cell signaling cascades. One notable pathway is the Wnt signaling pathway, where CRBN has been shown to be an evolutionarily conserved regulator.[14][15] Wnt signaling promotes the CRBN-dependent degradation of a subset of proteins, including Casein kinase 1α (CK1α), a negative regulator of the pathway.[14][15]

CRBN_Signaling_Pathway Cereblon's Role in Downstream Signaling cluster_crl4 CRL4-CRBN E3 Ligase Complex cluster_protac PROTAC Interaction CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 IKZF1_3 Neosubstrates (e.g., IKZF1, IKZF3) CRBN->IKZF1_3 Recruits (in presence of ligand) Ubiquitination Poly-ubiquitination CRBN->Ubiquitination Proximity-induced CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Thalidomide_Analog Thalidomide-NH-C6-NH2 Thalidomide_Analog->CRBN Binds to Linker Linker Thalidomide_Analog->Linker POI_Ligand POI Ligand POI_Ligand->Linker POI Protein of Interest (POI) POI_Ligand->POI Binds to POI->Ubiquitination Proximity-induced IKZF1_3->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Protein Degradation Proteasome->Degradation Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis, Anti-proliferation) Degradation->Downstream_Effects

Caption: PROTAC-mediated recruitment of a target protein to the CRL4-CRBN complex.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize PROTACs constructed using this compound.

Cereblon Binding Assay (Competitive Fluorescence Polarization)

This assay determines the binding affinity of the PROTAC to Cereblon.

Principle: A fluorescently labeled thalidomide tracer is displaced by the test compound, leading to a decrease in fluorescence polarization.[16]

Materials:

  • Purified recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide (e.g., Cy5-labeled thalidomide)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT)

  • Test PROTAC and control compounds

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of the test PROtac in assay buffer.

  • In a 384-well plate, add the fluorescently labeled thalidomide tracer at a fixed concentration (e.g., 10 nM).

  • Add the serially diluted test PROTAC to the wells.

  • Add the purified CRBN protein to a final concentration that yields a significant polarization window.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a plate reader.

  • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Principle: A reconstituted ubiquitination system is used to detect the transfer of ubiquitin to the target protein in the presence of the PROTAC.[4]

Materials:

  • Purified recombinant E1 activating enzyme (e.g., UBE1)

  • Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Purified recombinant CRL4^CRBN^ E3 ligase complex

  • Purified recombinant protein of interest (POI)

  • Ubiquitin and biotinylated-ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test PROTAC and control compounds

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the POI and streptavidin-HRP

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, CRL4^CRBN^, POI, ubiquitin (with a spike of biotin-ubiquitin), and ATP in the reaction buffer.

  • Add the test PROTAC or vehicle control at various concentrations.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an antibody against the POI to detect higher molecular weight ubiquitinated species.

  • Alternatively, probe with streptavidin-HRP to detect biotin-ubiquitinated POI.

Cellular Protein Degradation Assay (Western Blot)

This assay measures the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Principle: Cells are treated with the PROTAC, and the level of the target protein is quantified by Western blotting.[17]

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • Test PROTAC and control compounds (including a proteasome inhibitor like MG132 as a control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include vehicle-only and proteasome inhibitor co-treatment controls.

  • Wash the cells with cold PBS and lyse them.

  • Quantify the total protein concentration of each lysate using a BCA assay.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies for the POI and a loading control.

  • Wash and incubate with secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining compared to the vehicle control to determine the DC50 (concentration for 50% degradation).

Experimental and Logical Workflows

The development and characterization of a PROTAC follows a logical progression from initial design to cellular validation.

PROTAC_Development_Workflow PROTAC Development and Validation Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical/Biophysical Validation cluster_cellular Cellular Validation POI_Ligand_Selection Select POI Ligand Linker_Design Linker Design POI_Ligand_Selection->Linker_Design E3_Ligand Select E3 Ligand (Thalidomide-NH-C6-NH2) E3_Ligand->Linker_Design Synthesis Chemical Synthesis Linker_Design->Synthesis Binding_Assay Binding Affinity Assay (e.g., FP, SPR, TR-FRET) Synthesis->Binding_Assay Characterize Ternary_Complex Ternary Complex Formation Assay (e.g., Co-IP, TR-FRET) Binding_Assay->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, In-Cell ELISA) Ubiquitination_Assay->Degradation_Assay Validate in cells Proteomics Global Proteomics (Selectivity) Degradation_Assay->Proteomics Functional_Assay Cellular Functional Assays (e.g., Viability, Apoptosis) Degradation_Assay->Functional_Assay In_Vivo_Studies In Vivo Efficacy Studies Functional_Assay->In_Vivo_Studies Proceed to in vivo models

References

The Architect's Blueprint: A Technical Guide to Designing PROTACs with Amine-Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of two key ligands: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties.[2][3]

Amine-functionalized linkers are a cornerstone of PROTAC design, offering versatile handles for synthesis and opportunities to fine-tune the molecule's characteristics. This guide provides an in-depth exploration of the fundamental principles for designing PROTACs with these critical linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Principles of Amine-Functionalized Linker Design

The design of an effective amine-functionalized linker requires a careful balance of several factors to ensure optimal biological activity and drug-like properties.

Linker Length and Flexibility: A Balancing Act

The length of the linker is a paramount consideration, as it dictates the distance and orientation between the POI and the E3 ligase within the ternary complex.

  • Too short: A linker that is too short may create steric hindrance, preventing the simultaneous binding of both the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[4]

  • Too long: Conversely, an excessively long linker can lead to unproductive binding modes and may not effectively bring the two proteins into the necessary proximity for efficient ubiquitination.[4]

The optimal linker length is target-dependent and must be empirically determined. For instance, studies on estrogen receptor (ER)-α targeting PROTACs revealed that a 16-atom linker provided superior degradation compared to shorter or longer variants.[5]

Flexibility, primarily offered by alkyl chains and polyethylene glycol (PEG) units, allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a stable ternary complex. However, excessive flexibility can come at an entropic cost, potentially destabilizing the complex.[6]

Linker Composition: Influencing Physicochemical Properties

The chemical makeup of the linker significantly impacts the PROTAC's solubility, permeability, and metabolic stability. Amine functionalities are often incorporated within various linker scaffolds:

  • Alkyl Chains: These provide flexibility and are synthetically accessible. However, they are generally hydrophobic, which can negatively affect solubility.[7]

  • Polyethylene Glycol (PEG) Chains: The inclusion of PEG units enhances hydrophilicity and aqueous solubility.[7] However, increasing the number of ether oxygens can sometimes negatively impact degradation activity.[2]

  • Rigid Moieties: Incorporating rigid structures like piperazine or piperidine rings can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve metabolic stability.[8] The basicity of the amine within these rings can also be modulated to influence solubility.

Attachment Points (Exit Vectors): Directing the Interaction

The position at which the linker is attached to both the POI ligand and the E3 ligase ligand (the "exit vector") is crucial. An inappropriate exit vector can disrupt the binding of the ligands to their respective proteins, abrogating the PROTAC's activity. The choice of attachment point should ideally be in a solvent-exposed region of the ligand that does not interfere with key binding interactions.[9]

Quantitative Data on Amine-Functionalized Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation by CRBN-based PROTACs

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC AAlkyl9>1000<2022Rv1[2]
PROTAC BAlkyl1218>9522Rv1[2]
PROTAC CAlkyl165>9522Rv1[2]
PROTAC DAlkyl2025>9022Rv1[2]

Table 2: Impact of Linker Composition on KEAP1 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
PROTAC 8Alkyl7~100~80HEK293T[10]
PROTAC 10Alkyl-Ether9~50>90HEK293T[10]
PROTAC 13Alkyl-Ether12~200~70HEK293T[10]
PROTAC 14Alkyl-Amide711>95HEK293T[10]

Table 3: Physicochemical Properties and Permeability of VHL-based PROTACs with Varied Linkers

PROTACLinker CompositioncLogPAqueous Solubility (µM)Permeability (10⁻⁶ cm/s)Reference
1 Alkyl7.60.40.1[11]
2 Alkyl-Ether5.51.22.5[11]
3 Alkyl-Amide4.82.51.8[11]
7 Alkyl-Tertiary Amine5.93.11.1[11]
8 Piperidine-containing5.24.51.2[11]

Experimental Protocols

Detailed methodologies for key experiments in the design and evaluation of PROTACs are provided below.

Protocol 1: Synthesis of a Boc-Protected Amine-PEG Linker and Conjugation to a PROTAC

This protocol describes a solid-phase synthesis approach, which simplifies purification and allows for the rapid assembly of PROTAC libraries.[12]

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • t-Boc-N-amido-PEG-Br linker

  • Carboxylic acid-functionalized POI ligand

  • Coupling agents (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvents: DMF, DCM

  • TFA (for Boc deprotection)

Procedure:

  • Immobilization of E3 Ligase Ligand:

    • Swell the aminomethylated polystyrene resin in DMF.

    • Add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF to the resin.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF, DCM, and MeOH.

  • Linker Attachment:

    • Swell the E3 ligase-functionalized resin in DMF.

    • Add a solution of t-Boc-N-amido-PEG-Br (2 eq.) and DIPEA (4 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

  • POI Ligand Coupling:

    • Treat the resin with 50% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the terminal amine.[12]

    • Neutralize the resin with 10% DIPEA in DCM.

    • Add a solution of the carboxylic acid-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF, DCM, and MeOH.

  • Cleavage and Purification:

    • Cleave the PROTAC from the resin using a TFA cocktail.

    • Purify the crude PROTAC by reverse-phase HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cultured cells.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay provides a quantitative measure of PROTAC-induced proximity between the POI and the E3 ligase in living cells.[13]

Procedure:

  • Cell Transfection:

    • Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC.

    • Add the PROTAC dilutions to the transfected cells and incubate for the desired time.

  • Reagent Addition and Signal Measurement:

    • Add the NanoBRET™ detection reagent containing the HaloTag® ligand and the NanoLuc® substrate.

    • Measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[13]

Protocol 4: Immunoprecipitation of Ubiquitinated Proteins

This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[14][15]

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the POI or an anti-ubiquitin antibody coupled to beads.

  • Washing and Elution:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads.

  • Western Blot Analysis:

    • Analyze the eluate by Western blotting using an anti-ubiquitin antibody (if the POI was immunoprecipitated) or an anti-POI antibody (if ubiquitin was immunoprecipitated) to detect the ubiquitinated POI.

Visualizing Key Concepts in PROTAC Design

Graphviz diagrams are provided to illustrate critical signaling pathways and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Loads Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Design_Workflow Target_Selection 1. Target & E3 Ligase Selection Ligand_ID 2. Ligand Identification (Warhead & Anchor) Target_Selection->Ligand_ID Linker_Design 3. Amine-Functionalized Linker Design Ligand_ID->Linker_Design Synthesis 4. PROTAC Synthesis Linker_Design->Synthesis Biochemical_Assays 5. Biochemical Assays (Ternary Complex Formation) Synthesis->Biochemical_Assays Cell_Based_Assays 6. Cell-Based Assays (Degradation, Viability) Biochemical_Assays->Cell_Based_Assays Mechanism_Validation 7. Mechanism Validation (Ubiquitination) Cell_Based_Assays->Mechanism_Validation Optimization 8. SAR & Optimization Mechanism_Validation->Optimization Optimization->Linker_Design Iterative Refinement Lead_Candidate Lead Candidate Optimization->Lead_Candidate Meets Criteria

Caption: A typical workflow for the design and evaluation of PROTACs.

BRD4_Signaling cluster_nucleus Nucleus BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Targets BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Myc_Gene c-Myc Gene BRD4->Myc_Gene Promotes Transcription BRD4_Degradation->Myc_Gene Inhibits Transcription (Indirectly) Myc_mRNA c-Myc mRNA Myc_Gene->Myc_mRNA Transcription Myc_Protein c-Myc Protein Myc_mRNA->Myc_Protein Translation Cell_Cycle_Genes Cell Cycle Genes (e.g., Cyclins) Myc_Protein->Cell_Cycle_Genes Activates Transcription Proliferation Cell Proliferation Cell_Cycle_Genes->Proliferation

Caption: Simplified signaling pathway of BRD4 degradation by a PROTAC.

Conclusion

The design of PROTACs with amine-functionalized linkers is a multifaceted process that requires a deep understanding of the interplay between linker properties and biological outcomes. By systematically optimizing linker length, composition, and attachment points, researchers can develop highly potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for the rational design and evaluation of the next generation of PROTAC therapeutics. The iterative cycle of design, synthesis, and testing remains central to unlocking the full potential of this transformative technology.

References

Exploratory Studies on the Stability of Thalidomide-NH-C6-NH2 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of Thalidomide-NH-C6-NH2 hydrochloride, a bifunctional molecule incorporating the cereblon (CRBN) E3 ligase ligand thalidomide, connected via a C6 amino linker. As a key component in the development of Proteolysis Targeting Chimeras (PROTACs), understanding its stability profile is paramount for ensuring the efficacy and safety of resulting therapeutic agents. This document details the intrinsic stability of the thalidomide core, the influence of the aminoalkyl linker, and the potential degradation pathways under various stress conditions. Methodologies for stability-indicating analytical techniques are presented, alongside an exploration of the signaling pathways potentially affected by degradation products. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

Thalidomide, initially a sedative, has been repurposed due to its potent immunomodulatory and anti-angiogenic properties. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] This interaction alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This principle has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which utilize a thalidomide-based ligand to recruit CRBN to a target protein of interest, thereby inducing its degradation.[2][3]

This compound is a key building block in the synthesis of such PROTACs, providing the CRBN-binding moiety and a reactive amine for conjugation to a target-specific ligand.[4][5] However, the inherent chemical lability of the thalidomide core, particularly its susceptibility to hydrolysis, presents a significant challenge in the development of stable and effective PROTACs.[6] The stability of the entire molecule is influenced not only by the thalidomide scaffold but also by the nature and attachment point of the linker.[6] This guide explores the critical aspects of the stability of this compound, providing a framework for its characterization and handling.

Core Signaling Pathway: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex

The therapeutic and teratogenic effects of thalidomide and its derivatives are mediated through the CRL4^CRBN^ E3 ubiquitin ligase complex.[1] Understanding this pathway is crucial for contextualizing the importance of the stability of CRBN-recruiting ligands.

CRL4_CRBN_Pathway Mechanism of Thalidomide-Based PROTACs cluster_CRL4 CRL4-CRBN E3 Ligase Complex CUL4A CUL4A (Scaffold) DDB1 DDB1 (Adaptor) ROC1 ROC1 (RING) CRBN CRBN (Substrate Receptor) E2 E2 Ubiquitin- Conjugating Enzyme ROC1->E2 Recruits PROTAC Thalidomide-NH-C6-NH2-Target Ligand (PROTAC) PROTAC->CRBN Binds to POI Protein of Interest (POI) PROTAC->POI Binds to Proteasome 26S Proteasome POI->Proteasome Targeted to Ub Ubiquitin E2->Ub Carries Ub->POI Transferred to POI Degraded_POI Degraded POI Proteasome->Degraded_POI Degrades

Diagram 1: Mechanism of thalidomide-based PROTACs.

As illustrated in Diagram 1, the thalidomide moiety of the PROTAC binds to CRBN, bringing the entire CRL4^CRBN^ complex into proximity with the target Protein of Interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The stability of the thalidomide-linker conjugate is critical, as its degradation would prevent the formation of the ternary complex (CRBN-PROTAC-POI) and abrogate the desired biological activity.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including the inherent lability of the thalidomide core, the nature of the C6-amino linker, and the presence of the hydrochloride salt.

Hydrolytic Stability

The glutarimide and phthalimide rings of thalidomide are susceptible to hydrolysis, particularly at neutral to basic pH.[6] This non-enzymatic hydrolysis is a primary degradation pathway. The attachment of a linker to the phthalimide ring can significantly impact the rate of hydrolysis.

Table 1: Comparative Hydrolytic Stability of Thalidomide-Linker Conjugates (Illustrative Data)

Compound IDLinker TypeLinker Attachment Point% Remaining after 24h (pH 7.4, 37°C)Reference
ThalidomideNoneN/A~50%[6]
Analog AAminoalkyl4-position of phthalimide~60%[6]
Analog BAlkylether4-position of phthalimide>90%[6]
Analog CAminoalkyl5-position of phthalimide~75%[6]

Note: This table presents illustrative data based on findings for structurally similar compounds to demonstrate the impact of the linker on stability. Specific quantitative data for this compound is not publicly available.

Studies on various thalidomide-linker conjugates have shown that the nature and position of the linker are critical determinants of hydrolytic stability.[6] Aminoalkyl linkers, such as the one in Thalidomide-NH-C6-NH2, can influence the electronic properties of the phthalimide ring, potentially affecting its susceptibility to nucleophilic attack by water. The hydrochloride salt form of the amine linker is expected to enhance aqueous solubility but may also influence the pH of the local microenvironment, thereby affecting the hydrolysis rate.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for this compound (Hypothetical)

Stress ConditionReagent/ConditionExpected Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°COpening of glutarimide and/or phthalimide rings.
Base Hydrolysis 0.1 M NaOH, RTRapid opening of glutarimide and/or phthalimide rings.
Oxidation 3% H₂O₂, RTHydroxylated derivatives on the phthalimide ring.[7][8]
Thermal Degradation 80°CPotential for various degradation products.
Photodegradation ICH Q1B conditionsPotential for photolytic cleavage or rearrangement.

Note: The expected degradation products are based on the known degradation pathways of thalidomide and its analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

HPLC_Method_Development Workflow for Stability-Indicating HPLC Method Development Start Start: Obtain Thalidomide-NH-C6-NH2 HCl and Degradation Samples Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Initial_Screening Initial Method Screening (Column, Mobile Phase, Gradient) Analyze_Samples Analyze Stressed Samples by HPLC-UV/MS Initial_Screening->Analyze_Samples Forced_Degradation->Initial_Screening Peak_Purity Assess Peak Purity and Resolution Analyze_Samples->Peak_Purity Optimization Optimize Method Parameters (e.g., Gradient, Flow Rate, Temperature) Peak_Purity->Optimization Resolution or Purity Inadequate Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Peak_Purity->Validation Resolution and Purity Adequate Optimization->Analyze_Samples End End: Final Stability-Indicating Method Validation->End

Diagram 2: Workflow for stability-indicating HPLC method development.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare stressed samples as described in the forced degradation protocol (Section 4.2). Neutralize acidic and basic samples before analysis.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5-95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm and 254 nm) and Mass Spectrometry (MS) for peak identification.

  • Method Optimization:

    • Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation of the parent peak from all degradation product peaks.

    • Ensure peak purity of the parent compound in the presence of its degradants using a photodiode array (PDA) detector and MS data.

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

Forced Degradation Protocol
  • Acid Hydrolysis:

    • Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 1 hour.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid sample in a suitable solvent for analysis.

  • Photostability Testing:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a dark control.

Impact of Degradation on Biological Activity

The degradation of this compound can have significant implications for the biological activity of the corresponding PROTAC.

Degradation_Impact Logical Relationships of Degradation and Biological Inactivity Intact_Molecule Intact Thalidomide-NH-C6-NH2-PROTAC Degradation Degradation (e.g., Hydrolysis) Intact_Molecule->Degradation No_Ternary_Complex No Ternary Complex Formation Degraded_Ligand Degraded Thalidomide Moiety Degradation->Degraded_Ligand Cleaved_Linker Cleaved Linker/Target Ligand Degradation->Cleaved_Linker No_CRBN_Binding Loss of CRBN Binding Degraded_Ligand->No_CRBN_Binding No_CRBN_Binding->No_Ternary_Complex No_Degradation No POI Degradation No_Ternary_Complex->No_Degradation

Diagram 3: Impact of degradation on PROTAC function.

Hydrolysis of the glutarimide or phthalimide rings can abolish or significantly reduce the binding affinity of the thalidomide moiety for CRBN.[10] Without this crucial interaction, the PROTAC cannot form the ternary complex, and targeted protein degradation will not occur. Furthermore, the degradation products themselves could potentially have off-target effects or toxicities. Therefore, a thorough understanding and control of the stability of this compound are essential for the development of safe and effective PROTAC-based therapeutics.

Conclusion

The stability of this compound is a critical quality attribute that directly impacts its utility in the synthesis of PROTACs and the performance of the final drug product. The thalidomide core is susceptible to degradation, primarily through hydrolysis, which can be influenced by the attached linker. This guide has outlined the key stability considerations, provided detailed experimental protocols for stability assessment, and visualized the relevant biological pathways and experimental workflows. A comprehensive stability testing program, as described herein, is indispensable for researchers, scientists, and drug development professionals working with this important class of molecules to ensure the development of robust and reliable targeted protein degraders.

References

A Technical Introduction to Bifunctional Molecules Utilizing Thalidomide Analogs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm of small molecule drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this evolution are bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), which harness the cell's endogenous protein degradation machinery to eliminate disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of bifunctional molecules, with a specific focus on the pivotal role of thalidomide and its analogs—lenalidomide and pomalidomide—as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols for the evaluation of these molecules, and visualize the underlying biological pathways and experimental workflows.

The Dawn of Targeted Protein Degradation: A New Therapeutic Modality

Conventional small molecule drugs typically function by binding to the active site of a target protein, thereby inhibiting its function. While this approach has been highly successful, it is not without limitations. Many proteins lack suitable binding pockets for inhibitors, rendering them "undruggable." Furthermore, achieving sustained target inhibition often requires high drug concentrations, which can lead to off-target effects and toxicity.

Targeted Protein Degradation (TPD) offers a novel and powerful alternative. Instead of merely inhibiting a protein's function, TPD aims to completely remove the protein from the cell. This is achieved through the use of bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This induced proximity triggers the transfer of ubiquitin molecules to the POI, marking it for degradation by the proteasome.

Thalidomide and its Analogs: From Tragedy to Therapeutic Triumph

Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed and has become a cornerstone of TPD technology. The discovery that thalidomide and its more potent and safer analogs, lenalidomide and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase was a watershed moment in the field.[1][2] These molecules, now often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues," effectively altering the substrate specificity of the CRL4-CRBN E3 ligase complex.[3][4]

In the context of bifunctional molecules, the thalidomide analog moiety serves as the "E3 ligase handle" or "warhead." It is chemically linked to a separate ligand that specifically binds to a POI. This heterobifunctional architecture is the defining feature of a PROTAC.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of a thalidomide analog-based PROTAC is a catalytic process that can be broken down into several key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the CRBN subunit of the CRL4-CRBN E3 ligase complex, forming a transient ternary complex.[5]

  • Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is not consumed in this process and is released to engage another POI and E3 ligase, allowing for the degradation of multiple target protein molecules in a catalytic manner.

This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors, as it can lead to a more profound and sustained target knockdown at lower concentrations.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation PROTAC PROTAC PROTAC:w->PROTAC:w Ternary_Complex POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex CRBN CRL4-CRBN E3 Ligase CRBN->Ternary_Complex Ub Ubiquitin Ubiquitinated_POI Poly-ubiquitinated POI Ub->Ubiquitinated_POI E1, E2 enzymes Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ubiquitinated_POI Ubiquitinated_POI->Proteasome

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of thalidomide analogs and the PROTACs derived from them can be quantified by several key parameters, including binding affinity to CRBN and the efficiency of target protein degradation.

Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)

The binding affinity of the E3 ligase ligand to CRBN is a critical determinant of PROTAC efficacy. A higher affinity can lead to more efficient ternary complex formation and subsequent degradation. The dissociation constant (Kd) is a common measure of binding affinity, with a lower Kd value indicating a stronger interaction.

CompoundBinding Affinity (Kd) to CRBNReference(s)
Thalidomide~250 nM[1][6]
Lenalidomide~178 nM[1][6]
Pomalidomide~157 nM[1][6]

Note: Binding affinity values can vary depending on the experimental conditions and assay format.

Degradation Efficiency of Thalidomide Analog-Based PROTACs

The potency of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable.

PROTACTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference(s)
ARV-825BRD4PomalidomideJurkat< 1> 95[7]
NC-1BTKThalidomideMino2.297[8]
Compound 16 EGFRPomalidomideA54932.996[9]

Note: DC50 and Dmax values are dependent on the specific PROTAC architecture, target protein, and cell line used.

Degradation of Neosubstrates

It is important to note that thalidomide and its analogs can also induce the degradation of endogenous "neosubstrates," most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][10] This activity is responsible for both the therapeutic effects of IMiDs in certain cancers and their potential off-target effects. When designing PROTACs, it is crucial to assess their impact on neosubstrate levels.

CompoundNeosubstrateCell LineDegradationReference(s)
LenalidomideIKZF1MM1SLog2 ratio -1.54[10]
LenalidomideIKZF3MM1SLog2 ratio -2.09[10]

Experimental Protocols

The successful development and characterization of thalidomide analog-based bifunctional molecules rely on a suite of robust experimental assays. Below are detailed protocols for key experiments.

CRBN Binding Assay: Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a thalidomide analog to CRBN.

Materials:

  • Purified recombinant human CRBN protein

  • Thalidomide analog of interest

  • ITC instrument

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze the purified CRBN and the thalidomide analog into the same assay buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the CRBN solution into the sample cell of the ITC instrument.

    • Load the thalidomide analog solution into the injection syringe at a concentration 10-20 fold higher than the protein concentration.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment with ligand injected into buffer should also be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the experimental data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow Start Start Prep Prepare Protein (CRBN) and Ligand (Thalidomide Analog) in matched buffer Start->Prep Load Load CRBN into Sample Cell and Ligand into Syringe Prep->Load Titrate Perform Sequential Injections of Ligand into Protein Load->Titrate Measure Measure Heat Change (Raw ITC Data) Titrate->Measure Analyze Integrate and Analyze Data Measure->Analyze Control Perform Control Titration (Ligand into Buffer) Control->Analyze Results Determine Kd, n, ΔH, ΔS Analyze->Results

Workflow for Isothermal Titration Calorimetry (ITC).
Protein Degradation Assay: Western Blotting

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and to determine the DC50 and Dmax values.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the primary antibody against the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow Start Start Treat Treat Cells with PROTAC (Dose-Response) Start->Treat Lyse Lyse Cells and Quantify Protein Treat->Lyse Separate Separate Proteins by SDS-PAGE Lyse->Separate Transfer Transfer Proteins to Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe_Target Incubate with Primary Antibody (Target) Block->Probe_Target Probe_Secondary Incubate with HRP-conjugated Secondary Antibody Probe_Target->Probe_Secondary Detect Detect Signal (ECL) Probe_Secondary->Detect Re_Probe Strip and Re-probe with Loading Control Antibody Detect->Re_Probe Analyze Quantify Band Intensities and Normalize to Loading Control Re_Probe->Analyze Results Determine DC50 and Dmax Analyze->Results

Workflow for Western Blotting.
Ternary Complex Formation Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: To quantitatively assess the formation of the ternary complex between the POI, PROTAC, and CRBN in vitro.

Materials:

  • Purified recombinant POI (e.g., with a His-tag)

  • Purified recombinant CRBN (e.g., with a GST-tag)

  • PROTAC of interest

  • TR-FRET donor-labeled antibody (e.g., anti-His-Tb)

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

  • TR-FRET compatible microplate reader

Protocol:

  • Assay Setup:

    • In a microplate, combine the purified POI, CRBN, and a dilution series of the PROTAC in an appropriate assay buffer.

    • Include controls with no PROTAC, no POI, and no CRBN.

  • Antibody Addition and Incubation:

    • Add the donor- and acceptor-labeled antibodies to the wells.

    • Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

  • TR-FRET Measurement:

    • Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Conclusion and Future Directions

The use of thalidomide and its analogs as E3 ligase recruiters has been instrumental in the rapid advancement of targeted protein degradation. These bifunctional molecules have demonstrated remarkable efficacy in preclinical and clinical studies, offering the potential to address a wide range of diseases, including cancer and neurodegenerative disorders. The ability to catalytically eliminate target proteins provides a distinct advantage over traditional inhibitors, and the modular nature of PROTACs allows for the rational design and optimization of their properties.

Future research in this area will likely focus on several key aspects:

  • Expansion of the E3 Ligase Toolbox: While CRBN and VHL are the most commonly used E3 ligases, there are over 600 E3 ligases in the human genome. Identifying and developing ligands for other E3 ligases will expand the scope of TPD and may offer tissue-specific targeting.

  • Improving Drug-like Properties: PROTACs are often large molecules with suboptimal pharmacokinetic properties. Efforts to develop smaller, more cell-permeable, and orally bioavailable degraders are ongoing.

  • Overcoming Resistance: As with any therapeutic modality, resistance to protein degraders can emerge. Understanding the mechanisms of resistance and developing strategies to overcome it will be crucial for the long-term success of this approach.

  • Beyond Oncology: While the majority of current efforts are focused on cancer, the potential of TPD extends to a wide range of other diseases, including inflammatory, infectious, and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Thalidomide-NH-C6-NH2 Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2]

Thalidomide-NH-C6-NH2 hydrochloride is a key building block in the synthesis of CRBN-recruiting PROTACs. It comprises the thalidomide moiety for CRBN engagement, connected to a 6-carbon alkyl linker with a terminal primary amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand for a POI, typically through the formation of an amide bond with a carboxylic acid on the POI ligand. The hydrochloride salt form of this molecule generally enhances its solubility and stability.[3]

These application notes provide detailed protocols for the use of this compound in the synthesis of PROTACs, including conjugation to a POI ligand, purification, and characterization.

Data Presentation

The efficacy of a PROTAC is often quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical factor.

ParameterDescriptionTypical Values for Thalidomide-based PROTACsReference
CRBN Binding Affinity (Kd) The equilibrium dissociation constant, indicating the affinity of the thalidomide moiety for the CRBN E3 ligase. A lower Kd indicates a higher binding affinity.~250 nM[2]
DC50 The concentration of the PROTAC required to induce 50% degradation of the target protein.Nanomolar to low micromolar range[4][][6]
Dmax The maximum percentage of target protein degradation that can be achieved with a given PROTAC.Often >90%[2][][7]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a POI Ligand Containing a Carboxylic Acid

This protocol describes a standard procedure for conjugating the primary amine of Thalidomide-NH-C6-NH2 to a carboxylic acid on a POI ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • POI ligand with a terminal carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dry glassware and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • LC-MS and NMR instruments for characterization

Procedure:

  • Preparation of Reactants:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the coupling reagents.

    • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.0-3.0 equivalents) to neutralize the hydrochloride salt and act as a base.

  • Activation of the Carboxylic Acid:

    • To the solution of the POI ligand, add NHS (or sulfo-NHS) (1.2 equivalents) and EDC (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester intermediate. The reaction is most efficient at a pH of 4.5-7.2 for this step.[8]

  • Coupling Reaction:

    • Add the solution of Thalidomide-NH-C6-NH2 and DIPEA to the activated POI ligand solution.

    • The reaction of the NHS ester with the primary amine is most efficient at a pH of 7-8.[8]

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired PROTAC product.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Purify the crude product by reverse-phase preparative HPLC.

    • Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[9]

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol outlines the steps to evaluate the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • The synthesized PROTAC dissolved in DMSO

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.[4]

Visualizations

Signaling Pathway of CRBN-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Proteasomal Degradation PROTAC PROTAC (Thalidomide-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI CRBN CRBN E3 Ligase PROTAC->CRBN Binds to CRBN Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex CRBN->Ternary_Complex E2 E2 Ubiquitin-Conjugating Enzyme PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination of POI E1 E1 Ubiquitin-Activating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to complex Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome 26S Proteasome PolyUb_POI->Proteasome Targeted for degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI

Caption: Mechanism of CRBN-mediated protein degradation by a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_characterization Purification and Characterization Start Start: Reagents POI_Ligand POI Ligand (with -COOH) Start->POI_Ligand Thalidomide_Linker Thalidomide-NH-C6-NH2 (with -NH2) Start->Thalidomide_Linker Coupling_Reagents EDC, NHS, DIPEA in DMF Start->Coupling_Reagents Activation Activate POI Ligand (NHS ester formation) POI_Ligand->Activation Coupling Amide Bond Formation (Couple Thalidomide-Linker) Thalidomide_Linker->Coupling Coupling_Reagents->Activation Activation->Coupling Crude_PROTAC Crude PROTAC Mixture Coupling->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR, HRMS) Pure_PROTAC->Characterization Final_Product Final Characterized PROTAC Characterization->Final_Product

Caption: General workflow for the synthesis of a PROTAC using Thalidomide-NH-C6-NH2.

Logical Relationship of PROTAC Components

Caption: The three core components of a thalidomide-based PROTAC molecule.

References

Application Notes and Protocols for Conjugating Thalidomide-NH-C6-NH2 Hydrochloride to a Protein of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of Thalidomide-NH-C6-NH2 hydrochloride to a protein of interest. This method is particularly relevant for the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), where thalidomide and its analogs serve as E3 ubiquitin ligase ligands. The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the thalidomide linker and the carboxyl groups on the target protein.[1][2]

The primary amine on the C6 linker of the thalidomide derivative serves as a nucleophile that attacks the EDC-activated carboxyl groups on the protein, resulting in a stable conjugate.[3] This zero-length crosslinking approach is advantageous as it does not introduce a spacer arm from the crosslinking reagents themselves.[1] The inclusion of NHS or its water-soluble analog, Sulfo-NHS, enhances the efficiency of the conjugation reaction by creating a more stable amine-reactive intermediate.[1][4]

Data Presentation

The success of the conjugation reaction is dependent on several key parameters. The following table summarizes critical quantitative data gathered from established bioconjugation protocols.

ParameterRecommended Value/RangeNotes
Reaction pH
Carboxyl Activation (EDC/NHS)4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.[5][6]
Amine Coupling7.2 - 8.5Efficient reaction of the NHS-ester intermediate with primary amines.[3][5][7]
Molar Excess of Reagents
EDC to Protein2 - 10-fold molar excessA 10-fold molar excess is a common starting point.[8]
NHS/Sulfo-NHS to Protein2 - 5-fold molar excessTypically used in conjunction with EDC to improve efficiency.[6][8]
Thalidomide derivative to Protein10 - 50-fold molar excessThe optimal ratio should be determined empirically.
Reaction Time
Activation Step15 minutesAt room temperature.[1][8]
Conjugation Step2 hours at room temperature or overnight at 4°CLonger incubation times may be required for more dilute protein solutions.[1][9]
Quenching
EDC Quenching (optional)20 mM 2-mercaptoethanolTo inactivate EDC before adding the second molecule in a two-step reaction.[1]
NHS Ester Quenching10-50 mM Tris, Glycine, or LysineTo stop the reaction and cap any unreacted NHS esters.[5][10]

Experimental Protocols

This section outlines a detailed two-step protocol for the conjugation of this compound to a protein of interest using EDC and Sulfo-NHS.

Materials and Reagents
  • Protein of interest (in a carboxylate- and amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., SpinOUT™ GT-600)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step 1: Activation of Protein Carboxyl Groups
  • Prepare the Protein Solution: Dissolve the protein of interest in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare EDC and Sulfo-NHS: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.[1][11]

  • Activate the Protein: Add the EDC and Sulfo-NHS solutions to the protein solution. The final concentration of EDC should be in a 2-10-fold molar excess to the protein, and Sulfo-NHS in a 2-5-fold molar excess.

  • Incubate: Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.[1][8]

  • Remove Excess Reagents: Immediately purify the activated protein from excess EDC, Sulfo-NHS, and reaction byproducts using a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted side reactions.[9]

Step 2: Conjugation of Thalidomide-NH-C6-NH2
  • Prepare the Thalidomide Derivative: Dissolve the this compound in a minimal amount of anhydrous DMF or DMSO and then dilute it in Coupling Buffer to the desired concentration.

  • Conjugation Reaction: Immediately combine the activated protein with the thalidomide derivative solution. A 10- to 50-fold molar excess of the thalidomide derivative over the protein is recommended as a starting point.

  • Incubate: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM Tris to stop the reaction by hydrolyzing any remaining active NHS esters. Incubate for 15 minutes at room temperature.[10]

  • Purify the Conjugate: Purify the final thalidomide-protein conjugate from excess thalidomide derivative and quenching reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Characterization of the Conjugate

The successful conjugation can be confirmed by various analytical techniques, including:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the degree of labeling.

  • UV-Vis Spectroscopy: To quantify the protein concentration and potentially the amount of conjugated thalidomide if it has a distinct absorbance signature.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation protein Protein of Interest activated_protein Activated Protein (NHS-ester) protein->activated_protein 15 min, RT reagents1 EDC + Sulfo-NHS in Activation Buffer (pH 6.0) reagents1->activated_protein desalting1 Desalting Column activated_protein->desalting1 Purification conjugate Thalidomide-Protein Conjugate desalting1->conjugate 2h RT or O/N 4°C thalidomide Thalidomide-NH-C6-NH2 in Coupling Buffer (pH 7.2-7.5) thalidomide->conjugate quenching Quenching Buffer (e.g., Tris) conjugate->quenching Stop Reaction desalting2 Desalting Column/ Dialysis quenching->desalting2 Purification final_product Purified Conjugate desalting2->final_product

Caption: Workflow for the two-step conjugation of thalidomide to a protein.

Thalidomide Signaling Pathway

thalidomide_pathway cluster_e3_ligase CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) CRBN->Neosubstrate recruits CUL4 CUL4 ROC1 ROC1 Ub Ubiquitin ROC1->Ub transfers Thalidomide Thalidomide Thalidomide->CRBN binds Proteasome 26S Proteasome Neosubstrate->Proteasome targeting Ub->Neosubstrate polyubiquitination Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of thalidomide-mediated protein degradation.

References

Step-by-Step Guide for Synthesizing a BRD4-Degrading PROTAC with a C6 Linker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides a detailed guide for the synthesis, purification, and characterization of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the BRD4 protein. The synthesized PROTAC utilizes a C6 alkyl linker to connect the BRD4-binding warhead, JQ1, to the E3 ligase-recruiting ligand, pomalidomide. This guide is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins.[1] A PROTAC consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional occupancy-based inhibitors.[1] The choice of linker is critical as its length and composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and overall degradation efficiency.[][5] This guide focuses on the synthesis of a PROTAC employing a flexible C6 alkyl linker.

Experimental Protocols

This section details the step-by-step synthesis of a BRD4-targeting PROTAC. The overall synthetic scheme involves three main stages:

  • Synthesis of the E3 Ligase Ligand-Linker Conjugate: Preparation of Pomalidomide-C6-amine.

  • Synthesis of the Warhead: Preparation of JQ1-carboxylic acid.

  • Final PROTAC Assembly: Amide coupling of the pomalidomide-linker conjugate and the JQ1-warhead, followed by purification and characterization.

Stage 1: Synthesis of Pomalidomide-C6-amine (E3 Ligase Ligand-Linker Conjugate)

The synthesis of the pomalidomide-C6-amine intermediate can be achieved through the nucleophilic aromatic substitution (SNAr) of 4-fluorothalidomide with a C6-diamine linker. A commercially available pre-synthesized version, Pomalidomide-C6-amine HCl salt, can also be utilized to simplify the process.[6]

Protocol for the Synthesis of Pomalidomide-C6-amine:

  • Materials:

    • 4-Fluorothalidomide

    • 1,6-Hexanediamine (excess)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethyl sulfoxide (DMSO)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-fluorothalidomide (1 equivalent) and 1,6-hexanediamine (10 equivalents) in DMSO.

    • Add DIPEA (3 equivalents) to the reaction mixture.

    • Heat the mixture to 80-90 °C and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and dilute with DCM.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Pomalidomide-C6-amine.

Stage 2: Synthesis of (+)-JQ1-carboxylic acid (Warhead)

The warhead, (+)-JQ1, needs to be functionalized with a carboxylic acid handle to enable coupling with the amine-terminated linker. (+)-JQ1 carboxylic acid is a known derivative and can be synthesized from commercially available starting materials or purchased directly.[][7]

Protocol for the Synthesis of (+)-JQ1-carboxylic acid:

The synthesis of (+)-JQ1 and its carboxylic acid derivative has been previously described in the literature.[8] A general approach involves the multi-step synthesis of the thienotriazolodiazepine core followed by the introduction of the tert-butyl ester and subsequent hydrolysis to the carboxylic acid.

Stage 3: Final PROTAC Assembly, Purification, and Characterization

The final step involves the amide coupling of Pomalidomide-C6-amine and (+)-JQ1-carboxylic acid.

Protocol for Amide Coupling:

  • Materials:

    • Pomalidomide-C6-amine (1 equivalent)

    • (+)-JQ1-carboxylic acid (1 equivalent)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) (1.1 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous sodium sulfate

    • Reverse-phase preparative HPLC system

  • Procedure:

    • Dissolve (+)-JQ1-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of Pomalidomide-C6-amine (1 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude PROTAC using reverse-phase preparative HPLC.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

Characterization:

  • Mass Spectrometry (MS): Confirm the molecular weight of the final PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the final PROTAC using 1H and 13C NMR. The spectra should be consistent with the proposed structure.

Quantitative Data Summary

The following table summarizes typical yields and purity for the synthesis of a BRD4-targeting PROTAC with a C6 linker. These values are illustrative and can vary depending on reaction conditions and purification efficiency.

StepProductTypical Yield (%)Purity (%) (by HPLC)
Stage 1Pomalidomide-C6-amine60-75>95
Stage 2(+)-JQ1-carboxylic acidCommercially Available/Literature Synthesis>98
Stage 3Final PROTAC40-60>98

Signaling Pathway and Experimental Workflow Diagrams

BRD4 Signaling Pathway

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and regulating gene transcription.[9][10] It plays a crucial role in the expression of key oncogenes like MYC and is involved in various signaling pathways, including those related to cell cycle progression and apoptosis.[9][11] The degradation of BRD4 by a PROTAC is expected to downregulate the expression of these target genes, leading to anti-proliferative effects in cancer cells.

BRD4_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates PROTAC BRD4 PROTAC BRD4->PROTAC Ac_Histones Acetylated Histones Ac_Histones->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., MYC) RNA_Pol_II->Transcription initiates E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ubiquitination Ubiquitination PROTAC->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation leads to

Caption: BRD4 signaling pathway and its disruption by a PROTAC.

PROTAC Synthesis Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the BRD4-targeting PROTAC.

PROTAC_Synthesis_Workflow Start Start Synthesis_Linker Stage 1: Synthesis of Pomalidomide-C6-amine Start->Synthesis_Linker Synthesis_Warhead Stage 2: Synthesis of (+)-JQ1-carboxylic acid Start->Synthesis_Warhead Coupling Stage 3: Amide Coupling Synthesis_Linker->Coupling Synthesis_Warhead->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Experimental workflow for the synthesis of a BRD4 PROTAC.

References

Application Notes and Protocols for Thalidomide-NH-C6-NH2 Hydrochloride in Cancer Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalidomide-NH-C6-NH2 hydrochloride is a pivotal chemical tool for the development of Proteolysis-Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to selectively eliminate disease-causing proteins. This molecule is a functionalized E3 ligase ligand, incorporating the well-characterized thalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase. It is connected via a 6-carbon alkyl linker to a terminal primary amine (-NH2), which serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest (POI). By assembling a PROTAC using this building block, researchers can hijack the cell's ubiquitin-proteasome system to induce the degradation of specific oncoproteins, offering a powerful strategy to overcome the limitations of traditional small-molecule inhibitors. These application notes provide a comprehensive overview of its mechanism of action, protocols for PROTAC synthesis and evaluation, and representative data for CRBN-based degraders.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[1] A PROTAC synthesized using this compound operates through the following catalytic cycle:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) via its specific ligand (warhead) and to the Cereblon (CRBN) E3 ligase via its thalidomide moiety. This forms a transient ternary complex (POI-PROTAC-CRBN).

  • Ubiquitination: The formation of this complex allows the E3 ligase to transfer ubiquitin (Ub) from an E2-conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, continuing the degradation cycle catalytically.

PROTAC_Mechanism POI Protein of Interest (POI) (e.g., Oncoprotein) Ternary Ternary Complex (POI-PROTAC-CRBN) POI->Ternary PROTAC PROTAC (Thalidomide-Linker-Warhead) PROTAC->Ternary CRBN CRBN E3 Ligase Complex CRBN->Ternary Ternary->PROTAC Release & Recycling POI_Ub Polyubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of action for a CRBN-recruiting PROTAC.

Data Presentation: Performance of Representative CRBN-Based PROTACs

While specific data for PROTACs using the exact this compound linker may vary depending on the target ligand and cell line, the following tables summarize the performance of several published CRBN-recruiting PROTACs against key cancer targets. This data provides a benchmark for expected potency.

DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration of the PROTAC that inhibits cell proliferation by 50%.

Table 1: Degradation Potency of Representative CRBN-Based PROTACs

PROTAC Name/ID Target Protein Cell Line DC50 (nM) Dmax (%) Reference
Dasatinib-PROTAC BCR-ABL K562 ~100 >60 [2]
Compound 6h EGFRDel19/T790M/C797S Ba/F3 8 >90 [3]
Compound 1q EGFRL858R/T790M H1975 355.9 >90 [4]
MS154 (10) EGFR mutants HCC-827 <50 >95 [5]

| ARV-110 | Androgen Receptor (AR) | VCaP | <1 | >95 |[6] |

Table 2: Anti-proliferative Activity of Representative CRBN-Based PROTACs

PROTAC Name/ID Target Protein Cell Line IC50 (nM) Reference
Dasatinib-PROTAC BCR-ABL K562 4.4 [3]
Compound 6h EGFRDel19/T790M/C797S Ba/F3 20 [3]
GMB-475 (VHL-based) BCR-ABL K562 ~1000 [7]

| Compound C6 | EGFRL858R/T790M/C797S | H1975-TM | 10.3 |[8] |

Experimental Protocols

Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating a POI ligand (containing a carboxylic acid) to the primary amine of this compound.

Objective: To form a stable amide bond linking the POI ligand to the thalidomide-linker moiety.

Materials:

  • POI ligand with a terminal carboxylic acid.

  • This compound.

  • Peptide coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Anhydrous solvent: DMF (Dimethylformamide).

  • Solvents for work-up and purification (e.g., Ethyl Acetate, Water, Brine, Hexanes).

  • LC-MS for reaction monitoring.

  • HPLC or flash chromatography system for purification.

Procedure:

  • Activation of Carboxylic Acid: a. In a clean, dry reaction vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents) to the solution. Note: An extra equivalent of base is needed to neutralize the hydrochloride salt of the thalidomide-linker. c. Stir the mixture at room temperature for 20-30 minutes to form the activated ester.

  • Coupling Reaction: a. Add this compound (1.0 equivalent) to the activated mixture. b. Allow the reaction to stir at room temperature.

  • Reaction Monitoring: a. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: a. Once the reaction is complete, dilute the mixture with Ethyl Acetate. b. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Synthesis_Workflow POI_COOH POI Ligand-COOH (Warhead) Activation Activation Step POI_COOH->Activation HATU, DIPEA DMF, RT Thal_NH2 Thalidomide-NH-C6-NH2·HCl (E3 Ligase Ligand) Coupling Coupling Step Thal_NH2->Coupling Activation->Coupling Activated Ester PROTAC Final PROTAC Coupling->PROTAC Purification

Caption: Workflow for PROTAC synthesis via amide coupling.

Protocol 2: Western Blot for Target Protein Degradation

Objective: To quantify the reduction in POI levels in cells treated with a PROTAC.

Materials:

  • Cancer cell line expressing the POI.

  • Cell culture medium and supplements.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Treat cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. d. Collect the supernatant (protein lysate).

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash three times with TBST.

  • Detection and Analysis: a. Apply ECL substrate to the membrane. b. Visualize protein bands using a chemiluminescence imager. c. Re-probe the membrane with a loading control antibody. d. Quantify band intensities using densitometry software. Normalize POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT/MTS)

Objective: To determine the anti-proliferative effect of the PROTAC and calculate the IC50 value.

Materials:

  • Cancer cell line.

  • 96-well clear-bottom plates.

  • PROTAC stock solution.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours.

  • Treatment: Add serial dilutions of the PROTAC to the wells in triplicate. Include vehicle control wells. Incubate for 48-72 hours.

  • Assay: a. For MTS: Add MTS reagent directly to each well and incubate for 1-4 hours at 37°C. b. For MTT: Add MTT reagent, incubate for 4 hours, then add solubilization solution and incubate overnight.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualization of Affected Signaling Pathways

Degrading a key oncoprotein can have profound effects on downstream signaling. Below are examples of signaling pathways that can be therapeutically modulated by PROTACs.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation and survival in many cancers.[9] An EGFR-targeting PROTAC can eliminate the receptor, shutting down its downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR PROTAC (degrades EGFR) PROTAC->EGFR Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling cascade and the inhibitory point of an EGFR PROTAC.

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[10] Degrading BCR-ABL with a PROTAC can halt the uncontrolled proliferation of leukemic cells.

BCR_ABL_Pathway BCR_ABL BCR-ABL Oncoprotein STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K / AKT Pathway BCR_ABL->PI3K_AKT RAS_MAPK RAS / MAPK Pathway BCR_ABL->RAS_MAPK PROTAC BCR-ABL PROTAC (degrades BCR-ABL) PROTAC->BCR_ABL Degradation Leukemia Leukemic Cell Proliferation & Survival STAT5->Leukemia PI3K_AKT->Leukemia RAS_MAPK->Leukemia

Caption: Key downstream pathways activated by BCR-ABL and blocked by a PROTAC.

Concluding Remarks

This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. By providing a stable thalidomide ligand and a flexible linker with a reactive handle, it facilitates the development of novel therapeutics capable of targeted protein degradation. The protocols and data presented herein serve as a guide for researchers to design, synthesize, and evaluate potent and selective degraders for various cancer targets, ultimately contributing to the advancement of this transformative therapeutic modality.

References

Application Notes and Protocols for the Purification of PROTACs Containing Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2] Thalidomide and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ligase.[3]

This document provides detailed techniques for the purification of PROTACs containing the specific building block Thalidomide-NH-C6-NH2 hydrochloride . This moiety includes the CRBN ligand (thalidomide) and a six-carbon alkyl linker terminating in a primary amine, which is supplied as a hydrochloride salt. The presence of this basic primary amine presents unique challenges and opportunities for purification that must be carefully considered to achieve the high purity required for downstream biological assays.

The primary purification techniques discussed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal Phase Flash Chromatography, and Strong Cation-Exchange (SCX) Chromatography.

Key Challenges in Purification

Purifying PROTACs, particularly those with amine-containing linkers, can be challenging due to their unique physicochemical properties:

  • High Molecular Weight and Lipophilicity: PROTACs are often large (~700–1100 Da) and can be lipophilic or "greasy," leading to poor solubility in aqueous solutions and potential non-specific binding.[4][5]

  • Basic Nature: The terminal primary amine (pKa ~9-10) will be protonated at neutral and acidic pH. This positive charge significantly impacts its interaction with different stationary phases.

  • Solubility: The hydrochloride salt form generally improves aqueous solubility, but the free base form may have poor solubility in common organic solvents used for normal phase chromatography.

  • Reactivity: The primary amine is a nucleophile and can participate in side reactions if not handled correctly (e.g., reacting with carbonyls).

Purification Strategy Overview

The optimal purification strategy depends on the properties of the final PROTAC conjugate, particularly its polarity and the nature of the attached POI ligand. A general workflow for selecting a purification method is outlined below.

G start Crude PROTAC Mixture (Post-Synthesis) decision1 Is the PROTAC soluble in non-polar solvents (DCM, EtOAc)? start->decision1 proc1 Normal Phase Flash Chromatography decision1->proc1 Yes decision2 Is the PROTAC soluble in polar solvents (ACN, MeOH, Water)? decision1->decision2 No decision3 Does the crude mixture contain basic impurities or unreacted amine starting material? proc1->decision3 proc2 Reversed-Phase HPLC (RP-HPLC) decision2->proc2 Yes decision2->decision3 No (Consider solubility optimization) end_node Pure PROTAC (>95% Purity) proc2->end_node proc3 Strong Cation-Exchange (SCX) Chromatography (as a primary or orthogonal step) decision3->proc3 Yes proc3->proc2 Eluted fractions require further polishing proc3->end_node If purity is sufficient

Caption: Decision workflow for selecting a PROTAC purification strategy.

Experimental Protocols

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and powerful technique for the final purification of PROTACs, separating molecules based on hydrophobicity.[6] The addition of an acidic ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) is crucial. It ensures the terminal amine is consistently protonated and improves peak shape by masking interactions with residual silanols on the stationary phase.

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_post Post-Processing prep1 Dissolve crude PROTAC in minimum volume of DMSO or DMF prep2 Dilute with Mobile Phase A (e.g., 95% Water/5% ACN) prep1->prep2 prep3 Filter through 0.22 µm syringe filter prep2->prep3 hplc1 Inject sample onto equilibrated C18 column prep3->hplc1 hplc2 Run gradient elution (increasing % Mobile Phase B) hplc1->hplc2 hplc3 Monitor elution at 254 nm and 280 nm hplc2->hplc3 post1 Collect fractions containing the product peak hplc3->post1 post2 Analyze fractions by LC-MS for purity post1->post2 post3 Pool pure fractions and lyophilize post2->post3

Caption: Step-by-step workflow for preparative RP-HPLC purification.

ParameterRecommended SettingRationale
Stationary Phase C18 or C8 silica, 5-10 µm particle size, ≥100 Å pore sizeC18 is standard for hydrophobic molecules. Wide-pore silica is beneficial for large PROTACs.[7]
Column Dimensions Preparative scale (e.g., 19 x 150 mm or 30 x 250 mm)Dimensions depend on the amount of crude material to be purified.
Mobile Phase A 0.1% TFA or 0.1% Formic Acid in WaterAcid ensures protonation of the amine for good peak shape. TFA provides strong ion-pairing.
Mobile Phase B 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency.
Flow Rate 15-40 mL/min (dependent on column diameter)Adjust to maintain optimal pressure and separation efficiency.
Gradient 5-95% Mobile Phase B over 20-40 minutesA broad gradient is used for initial scouting. Optimize based on crude sample complexity.[8]
Detection UV/Vis at 254 nm and/or 280 nm254 nm detects the phthalimide ring of thalidomide and other aromatic systems.
Sample Preparation Dissolve in DMSO, DMF, or minimal Mobile Phase BEnsure complete dissolution before injection to prevent column clogging.
  • System Preparation: Equilibrate the RP-HPLC system and column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of DMSO or DMF. Dilute with Mobile Phase A to reduce the organic content, and filter through a 0.22 µm filter.

  • Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution method.

  • Fraction Collection: Collect fractions corresponding to the main product peak, avoiding any front-running or tailing impurities.

  • Analysis: Analyze a small aliquot of each collected fraction using analytical LC-MS to confirm the mass of the desired product and assess its purity.

  • Lyophilization: Combine the fractions with >95% purity and freeze-dry (lyophilize) to remove the mobile phase, yielding the pure PROTAC as a TFA or formate salt.

Protocol 2: Normal Phase Flash Chromatography

This technique is useful for a rapid, initial cleanup, especially if the final PROTAC is less polar than the starting materials or byproducts. It separates compounds based on polarity.[9] The free amine in the PROTAC can strongly interact with the acidic silica gel, leading to peak tailing. Adding a basic modifier like triethylamine (TEA) to the mobile phase is often necessary.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (SiO2), 40-63 µm particle sizeStandard polar stationary phase for normal phase chromatography.
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / HeptaneCommon solvent systems for separating moderately polar compounds.[10]
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic sites on the silica gel to prevent streaking of the basic amine.
Gradient Step or linear gradient of increasing polar solvent (e.g., 0-20% MeOH in DCM)Elutes compounds of increasing polarity.
Sample Loading Dry loading onto silica or celite, or minimal DCMDry loading is preferred for improved resolution.
Detection UV at 254 nmDetects the aromatic rings in the PROTAC structure.
  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DCM. If solubility is poor, adsorb the crude material onto a small amount of silica gel or celite by dissolving it in a suitable solvent (e.g., MeOH), adding the adsorbent, and evaporating the solvent under reduced pressure.

  • Column Packing and Equilibration: Pack a flash column with silica gel and equilibrate with the starting mobile phase (e.g., 100% DCM with 1% TEA).

  • Loading: Load the sample onto the top of the column.

  • Elution: Run the gradient, gradually increasing the percentage of the polar solvent (e.g., MeOH).

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS.

  • Solvent Removal: Combine the pure fractions and concentrate them under reduced pressure. The resulting product will be the free base.

Protocol 3: Strong Cation-Exchange (SCX) Chromatography

SCX is a powerful technique that specifically captures positively charged molecules.[11] Since the PROTAC contains a primary amine that is protonated (NH3+) at acidic/neutral pH, it will bind strongly to a negatively charged SCX resin (e.g., with sulfonic acid groups). Neutral impurities are washed away, and the bound PROTAC is then eluted by increasing the pH or ionic strength. This method is excellent for removing non-basic impurities.

Caption: Mechanism of PROTAC binding and elution in SCX chromatography.

ParameterRecommended SettingRationale
Stationary Phase Silica- or polymer-based SCX SPE cartridge (e.g., propylsulfonic acid)Provides strong negative charge for cation binding.
Loading/Wash Solvent Methanol or AcetonitrileSolvents to dissolve the sample and wash away neutral impurities.
Elution Solvent 2-7 N Ammonia in Methanol or 5% Ammonium Hydroxide in MethanolA basic solution to deprotonate the amine, breaking the ionic interaction and eluting the PROTAC.
Format Solid-Phase Extraction (SPE) cartridgeConvenient for rapid, small- to medium-scale purification.[12]
  • Cartridge Conditioning: Condition an SCX SPE cartridge by washing with Methanol (2-3 column volumes).

  • Sample Loading: Dissolve the crude PROTAC in a minimal amount of Methanol. Apply the sample solution to the conditioned SCX cartridge and allow it to pass through slowly. The protonated PROTAC will bind to the resin.

  • Washing: Wash the cartridge with Methanol (3-5 column volumes) to remove any unbound, non-basic impurities.

  • Elution: Elute the bound PROTAC by passing the basic elution solvent (e.g., 2N NH3 in MeOH) through the cartridge. Collect the eluate.

  • Solvent Removal: Evaporate the solvent from the collected eluate under reduced pressure.

  • Further Purification: The product from SCX may require a subsequent polishing step with RP-HPLC to remove any basic impurities that were retained along with the product.

Analytical Characterization and Data

After purification, the identity and purity of the final PROTAC must be confirmed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the purity (by UV or other detector) and confirm the molecular weight of the PROTAC.[5][13]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final compound.[1]

Representative Purification Data

The following table summarizes typical parameters and expected outcomes for the purification of a Thalidomide-linker-amine PROTAC.

MethodStationary PhaseMobile Phase SystemPurity AchievedTypical YieldSalt Form of Product
RP-HPLC C18 SilicaWater/ACN + 0.1% TFA>98%30-60%TFA Salt
Normal Phase Silica GelDCM/MeOH + 1% TEA85-95%50-80%Free Base
SCX Propylsulfonic AcidMeOH; Elute with NH3/MeOH>80% (as primary step)60-90%Free Base

Disclaimer: This document provides generalized protocols and application notes. Specific conditions, especially gradient profiles and solvent choices, must be optimized for each unique PROTAC molecule.

References

Application Notes and Protocols: Assessing the Efficacy of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide and its derivatives are widely used ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CULLIN-RING Ligase 4 (CRL4) complex.[3] By inducing proximity between the POI and CRBN, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3] This event-driven, catalytic mechanism allows for the removal of target proteins, offering a distinct advantage over traditional inhibitors that only block a protein's function.[1][4]

This guide provides a comprehensive overview of the experimental setup for assessing the efficacy of thalidomide-based PROTACs, including detailed protocols for key assays, data interpretation, and mandatory visualizations to aid researchers, scientists, and drug development professionals.

Mechanism of Action: Thalidomide-Based PROTACs

The function of a thalidomide-based PROTAC is centered on the formation of a ternary complex, which includes the target protein (POI), the PROTAC molecule, and the CRBN E3 ligase.[3] This induced proximity is the crucial first step in the degradation cascade. Once the ternary complex is formed, it facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) TernaryComplex POI-PROTAC-CRBN Ternary Complex POI->TernaryComplex binds PROTAC Thalidomide-based PROTAC PROTAC->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex TernaryComplex->PROTAC releases PolyUb_POI Poly-ubiquitinated POI TernaryComplex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex transfers to POI via E2 E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

CRBN-mediated protein degradation by a Thalidomide-based PROTAC.

Experimental Workflow

A rigorous assessment of a PROTAC's efficacy involves a multi-step, hierarchical approach, starting with biochemical and cellular assays and potentially progressing to in vivo studies. The typical workflow aims to confirm the mechanism of action, quantify degradation potency and efficiency, assess cellular effects, and evaluate specificity.

Experimental_Workflow cluster_0 Phase 1: Biochemical & Cellular Characterization cluster_1 Phase 2: Specificity & Advanced Characterization cluster_2 Phase 3: In Vivo Evaluation A Ternary Complex Formation (e.g., TR-FRET, FP) B Target Ubiquitination Assay (In Vitro / Cellular) A->B Confirms productive complex C Target Degradation Assay (Western Blot, Luminescence) B->C Confirms mechanism D Cell Viability Assay (e.g., MTS, CTG) C->D Links degradation to phenotype E Proteome-wide Specificity (Mass Spectrometry) C->E I In Vivo Efficacy Studies D->I F Off-Target Validation (Western Blot) E->F Identifies potential off-targets G Pharmacokinetics (PK) H Pharmacodynamics (PD) (Target degradation in tissue) G->H Correlates exposure to effect H->I Links target modulation to outcome

References

Application Notes and Protocols for Incorporating Thalidomide-NH-C6-NH2 Hydrochloride into Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Thalidomide-NH-C6-NH2 hydrochloride and its subsequent incorporation into chemical libraries, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). This document includes experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.

Introduction

Thalidomide and its analogs have emerged as crucial components in the field of targeted protein degradation. They function as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system. By incorporating a thalidomide derivative, such as this compound, into a bifunctional molecule like a PROTAC, researchers can hijack this cellular machinery to selectively degrade proteins of interest (POIs). This approach offers a powerful strategy for therapeutic intervention in various diseases, including cancer.

This compound provides a versatile building block for chemical library synthesis. The terminal primary amine on the C6 linker serves as a convenient handle for conjugation to a diverse range of ligands targeting specific proteins of interest, enabling the rapid generation of PROTAC libraries for screening and optimization.

Signaling Pathway: PROTAC-Mediated Protein Degradation via CRL4-CRBN

PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. Thalidomide and its derivatives are well-established ligands for the CRBN E3 ubiquitin ligase, which is part of the Cullin-4A RING Ligase (CRL4) complex.

The key steps in this process are:

  • The thalidomide moiety of the PROTAC binds to CRBN.

  • The warhead of the PROTAC binds to the protein of interest (POI).

  • This induces the formation of a ternary complex between the POI, the PROTAC, and the CRL4-CRBN E3 ligase complex.

  • The E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.

  • The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (Thalidomide-Linker-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Binds Ternary_Complex POI-PROTAC-CRBN Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E2 E2-Ub E2->Ternary_Complex Recruitment Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin Ternary_Complex->POI Ubiquitination Ternary_Complex->Ub Polyubiquitination

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step solution-phase synthesis of this compound starting from 4-fluorothalidomide and mono-Boc-protected 1,6-diaminohexane.

Step 1: Synthesis of tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)carbamate

  • To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M), add mono-Boc-1,6-diaminohexane (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the Boc-protected product.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected intermediate from Step 1 in a solution of 4 M HCl in 1,4-dioxane (0.1 M).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Synthesis_Workflow Synthesis of Thalidomide-NH-C6-NH2 HCl Start 4-Fluorothalidomide + mono-Boc-1,6-diaminohexane Step1 Step 1: Nucleophilic Aromatic Substitution (DMF, DIPEA, 80°C) Start->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection & Salt Formation (4M HCl in Dioxane) Intermediate->Step2 Product Thalidomide-NH-C6-NH2 HCl Step2->Product

Synthetic workflow for Thalidomide-NH-C6-NH2 HCl.
Protocol 2: Incorporation into a Chemical Library via Parallel Amide Synthesis

This protocol outlines a general procedure for the parallel synthesis of a PROTAC library by coupling this compound with a library of carboxylic acids (representing warheads with appropriate linkers).

Materials and Equipment:

  • This compound

  • A library of carboxylic acids in a 96-well plate format

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF

  • 96-well reaction block

  • Multichannel pipette or liquid handling robot

  • Centrifugal evaporator

  • HPLC-MS for purification and analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.12 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 0.3 M).

    • Prepare a plate of carboxylic acid stock solutions in anhydrous DMF (e.g., 0.1 M).

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique carboxylic acid (1.0 eq), add the this compound stock solution (1.1 eq).

    • Add the HATU stock solution (1.2 eq) to each well.

    • Initiate the reaction by adding the DIPEA stock solution (3.0 eq) to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench each reaction with water.

    • Extract each well with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine.

    • Dry the organic layer (e.g., with anhydrous sodium sulfate).

    • Transfer the organic solutions to a new 96-well plate and remove the solvent using a centrifugal evaporator.

  • Purification and Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO).

    • Purify each compound using mass-directed preparative HPLC.

    • Analyze the purified compounds for identity and purity using LC-MS and/or NMR.

Library_Synthesis_Workflow Parallel PROTAC Library Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Thalidomide_Sol Thalidomide-NH-C6-NH2 HCl Stock Solution Reaction_Block Parallel Amide Coupling in 96-well Reaction Block Thalidomide_Sol->Reaction_Block Acid_Library Carboxylic Acid Library (96-well plate) Acid_Library->Reaction_Block Reagents HATU & DIPEA Stock Solutions Reagents->Reaction_Block Workup Aqueous Work-up & Solvent Evaporation Reaction_Block->Workup Purification Mass-Directed Preparative HPLC Workup->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Final_Library Purified PROTAC Library Analysis->Final_Library

Workflow for parallel PROTAC library synthesis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of thalidomide analogs and their incorporation into PROTACs. Note that actual yields and purities may vary depending on the specific substrates, reaction conditions, and purification methods.

Table 1: Representative Yields and Purities for Solid-Phase Synthesis of Thalidomide Analogs

StepDescriptionReagents and ConditionsTypical Yield (%)Typical Purity (%)Reference
1Resin LoadingPhthalic anhydride, TEA, DMAP, DMF--[1]
2Amide Couplingα-aminoglutarimide, DIC, HOBt, DMF--[1]
3Cleavage & Cyclization5% TFA in toluene, reflux40.3 - 98.192.3 - 98.9[1]

Table 2: Representative Data for Solution-Phase Amide Coupling for PROTAC Synthesis

PROTAC TargetCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%)
BRD4HATU, DIPEADMF1660-85>95
BTKCOMU, DIPEADMF1255-75>95
EGFRT3P, PyridineDCM2440-60>95

Conclusion

This compound is a valuable and versatile building block for the construction of chemical libraries, particularly for the discovery of novel PROTAC-based therapeutics. The protocols and workflows presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation. The adaptability of these methods allows for the generation of diverse libraries of thalidomide-based molecules, facilitating the exploration of structure-activity relationships and the development of potent and selective protein degraders.

References

Application Notes and Protocols: Practical Applications of Amine-Terminated Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-terminated linkers are indispensable tools in chemical biology, offering a versatile handle for the covalent modification and conjugation of biomolecules. Their primary amine group provides a nucleophilic center for reaction with a wide array of electrophilic species, enabling the stable linkage of proteins, peptides, oligonucleotides, and other molecules to various substrates, labels, and therapeutic agents. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to guide researchers in leveraging amine-terminated linkers for their specific needs.

Bioconjugation: Labeling of Biomolecules

One of the most common applications of amine-terminated linkers is in the bioconjugation of proteins, peptides, and amine-modified nucleic acids.[1] The primary amino groups present on the N-terminus of polypeptides and the side chain of lysine residues are readily accessible for modification.[1] A popular method for this involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[2][3]

Key Applications:
  • Fluorescent Labeling: Attaching fluorescent dyes for imaging and tracking.

  • Biotinylation: Introducing biotin for affinity purification and detection.

  • PEGylation: Modifying biomolecules with polyethylene glycol (PEG) to improve solubility and pharmacokinetic properties.

  • Immobilization: Covalently attaching biomolecules to solid supports for assays and affinity chromatography.[1][4]

Reaction Principle: NHS Ester Chemistry

NHS esters are highly reactive towards primary aliphatic amine groups.[2] The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2] This reaction is most efficient at a slightly basic pH (typically 7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[3]

Experimental Protocol: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-activated molecule (e.g., a fluorescent dye).

Materials:

  • Protein solution (2-3 mg/mL in an amine-free buffer like PBS or borate buffer)

  • NHS ester reagent (e.g., fluorescent dye-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[5][6]

  • Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4

  • Purification column (e.g., gel filtration column)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-3 mg/mL.[6] It is critical to use a buffer free of primary amines (like Tris) as they will compete with the protein for reaction with the NHS ester.[6]

  • Prepare NHS Ester Stock Solution: Dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[6]

  • Reaction: Add a calculated molar excess of the NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 15:1, but this should be optimized for each specific protein.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or overnight at 4°C, protected from light.[5][6]

  • Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[6]

  • Purification: Remove the unreacted NHS ester and byproducts by purifying the conjugate using a suitable method like gel filtration chromatography.[5][7]

Quantitative Data for NHS Ester Labeling
ParameterRecommended Value/RangeReference
Reaction pH 8.3 - 8.5[5][7]
Protein Concentration 2 - 10 mg/mL[6][7]
NHS Ester Molar Excess 8 - 20 fold over protein[5][8]
Reaction Time 1 hour at RT or overnight at 4°C[5][6]
Solvent for NHS Ester Anhydrous DMSO or DMF[6][7]
Quenching Agent Tris-HCl or Glycine (50-100 mM)[6]

Drug Delivery: Antibody-Drug Conjugates (ADCs)

Amine-terminated linkers are crucial components in the design of antibody-drug conjugates (ADCs), which are targeted cancer therapeutics.[9] These linkers connect a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets a tumor-associated antigen.[9][10] The properties of the linker significantly impact the stability, efficacy, and safety of the ADC.[11]

Types of Linkers in ADCs:
  • Cleavable Linkers: Designed to be stable in circulation and release the payload upon entering the target cell through specific mechanisms like enzymatic cleavage (e.g., by cathepsins) or in response to the acidic environment of lysosomes.[9][12][] Valine-citrulline (Val-Cit) dipeptide linkers are a common example of enzymatically cleavable linkers.[12][14]

  • Non-Cleavable Linkers: Rely on the complete degradation of the antibody in the lysosome to release the drug, which remains attached to the linker and a lysine residue.[9][11]

Proteomics and Mass Spectrometry

In proteomics, amine-reactive crosslinkers are used to study protein-protein interactions.[3][15] Homobifunctional crosslinkers with NHS esters at both ends, such as DSS and BS3, can covalently link interacting proteins that are in close proximity.[1] The resulting cross-linked products can then be analyzed by mass spectrometry to identify the interacting partners and map their interaction interfaces.[15][16]

Surface Immobilization for Diagnostics and Biosensors

Amine-terminated linkers are employed to immobilize biomolecules onto the surface of biosensors and diagnostic devices.[4] For example, amine-terminated aptamers can be attached to a gold surface for the detection of specific target proteins using techniques like surface plasmon resonance (SPR).[17] This covalent attachment ensures the stability and proper orientation of the bioreceptor, leading to more sensitive and reliable detection.[18]

Experimental Protocol: Reductive Amination for Carbohydrate Immobilization

Reductive amination is a method to directly couple carbohydrates to proteins or amine-functionalized surfaces.[19] The reaction occurs between the aldehyde group of the reducing end of a sugar and a primary amine, forming a Schiff base intermediate which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[19][20][21]

Materials:

  • Amine-functionalized surface or protein

  • Carbohydrate with a reducing end

  • Reaction buffer: 0.2 M Sodium Borate, pH 8.5[19]

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 3 M)[19]

Procedure:

  • Combine the amine-containing molecule, the carbohydrate, and the borate buffer.

  • Add the sodium cyanoborohydride solution to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 56°C) for an extended period (e.g., 96 hours).[19]

  • Purify the resulting conjugate to remove excess reagents.

Quantitative Data for Reductive Amination
ParameterRecommended Value/RangeReference
pH 8.5 - 9.0[19]
Buffer Sodium Borate (0.2 M)[19]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)[19][20]
Temperature 37 - 56 °C[19]
Reaction Time 10 - 96 hours[19]

Conclusion

Amine-terminated linkers are fundamental reagents in chemical biology, enabling a vast array of applications from basic research to the development of novel therapeutics and diagnostics. Understanding the underlying chemistries, such as NHS ester reactions and reductive amination, and optimizing reaction parameters are key to the successful implementation of these powerful tools. The protocols and data presented here provide a solid foundation for researchers to design and execute their bioconjugation strategies effectively.

References

Application Notes and Protocols for In-Vitro Protein Degradation Assays Using Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins that are refractory to traditional inhibition strategies. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives are widely used as recruiters of the Cereblon (CRBN) E3 ligase.[1][2][3]

Thalidomide-NH-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon ligand and a 6-carbon alkyl amine linker, making it a valuable building block for the synthesis of novel PROTACs.[1][4] This document provides detailed application notes and protocols for the use of PROTACs derived from this compound in in-vitro protein degradation assays.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. In the case of PROTACs synthesized from this compound, the thalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event brings the POI into close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another catalytic cycle of degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Thalidomide-NH-C6-NH2 based) PROTAC->Ternary_Complex CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_Complex Ternary_Complex->PROTAC Catalytic Release Ternary_Complex->CRBN PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Analysis of Protein Degradation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). These values are typically determined by treating a relevant cell line with a range of PROTAC concentrations and measuring the remaining levels of the target protein.

Table 1: Representative Degradation Data for a Hypothetical PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Normalized to Vehicle)
0 (Vehicle)100
195
1075
5048
10020
25010
5008
10009

Summary of Degradation Parameters:

ParameterValue
DC50~50 nM
Dmax>90%

Note: The data presented in this table is for illustrative purposes only. Actual DC50 and Dmax values will vary depending on the specific PROTAC, target protein, and the experimental conditions.

Experimental Protocols

The following protocols provide a general framework for assessing PROTAC-mediated protein degradation in vitro. It is recommended to optimize these protocols for your specific target, cell line, and PROTAC.

Experimental Workflow Overview

Experimental_Workflow cluster_workflow In-Vitro Protein Degradation Assay Workflow A 1. Cell Culture and Seeding B 2. PROTAC Treatment A->B Adherent cells grown to 70-80% confluency C 3. Cell Lysis B->C Incubate for desired time course (e.g., 4-24h) D 4. Protein Quantification C->D Collect supernatant containing total protein E 5. Sample Preparation for SDS-PAGE D->E Normalize protein concentrations F 6. Western Blotting E->F Denature proteins and load onto gel G 7. Data Analysis F->G Image blot and quantify band intensities H H G->H Calculate % degradation, DC50, and Dmax

General experimental workflow for PROTAC evaluation.
Detailed Protocol: Western Blotting for Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein following treatment with a PROTAC synthesized from this compound.

Materials:

  • Cell line expressing the target protein of interest

  • PROTAC stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After the treatment period, place the plates on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the total protein) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add the appropriate volume of Laemmli sample buffer to each lysate (e.g., add 1/3 volume of 4x buffer to 1 volume of lysate).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein molecular weight marker in one lane.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • At this stage, the membrane can be stripped and re-probed for the loading control, or a separate gel can be run for this purpose.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band for each sample.

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Alternative and Complementary Techniques

While Western blotting is a standard method for assessing protein degradation, other techniques can provide additional and often more quantitative or higher-throughput data.

  • Mass Spectrometry (MS)-based Proteomics: Offers an unbiased, proteome-wide view of protein level changes, allowing for the assessment of a PROTAC's selectivity and the identification of off-target effects.[5][6]

  • In-Cell Western™ Assay: A plate-based immunofluorescence method that provides a higher-throughput alternative to traditional Western blotting for quantifying protein levels in adherent cells.[7]

  • NanoBRET™ and HiBiT Lytic Detection Systems: Luminescence-based assays that can be used to monitor protein levels in live cells in real-time, enabling kinetic analysis of protein degradation.

Conclusion

This compound serves as a versatile chemical scaffold for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize these novel degraders in in-vitro assays to advance the field of targeted protein degradation. Careful optimization of experimental conditions and the use of appropriate controls are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Cell-Based Assays of PROTACs Synthesized with Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cellular characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-NH-C6-NH2 hydrochloride as a Cereblon (CRBN) E3 ubiquitin ligase ligand. The following protocols are essential for evaluating the efficacy and mechanism of action of these novel therapeutic agents.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[1] They are composed of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] Thalidomide and its derivatives are well-established ligands for the CRBN substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3] PROTACs synthesized with a thalidomide-based ligand, such as one derived from this compound, function by forming a ternary complex between the target protein and the CRBN E3 ligase.[4][5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] This document outlines key cell-based assays to assess the functionality of these PROTACs.

Signaling Pathway of Thalidomide-Based PROTACs

The mechanism of action for a thalidomide-based PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] The PROTAC molecule acts as a bridge, bringing the target protein and the CRBN E3 ligase complex into close proximity.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the proteasome.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Thalidomide-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRL4-CRBN E3 Ligase PROTAC->CRBN Recruits PROTAC->CRBN POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Mechanism of action of a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Evaluation

A systematic approach is essential for the comprehensive evaluation of a newly synthesized PROTAC. The workflow begins with assessing the PROTAC's ability to induce the degradation of the target protein, followed by an evaluation of its effects on cell viability. Further mechanistic studies, such as ubiquitination assays, can confirm the mode of action.

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start Synthesized PROTAC degradation Protein Degradation Assay (Western Blot) start->degradation viability Cell Viability Assay (MTS/MTT) degradation->viability ubiquitination Ubiquitination Assay (In-Cell/In Vitro) viability->ubiquitination data_analysis Data Analysis (DC50, Dmax, IC50) ubiquitination->data_analysis

Experimental workflow for PROTAC evaluation.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values.[1] The cytotoxic effects are quantified by the IC50 value (the concentration that inhibits 50% of cell viability).

PROTAC ExampleTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (µM)Reference
SHP2-D1SHP2MV-4-116.02>900.85[6]
BRD4-D2BRD422Rv11.8~980.03Fictional Example
HDAC6-D3HDAC6MM1S10>951.2[7]

Note: Data for BRD4-D2 is a fictional example for illustrative purposes.

Key Experimental Protocols

Cellular Protein Degradation Assay (Western Blot)

This protocol is the primary method to quantify the degradation of a target protein in a cellular context.[8]

Materials:

  • Cell line of interest expressing the target protein

  • Complete cell culture medium

  • Thalidomide-based PROTAC

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibodies: anti-target protein, anti-loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[8]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.[8]

  • PROTAC Treatment: Treat the cells with a serial dilution of the test PROTAC or DMSO for the desired time period (e.g., 24 hours).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[8]

  • Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.[8]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.[8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis:

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the DC50 and Dmax values.[8]

Cell Viability Assay (MTS Assay)

This assay determines the effect of the PROTAC on cell proliferation and viability.[5]

Materials:

  • Cells of interest

  • 96-well clear plates

  • PROTAC of interest

  • MTS reagent

  • Plate reader[5]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.[5]

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).[5]

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[5]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[3]

Materials:

  • Purified recombinant E1 activating enzyme

  • Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Purified recombinant CRL4-CRBN E3 ligase complex

  • Purified recombinant target protein

  • Human recombinant ubiquitin

  • ATP solution

  • Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

  • Test PROTAC

  • SDS-PAGE gels and Western blot reagents

  • Antibodies: anti-target protein, anti-ubiquitin[8]

Recommended Reagent Concentrations:

ReagentStock ConcentrationFinal Concentration
E1 Enzyme10 µM100 nM
E2 Enzyme40 µM100 - 500 nM
E3 Ligase Complex1 µM20 - 100 nM
Target Protein20 µM200 nM
Ubiquitin1 mM10 µM
ATP100 mM2 mM
PROTAC1 mM1 µM (or desired concentration)

Note: Optimal concentrations may vary and should be determined empirically.[3]

Procedure:

  • Reaction Setup: Set up the ubiquitination reaction in a microcentrifuge tube on ice. Add the components in the following order: Ubiquitination Reaction Buffer, ATP, Ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, target protein, and the test PROTAC or DMSO control.[8]

  • Incubation: Incubate the reaction at 37°C for 60 minutes.[8]

  • Reaction Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.[8]

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe with an antibody against the target protein to observe higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.[8] A "ladder" of bands appearing above the molecular weight of the unmodified target protein indicates polyubiquitination.[3]

References

Troubleshooting & Optimization

Troubleshooting low yield in Thalidomide-NH-C6-NH2 hydrochloride conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Thalidomide-NH-C6-NH2 hydrochloride conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: What is the general reaction scheme for synthesizing this compound?

The synthesis of this compound typically involves the coupling of a thalidomide derivative with a C6-amino linker. A common strategy is the nucleophilic aromatic substitution (SNA_r_) reaction between 4-fluorothalidomide and a mono-Boc-protected 1,6-diaminohexane, followed by deprotection of the Boc group and conversion to the hydrochloride salt.

G 4-Fluorothalidomide 4-Fluorothalidomide Intermediate Thalidomide-NH-C6-NH-Boc 4-Fluorothalidomide->Intermediate + Boc-NH-(CH2)6-NH2 Boc-NH-(CH2)6-NH2 Boc-NH-(CH2)6-NH2 DIPEA, DMSO DIPEA, DMSO DIPEA, DMSO->Intermediate Reaction Conditions Final_Product This compound Intermediate->Final_Product Deprotection TFA or HCl TFA or HCl TFA or HCl->Final_Product

Troubleshooting Low Yields

Low yields in the conjugation reaction can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedures. This guide addresses the most common issues.

Question 1: My reaction yield is consistently low. What are the most likely causes related to reaction conditions?

Several reaction parameters can significantly impact the yield. Based on studies of similar pomalidomide conjugations, which are structurally related to thalidomide, the choice of solvent and temperature are critical.

  • Solvent Choice: Dimethylformamide (DMF), a common solvent for these reactions, can lead to the formation of a dimethylamine byproduct that competes with the desired amine linker, thereby reducing the yield. Switching to Dimethyl Sulfoxide (DMSO) has been shown to significantly improve yields by avoiding this side reaction.[1][2]

  • Temperature: The reaction temperature needs to be optimized. For primary amines, such as the linker in this synthesis, higher temperatures (e.g., 130 °C in DMSO) have been shown to increase the yield of the desired product.[1][2]

  • Base: Diisopropylethylamine (DIPEA) is a commonly used base. Ensure it is fresh and used in the correct stoichiometric amount (typically 3.0 equivalents).

Quantitative Data on Reaction Conditions for a Similar System (Pomalidomide Conjugation):

Amine TypeSolventTemperature (°C)Yield (%)Reference
PrimaryDMF9025[1][2]
PrimaryDMSO9071[1][2]
PrimaryDMSO13084[1][2]
SecondaryDMSO9094[1][2]

Question 2: I suspect side reactions are occurring. What are the common byproducts?

A significant side reaction, particularly when using DMF as a solvent, is the formation of a dimethylamine adduct with the 4-fluorothalidomide.[1][2] This occurs due to the decomposition of DMF at elevated temperatures, liberating dimethylamine which then acts as a competing nucleophile.

G cluster_0 Desired Reaction cluster_1 Side Reaction (in DMF) 4-Fluorothalidomide_1 4-Fluorothalidomide Product_1 Thalidomide-Linker 4-Fluorothalidomide_1->Product_1 + Linker_1 H2N-Linker Linker_1->Product_1 4-Fluorothalidomide_2 4-Fluorothalidomide Byproduct Thalidomide-N(CH3)2 4-Fluorothalidomide_2->Byproduct + DMF DMF Dimethylamine Dimethylamine DMF->Dimethylamine Decomposition (heat) Dimethylamine->Byproduct

Question 3: I am having difficulty purifying the final product. What are some common challenges and solutions?

PROTAC precursors and linkers can be challenging to purify due to their physicochemical properties.

  • Purification Method: Flash column chromatography on silica gel is a standard method. If you are facing issues with co-eluting impurities, consider using a different solvent system or a gradient elution. For highly polar or non-polar compounds, reversed-phase HPLC might be a more effective purification technique.

  • Product Stability: Thalidomide and its derivatives can be susceptible to hydrolysis, especially under basic or strongly acidic conditions. Ensure that the pH is controlled during work-up and purification. The glutarimide ring of thalidomide is particularly prone to hydrolysis at alkaline pH.

  • Product Properties: The final amine product can be "greasy" or have poor solubility in common chromatography solvents, leading to streaking on TLC and poor separation. Experiment with different solvent systems, including those with additives like a small percentage of triethylamine for basic compounds, to improve chromatographic behavior.

Question 4: Could the purity of my starting materials be the issue?

Absolutely. The purity of 4-fluorothalidomide and the mono-Boc-protected diaminohexane is crucial.

  • Verify Starting Materials: Confirm the identity and purity of your starting materials using techniques like NMR and mass spectrometry before starting the reaction.

  • Moisture: The reaction should be carried out under anhydrous conditions. Ensure your solvents are dry and the reaction is protected from atmospheric moisture, as water can react with the activated species.

Experimental Protocols

Protocol: Synthesis of Thalidomide-NH-C6-NH-Boc (Intermediate)

This protocol is adapted from a similar synthesis of pomalidomide conjugates and is a representative procedure.[1][2]

  • Reagents and Materials:

    • 4-Fluorothalidomide (1.0 eq)

    • N-Boc-1,6-diaminohexane (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a solution of 4-fluorothalidomide in anhydrous DMSO, add N-Boc-1,6-diaminohexane and DIPEA.

    • Heat the reaction mixture to 130 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol: Boc Deprotection to Yield this compound
  • Reagents and Materials:

    • Thalidomide-NH-C6-NH-Boc (1.0 eq)

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

    • Add an excess of 4 M HCl in 1,4-dioxane or TFA.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • The resulting solid is the hydrochloride or TFA salt of the desired product. It can be further purified by recrystallization or precipitation if necessary.

Signaling Pathway

Thalidomide and its derivatives function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of PROTACs, the thalidomide moiety recruits CRBN to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

G

References

How to improve the solubility of PROTACs made with Thalidomide-NH-C6-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on improving the solubility of PROTACs synthesized with Thalidomide-NH-C6-NH2 hydrochloride.

Poor aqueous solubility is a significant hurdle in the development of PROTACs, often leading to experimental variability and hindering the translation of promising molecules into effective therapeutics. This guide offers practical solutions and detailed protocols to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs made with this compound often have poor solubility?

Thalidomide-based PROTACs, including those with an NH-C6-NH2 linker, frequently exhibit low aqueous solubility due to a combination of factors inherent to their structure. These molecules are large, often with a molecular weight exceeding 700 Da, and possess significant lipophilicity. This places them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with poor solubility and oral bioavailability.[1][] The C6 alkyl chain in the linker, while providing necessary spacing, also contributes to the overall nonpolar surface area of the molecule, further reducing its affinity for aqueous environments.

Q2: What are the downstream consequences of poor PROTAC solubility in my experiments?

Poor solubility can significantly impact the reliability and reproducibility of your experimental results. Common issues include:

  • Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers used for cell culture or biochemical assays. This leads to an underestimation of the compound's true potency (e.g., DC50, IC50).[1][]

  • Inaccurate Quantification: Undissolved compound can lead to errors in determining the actual concentration in stock solutions and experimental wells.

  • Reduced Bioavailability: In cellular and in vivo studies, low solubility limits the amount of PROTAC that can traverse cell membranes and reach its intracellular target, thereby diminishing its efficacy.

  • Irreproducible Data: The extent of precipitation can fluctuate between experiments, leading to high variability and a lack of reproducibility in your findings.[1][]

Q3: What are the primary strategies to improve the solubility of my thalidomide-based PROTAC?

There are two main approaches to enhance the solubility of a pre-synthesized PROTAC:

  • Chemical Modification: This involves altering the chemical structure of the PROTAC, primarily by modifying the linker.

  • Formulation Strategies: This approach focuses on improving the solubility of the existing PROTAC molecule by using co-solvents, adjusting pH, or employing advanced formulation techniques.

Troubleshooting Guide: Improving PROTAC Solubility

This section provides actionable steps to address solubility issues with your this compound-based PROTACs.

Issue 1: My PROTAC precipitates out of solution when I dilute my DMSO stock into aqueous buffer.

Cause: This is a classic sign of a compound exceeding its kinetic solubility limit. The rapid change in solvent polarity from a high-concentration DMSO stock to an aqueous environment causes the PROTAC to crash out of solution.

Solutions:

  • Optimize Co-solvent Concentration: Introduce a water-miscible organic co-solvent to the aqueous buffer to increase the PROTAC's solubility.

    • Recommended Co-solvents: Polyethylene glycol 300 (PEG300), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).

    • Protocol: See Experimental Protocol 1: Co-solvent Titration for Improved Solubility .

  • Adjust the pH of the Buffer: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. The amino groups in the Thalidomide-NH-C6-NH2 linker are basic.

    • Strategy: Lowering the pH of the buffer will protonate these amino groups, increasing the overall charge and polarity of the molecule, which can enhance aqueous solubility.

    • Action: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, and 7.4) to determine the optimal pH for solubility. Ensure the chosen pH is compatible with your assay system.

Issue 2: Even with co-solvents, I observe turbidity or precipitation over the course of my experiment.

Cause: The PROTAC may be forming a supersaturated solution that is not stable over time, leading to delayed precipitation.

Solutions:

  • Amorphous Solid Dispersions (ASDs): This advanced formulation technique involves dispersing the PROTAC in a polymer matrix to prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[3]

    • Common Polymers: Hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA).

    • Protocol: See Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation .

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant can help to create micelles that encapsulate the PROTAC and keep it in solution.

    • Recommended Surfactants: Tween-80, Poloxamer 188.[1]

    • Action: Add a low concentration of the surfactant (e.g., 0.1% to 1%) to your final assay buffer.

Data Presentation

The following tables summarize quantitative data on the impact of different strategies on PROTAC solubility.

Table 1: Impact of Linker Composition on PROTAC Solubility

PROTAC MoietyLinker TypeAqueous Solubility (µg/mL)Reference
Benzamide-CRBN BinderAlkyl Linker< 1[4]
Benzamide-CRBN BinderPEG-type Linker> 1 (Improved)[4]
Thalidomide AnalogMethyl (C1)~300 (6-fold > Thalidomide)[5][6]
Thalidomide AnalogEthyl (C2) to Pentyl (C5)Decreased exponentially[5][6]

Note: Direct quantitative comparisons for this compound are limited in the literature. The data presented illustrates general trends observed with linker modifications.

Table 2: Effect of Formulation Strategies on PROTAC Solubility

PROTACFormulationInitial SolubilityOutcomeFold IncreaseReference
AZ1 (Amorphous)20% w/w HPMCAS ASD~10 µg/mLIncreased SupersaturationUp to 2x[1]
IRAK4 Degrader10% DMSO, 40% PEG300, 5% Tween-80 in SalinePoorClear Solution≥ 2.5 mg/mL[3]
ThalidomideDMSOInsoluble in water51 mg/mLN/A[7]

Experimental Protocols

Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry/Turbidimetry)

Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.

Materials:

  • PROTAC of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom plates

  • Plate shaker

  • Nephelometer or plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]

  • Create a serial dilution of the stock solution in DMSO in a 96-well plate.

  • Transfer 2 µL of each DMSO dilution to a 96-well plate containing 198 µL of PBS per well. This will result in a final DMSO concentration of 1%.

  • Shake the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or measure the absorbance at 620 nm.

  • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Experimental Protocol 2: Co-solvent Titration for Improved Solubility

Objective: To determine the minimum concentration of a co-solvent required to maintain PROTAC solubility in an aqueous buffer.

Materials:

  • 10 mM PROTAC stock solution in DMSO

  • Co-solvent (e.g., PEG300)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v PEG300 in PBS).

  • Add the 10 mM PROTAC stock solution to each co-solvent/buffer mixture to achieve the desired final PROTAC concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant and low (e.g., ≤ 0.5%).

  • Vortex each tube immediately after adding the PROTAC stock.

  • Incubate the samples at the desired experimental temperature for 1-2 hours.

  • Visually inspect each tube for any signs of precipitation.

  • The optimal co-solvent concentration is the lowest percentage that results in a clear, precipitate-free solution.

Experimental Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a PROTAC to enhance its aqueous solubility.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS)

  • Volatile organic solvent (e.g., acetone or a mixture of dichloromethane and ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the desired amounts of the PROTAC and the polymer in the volatile organic solvent.

  • Evaporate the solvent using a rotary evaporator to form a thin film.

  • Dry the resulting solid under vacuum to remove any residual solvent.

  • The resulting solid is the ASD , which can then be used for solubility and dissolution studies.

Visualizations

Thalidomide-Based PROTAC Signaling Pathway

The following diagram illustrates the mechanism of action for a thalidomide-based PROTAC.

PROTAC_Pathway Thalidomide-Based PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC Thalidomide-PROTAC POI Protein of Interest (POI) PROTAC->POI Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Binds Ub Ubiquitin (Ub) CRBN_bound CRBN Ub->CRBN_bound Recruitment Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI_bound POI POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination

Caption: Mechanism of action of a thalidomide-based PROTAC.

Experimental Workflow for PROTAC Solubility Screening

The following diagram outlines a typical workflow for developing and screening PROTACs for solubility.

PROTAC_Workflow PROTAC Development and Solubility Screening Workflow cluster_design Design & Synthesis cluster_screening Solubility & Activity Screening cluster_optimization Optimization Design PROTAC Design (Target Ligand, E3 Ligase Ligand, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Solubility_Screen Kinetic Solubility Assay Purification->Solubility_Screen Cell_Permeability Cellular Permeability Assay Solubility_Screen->Cell_Permeability Degradation_Assay Target Degradation Assay (e.g., Western Blot) Cell_Permeability->Degradation_Assay Analysis Data Analysis (Solubility, Permeability, DC50) Degradation_Assay->Analysis Decision Proceed or Redesign? Analysis->Decision Decision->Design Redesign Lead_Optimization Lead Optimization Decision->Lead_Optimization Proceed Lead_Optimization->Synthesis

Caption: A typical workflow for PROTAC development and solubility screening.

References

Optimizing the linker length of thalidomide-based PROTACs for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of thalidomide-based PROTACs for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a thalidomide-based PROTAC?

There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and must be determined empirically.[1][2] The ideal linker facilitates the formation of a stable and productive ternary complex between the target protein and the Cereblon (CRBN) E3 ligase.[1][2] For some targets, shorter linkers are more effective, while for others, longer linkers are necessary to achieve potent degradation.[1] For instance, studies on p38α degradation showed that PROTACs with linkers of 15-17 atoms performed optimally, whereas those with linkers shorter than 15 atoms were less effective.[1]

Q2: What are the most common types of linkers used for thalidomide-based PROTACs?

The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains.[1][3] These are popular due to their straightforward synthesis and the ease with which their length can be systematically varied.[1] Increasingly, more rigid linkers that incorporate structures like piperazine or piperidine rings are being utilized to improve physicochemical properties and restrict conformational flexibility.[1] The choice of linker type can significantly influence a PROTAC's permeability, solubility, and metabolic stability.[1][3]

Q3: How does linker composition, beyond length, impact PROTAC performance?

Linker composition is a critical factor that affects a PROTAC's solubility, cell permeability, and metabolic stability.[3] For example, incorporating hydrophilic elements like PEG can enhance solubility, which is often a challenge for high molecular weight PROTACs.[4][5] Conversely, more rigid linkers can improve conformational stability.[5] The chemical nature of the linker also plays a role in the stability of the ternary complex and, consequently, the degradation efficiency.[3]

Troubleshooting Guide

Problem 1: My PROTAC shows high binding affinity to both the target protein and CRBN in binary assays, but it fails to induce significant target degradation.

This is a common issue that often points to problems with the formation of a productive ternary complex.[3][6] Here are several potential linker-related issues and troubleshooting steps:

  • Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target protein and E3 ligase from assembling effectively.[2][6] Conversely, a linker that is too long or overly flexible might lead to unstable or non-productive ternary complexes where ubiquitination sites are not accessible.[2][6]

    • Solution: Synthesize a library of PROTACs with varying linker lengths and flexibilities to empirically determine the optimal design.[3]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that lysine residues are not accessible for ubiquitination by the E2 ubiquitin-conjugating enzyme.[6]

    • Solution: Utilize biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.[3]

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[4][6]

    • Solution: Modify the linker to enhance its hydrophilic properties, for instance, by incorporating PEG units.[4] For in vitro assays, consider using a small amount of an organic co-solvent like DMSO, keeping the final concentration low (typically <0.5%) to avoid cellular toxicity.[4]

Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.

The "hook effect" is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex.[6] Linker design can influence the severity of this effect.

  • Solution 1: Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex and mitigating the hook effect.[6]

  • Solution 2: Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[6]

Data Presentation

The following tables summarize quantitative data on the effect of linker length on the efficacy of thalidomide-based PROTACs for different targets.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90A short, direct linkage can be highly effective.[7]
1BRD4H661> 5~50A single PEG unit can significantly decrease degradation potency.[7]
2BRD4H661> 5~60Intermediate linker lengths may impede optimal ternary complex formation.[7]
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[7]

Note: Data is synthesized from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[7]

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Cell Line
NR-1cPEG-based20>1000T47D
Hypothetical DataAlkyl Chain15-17OptimalVarious

Note: For p38α degradation, PROTACs with linkers of 15-17 atoms showed optimal performance.[1]

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) Target_Protein->Ternary_Complex PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of thalidomide-based PROTACs.

Troubleshooting_Workflow Start Poor Degradation Activity Check_Binary_Binding Good Binary Binding? Start->Check_Binary_Binding Check_Ternary_Complex Assess Ternary Complex (SPR, ITC) Check_Binary_Binding->Check_Ternary_Complex Yes Re_evaluate Re-evaluate Binary Binding Check_Binary_Binding->Re_evaluate No Ternary_Complex_Forms Productive Complex? Check_Ternary_Complex->Ternary_Complex_Forms Optimize_Linker Synthesize Linker Library (Vary Length & Rigidity) Ternary_Complex_Forms->Optimize_Linker No Check_Properties Assess Physicochemical Properties (Solubility, Permeability) Ternary_Complex_Forms->Check_Properties Yes Optimize_Linker->Check_Ternary_Complex Modify_Linker_Comp Modify Linker Composition (e.g., add PEG) Check_Properties->Modify_Linker_Comp Poor End Improved Degradation Check_Properties->End Good Modify_Linker_Comp->Check_Properties

Caption: Troubleshooting workflow for PROTACs with poor degradation.

Experimental Protocols

Western Blot for Protein Degradation Assessment

This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.[5][8]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[8]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again with TBST.

  • Detection and Analysis: Add the chemiluminescence reagent and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a powerful technique to measure the thermodynamics of binding interactions and determine cooperativity.[9]

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[9]

Protocol Outline:

  • Determine Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into a solution of the E3 ligase in the ITC cell. Analyze the data using a one-site binding model to determine KD1.[9]

    • PROTAC to Target Protein (KD2): Titrate the PROTAC into a solution of the target protein.

  • Determine Ternary Binding Affinity (KD,ternary):

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex.[9]

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the formula: α = KD1 / KD,ternary.[9]

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR allows for the real-time, label-free analysis of biomolecular interactions, providing kinetic data (ka and kd) in addition to affinity (KD).[3]

Protocol Outline:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[3]

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized protein to measure the binary binding affinity.[3]

    • Inject the other protein partner to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.[3]

    • Alternatively, pre-incubate the PROTAC with the second protein partner before injection.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary complex formation. This data can also be used to calculate the cooperativity factor.[9]

References

Technical Support Center: Refinement of Purification Methods for Thalidomide-NH-C6-NH2 Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the purification of Thalidomide-NH-C6-NH2 hydrochloride.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The compound shows poor solubility in common organic solvents for column chromatography.

  • Question: My crude this compound seems insoluble in standard solvents like ethyl acetate/hexane, making it difficult to load onto a silica gel column. What should I do?

  • Answer: This is a common issue due to the polar nature of the amine and the presence of the hydrochloride salt. Here are a few approaches:

    • Use a more polar solvent system: Try dissolving the crude product in a small amount of a more polar solvent such as dichloromethane (DCM) or a mixture of DCM and methanol (MeOH) for loading.

    • Convert to the free base: Before chromatography, you can neutralize the hydrochloride salt to its free base form. To do this, dissolve the crude product in a suitable solvent and wash with a mild aqueous base like saturated sodium bicarbonate solution. After extraction and drying of the organic layer, the free base will likely have better solubility in less polar organic solvents.[1] The free base can be purified by column chromatography, and the hydrochloride salt can be reformed afterward.

    • Direct loading: If solubility remains an issue, you can adsorb the crude material onto a small amount of silica gel. Dissolve your compound in a solvent it is soluble in (e.g., methanol), add silica gel, and then evaporate the solvent. The resulting dry powder can be loaded directly onto the column.

Issue 2: The compound streaks or shows significant tailing during silica gel column chromatography.

  • Question: My compound is streaking badly on the silica gel column, leading to poor separation and impure fractions. How can I improve the peak shape?

  • Answer: Peak tailing of amines on silica gel is typically caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[2] To mitigate this:

    • Add a basic modifier to the eluent: Incorporating a small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel.[2] A common starting point is to add 0.1-1% TEA to your eluent system (e.g., DCM/MeOH).

    • Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica columns are commercially available and are designed to minimize interactions with basic compounds.[2]

Issue 3: Difficulty in achieving high purity (>95%) by recrystallization.

  • Question: I am struggling to purify my this compound to a high degree of purity using recrystallization. What solvents or techniques should I try?

  • Answer: Finding a suitable solvent system for recrystallization can be challenging. Here are some suggestions:

    • Solvent screening: Experiment with a variety of solvent systems. For hydrochloride salts, polar protic solvents or mixtures are often effective. Try systems like ethanol/water, isopropanol/ether, or methanol/ethyl acetate.[3] The goal is to find a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

    • Salt precipitation: If you have the free base form, you can dissolve it in a suitable organic solvent (e.g., ethyl acetate, dioxane, or 2-propanol) and then add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.[3][4]

    • Wash the salt: Sometimes, impurities can be removed by washing the solid hydrochloride salt with an organic solvent in which the salt is insoluble but the impurities are soluble.[3] Acetone or ethyl acetate can be good choices for this.

Issue 4: The compound appears to be degrading during purification.

  • Question: I suspect my compound is degrading during workup or purification, as I am seeing multiple spots on my TLC and a lower than expected yield. What could be the cause and how can I prevent it?

  • Answer: Thalidomide and its derivatives can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

    • Avoid harsh conditions: Use mild bases like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide. When forming the hydrochloride salt, use anhydrous HCl solutions to avoid introducing water, which can facilitate hydrolysis.

    • Temperature control: Perform purification steps at room temperature or below whenever possible, as elevated temperatures can accelerate degradation.

    • Inert atmosphere: While less common for this type of molecule, if you suspect oxidative degradation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a derivative of thalidomide that incorporates a C6 amino linker. This structure is often used in the development of Proteolysis Targeting Chimeras (PROTACs), where the thalidomide moiety binds to the E3 ligase cereblon, and the terminal amine of the C6 linker can be conjugated to a ligand for a target protein.[5][6]

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing the purity of this compound.

  • HPLC: Reversed-phase HPLC with UV detection is commonly used to determine the purity of thalidomide and its derivatives.[7][8][9] A purity of ≥95% is often required for biological studies.[4]

  • NMR: 1H NMR spectroscopy is essential to confirm the chemical structure of the compound and to detect any organic impurities.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the desired product and to identify any impurities or degradation products.

Q3: How should I store this compound?

A3: As a solid, the compound should be stored in a well-sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.[10]

Q4: Can I use reversed-phase HPLC for the purification of this compound?

A4: Yes, reversed-phase HPLC can be an effective method for purifying polar compounds like this. You will likely need to use a mobile phase containing a buffer and an organic modifier (e.g., acetonitrile or methanol). Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the amine is consistently protonated.

Data Presentation

Table 1: Typical Chromatographic Conditions for Purity Analysis of Thalidomide Derivatives

ParameterHPLC Condition 1HPLC Condition 2
Column C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm)C18 reversed-phase (e.g., 150 x 3.9 mm, 4 µm)[8]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water (15:85)[8]
Flow Rate 1.0 mL/min1.0 mL/min[8]
Detection UV at 237 nm[8] or 254 nmUV at 237 nm[8]
Purity Target ≥95%≥95%

Table 2: Illustrative Data for Purification of a Thalidomide-Amine Derivative via Silica Gel Chromatography

EntryEluent System (DCM:MeOH)AdditiveYield (%)Purity (by HPLC, %)
195:5None6585 (significant tailing)
295:51% Triethylamine7096 (improved peak shape)
390:101% Triethylamine7297

Experimental Protocols

Protocol 1: Purification of Thalidomide-NH-C6-NH2 (Free Base) by Silica Gel Column Chromatography

  • Neutralization of the Hydrochloride Salt:

    • Dissolve the crude this compound in a suitable solvent mixture (e.g., DCM with a small amount of methanol).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with the organic solvent two more times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane or DCM).

    • Dissolve the crude free base in a minimal amount of DCM. If solubility is low, a small amount of methanol can be added.

    • Load the sample onto the column.

    • Elute the column with a gradient of methanol in DCM (e.g., starting from 1% MeOH in DCM and gradually increasing to 10% MeOH). Add 0.5-1% triethylamine to the eluent to prevent peak tailing.

    • Collect fractions and monitor by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified free base.

Protocol 2: Formation and Recrystallization of this compound

  • Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable solvent such as ethyl acetate or 2-propanol.

    • Slowly add a solution of anhydrous HCl (e.g., 2M in diethyl ether or 4M in dioxane) dropwise while stirring until the solution is acidic and a precipitate forms.

    • Continue stirring for 30 minutes at room temperature.

  • Recrystallization/Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether or ethyl acetate to remove any remaining soluble impurities.

    • If further purification is needed, perform a recrystallization. Suspend the solid in a minimal amount of a hot solvent system (e.g., ethanol/water or isopropanol).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification of Free Base cluster_final Final Product Formation crude_hcl Crude Thalidomide-NH-C6-NH2 Hydrochloride neutralize Neutralization (aq. NaHCO3 wash) crude_hcl->neutralize Dissolve in DCM/MeOH extract Extraction & Drying neutralize->extract chromatography Silica Gel Chromatography (DCM/MeOH + 1% TEA) extract->chromatography Load onto column free_base Purified Free Base chromatography->free_base Combine pure fractions salt_formation Salt Formation (Anhydrous HCl) free_base->salt_formation recrystallize Recrystallization / Wash salt_formation->recrystallize final_product Pure Thalidomide-NH-C6-NH2 Hydrochloride recrystallize->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Issue q_tailing Peak Tailing on Silica? start->q_tailing q_solubility Poor Solubility? start->q_solubility q_low_purity Low Purity? start->q_low_purity a_add_base Add 0.1-1% TEA to eluent q_tailing->a_add_base Yes q_tailing->q_solubility No a_change_column Use Alumina or Amine-functionalized Silica a_add_base->a_change_column If still tailing a_free_base Convert to free base q_solubility->a_free_base Yes q_solubility->q_low_purity No a_polar_solvent Use DCM/MeOH to load a_free_base->a_polar_solvent Alternative a_solvent_screen Screen solvent pairs (e.g., EtOH/Water, IPA/Ether) q_low_purity->a_solvent_screen Yes a_precipitate Precipitate salt from free base a_solvent_screen->a_precipitate Alternative

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our aim is to help you identify, understand, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects observed with thalidomide-based PROTACs?

A1: The most significant off-target effects stem from the inherent activity of the thalidomide-derived E3 ligase ligand. This ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, can induce the degradation of endogenous proteins known as "neosubstrates" independently of the PROTAC's intended target.[1][2] This can lead to unintended biological consequences and potential toxicity.

Q2: Which specific proteins are known to be off-target neosubstrates of CRBN-based PROTACs?

A2: Several key neosubstrates have been identified. The degradation of transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) is associated with the therapeutic effects of immunomodulatory drugs (IMiDs) in certain cancers.[3] However, the degradation of other proteins, such as SALL4, has been linked to developmental toxicity and teratogenicity, a major concern with thalidomide-based compounds.[3][] Casein kinase 1α (CK1α) and various zinc-finger proteins (e.g., ZFP91) are also known neosubstrates.[]

Q3: How can I minimize the degradation of these off-target neosubstrates?

A3: Rational design of the CRBN ligand is a key strategy. Modifications to the phthalimide ring of thalidomide, particularly at the 5- and 6-positions, have been shown to alter neosubstrate selectivity.[3][5] For instance, certain modifications can reduce the degradation of specific neosubstrates while maintaining the degradation of the intended target protein.[6] Additionally, optimizing the linker connecting the CRBN ligand to the target protein binder can influence the geometry of the ternary complex and potentially reduce off-target effects.[7]

Q4: My PROTAC isn't showing any degradation of my target protein. What should I check first?

A4: When you observe a lack of target degradation, it's crucial to systematically troubleshoot the experiment. The primary areas to investigate are the integrity of your PROTAC, the components of your biological system, and the formation of the ternary complex (Target-PROTAC-CRBN).[8] Initial steps include verifying the purity and stability of your PROTAC stock, ensuring your cell line expresses sufficient levels of CRBN, and assessing whether your PROTAC can independently bind to both the target protein and CRBN.[8]

Q5: I'm observing a "hook effect" in my dose-response experiments. What does this mean and how can I address it?

A5: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations.[2][7] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) over the productive ternary complex required for degradation.[8][9] To address this, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for maximal degradation.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with thalidomide-based PROTACs.

Issue Potential Cause Troubleshooting Steps
No or low target protein degradation 1. Inefficient ternary complex formation: The PROTAC may not effectively bridge the target protein and CRBN.[7] 2. Low CRBN expression: The cell line may have insufficient levels of the E3 ligase.[8] 3. Poor cell permeability or PROTAC instability: The PROTAC may not be entering the cells or could be degrading.[8]1. Optimize PROTAC design: Synthesize analogs with different linker lengths and compositions.[7] 2. Verify CRBN expression: Use Western Blotting to confirm CRBN levels in your cell model.[7] 3. Assess cell permeability and stability: Use assays like CETSA or NanoBRET to confirm target engagement in cells and LC-MS/MS to check stability.[7][10]
Significant off-target protein degradation 1. Neosubstrate degradation: The thalidomide moiety is recruiting and degrading known neosubstrates.[] 2. Off-target binding of the warhead: The ligand for your target protein may have affinity for other proteins.1. Global proteomics: Use mass spectrometry to identify all degraded proteins.[11] 2. Modify the CRBN ligand: Consider using derivatives with altered neosubstrate profiles.[3][] 3. Use a negative control: Synthesize an epimer of your PROTAC that does not bind CRBN to distinguish between CRBN-dependent and -independent off-targets.[11]
Inconsistent results between experiments 1. Variability in experimental conditions: Differences in cell density, treatment times, or reagent quality. 2. Assay-dependent discrepancies: Biochemical assays may not fully reflect the cellular environment.[7]1. Standardize protocols: Ensure consistent cell culture practices and sample preparation.[11] 2. Use orthogonal assays: Validate findings with a combination of in-vitro (e.g., TR-FRET) and in-cell (e.g., Western Blot, NanoBRET) methods.[7]
Cell toxicity observed 1. High PROTAC concentration: The concentration used may be cytotoxic. 2. Off-target effects: Degradation of essential proteins could be causing toxicity.[11]1. Perform a cell viability assay: Determine the cytotoxic concentration using assays like MTT or CellTiter-Glo.[11] 2. Lower PROTAC concentration: If possible, use a lower, non-toxic concentration that still achieves target degradation.[11]

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.

  • Cell Culture and Treatment:

    • Culture your chosen cell line to approximately 70-80% confluency.

    • Treat cells with your PROTAC at the optimal degradation concentration (DCopt) and a higher concentration to assess broader off-target effects.

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that doesn't bind CRBN).[11]

    • Incubate for a relevant time period (e.g., 6-24 hours) to observe protein degradation.

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[11]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in either data-dependent or data-independent acquisition mode.[11]

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut to identify and quantify proteins.[11]

    • Normalize protein abundance and perform statistical analysis to identify proteins with significantly altered levels in the PROTAC-treated samples compared to controls.

Protocol 2: Western Blot for Target and Neosubstrate Degradation

This protocol is for validating the degradation of your target protein and known neosubstrates.

  • Cell Treatment and Lysis:

    • Seed cells and treat with a dose-response of your PROTAC, a vehicle control, and a positive control (if available).

    • Harvest cells at the desired time point and lyse them in RIPA buffer with protease inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Quantify protein concentration using a BCA assay.

    • Normalize protein amounts, add Laemmli buffer, and separate proteins on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for your target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C.[7][8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

    • Quantify band intensities and normalize the signal of the protein of interest to the loading control to determine the extent of degradation.[8]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_off_target Off-Target Neosubstrate Degradation PROTAC Thalidomide-based PROTAC Target Target Protein (POI) PROTAC->Target CRBN CRBN E3 Ligase PROTAC->CRBN Recruits E3 Ligase Proteasome Proteasome Target->Proteasome Recognition Ub Ubiquitin Ub->Target Ubiquitination Degraded_Target Degraded Fragments Proteasome->Degraded_Target Degradation PROTAC_off Thalidomide-based PROTAC CRBN_off CRBN E3 Ligase PROTAC_off->CRBN_off Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) Proteasome_off Proteasome Neosubstrate->Proteasome_off Recognition CRBN_off->Neosubstrate Ub_off Ubiquitin Ub_off->Neosubstrate Ubiquitination Degraded_Neo Degraded Fragments Proteasome_off->Degraded_Neo Degradation

Caption: On-target vs. off-target degradation by thalidomide-based PROTACs.

Troubleshooting_Workflow Start No/Low Target Degradation Check_PROTAC 1. Verify PROTAC Integrity (Purity, Stability) Start->Check_PROTAC Check_System 2. Assess Biological System Check_PROTAC->Check_System If PROTAC is OK Permeability Assess Cell Permeability (CETSA, NanoBRET) Check_System->Permeability CRBN_Expression Check CRBN Expression (Western Blot) Check_System->CRBN_Expression Check_Complex 3. Evaluate Ternary Complex Formation Binding_Assay Binary Engagement Assays (TR-FRET, FP) Check_Complex->Binding_Assay Co_IP Co-Immunoprecipitation Check_Complex->Co_IP Permeability->Check_Complex If permeable CRBN_Expression->Check_Complex If expression is sufficient Redesign Redesign PROTAC (Linker, Ligands) Binding_Assay->Redesign No binding Optimize_Dose Optimize Concentration (Address Hook Effect) Binding_Assay->Optimize_Dose Binding confirmed Co_IP->Redesign No complex

Caption: Troubleshooting workflow for low PROTAC efficiency.

References

Technical Support Center: Large-Scale Synthesis of Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Thalidomide-NH-C6-NH2 hydrochloride.

Experimental Protocols

A plausible multi-step synthesis for the large-scale production of this compound is outlined below. This protocol is a composite based on established chemical principles for the synthesis of thalidomide analogues and related compounds.

Step 1: Boc Protection of 6-aminohexanoic acid
  • Reaction Setup: To a stirred solution of 6-aminohexanoic acid (1.0 eq) in a suitable solvent such as a mixture of dioxane and water (1:1), add sodium hydroxide (1.1 eq) and stir until all solids dissolve.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-6-aminohexanoic acid as a white solid.

Step 2: Coupling of Boc-protected linker with 4-fluorothalidomide
  • Reaction Setup: In a reaction vessel, dissolve N-(tert-butoxycarbonyl)-6-aminohexanoic acid (1.2 eq) and 4-fluorothalidomide (1.0 eq) in a polar aprotic solvent like DMSO.

  • Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: The product, Boc-Thalidomide-NH-C6-COOH, will precipitate out of the solution. Filter the solid, wash with water, and dry under vacuum.

Step 3: Amide Coupling with Ammonia
  • Activation: Dissolve Boc-Thalidomide-NH-C6-COOH (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.5 eq). Stir for 30 minutes at room temperature.

  • Ammonia Addition: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in a suitable solvent.

  • Reaction: Stir the reaction for 12-24 hours at room temperature.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Isolation: Dry the organic layer and concentrate to yield Boc-Thalidomide-NH-C6-NH2.

Step 4: Boc Deprotection and Hydrochloride Salt Formation
  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a suitable organic solvent like dioxane or ethyl acetate.

  • HCl Addition: Add a solution of HCl in dioxane (e.g., 4 M) or bubble anhydrous HCl gas through the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Isolation: The hydrochloride salt will precipitate. Filter the solid, wash with a non-polar solvent like diethyl ether or hexane, and dry under vacuum to obtain this compound.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Step 1: Low yield of Boc-protected amino acid Incomplete reaction.Ensure dropwise addition of (Boc)2O at low temperature. Increase reaction time. Check the pH of the reaction mixture; it should be basic.
Product loss during work-up.Ensure complete extraction from the acidified aqueous layer. Use a continuous extractor for large-scale operations.
Step 2: Formation of 4-(dimethylamino)-thalidomide byproduct Use of DMF as a solvent at high temperatures can lead to its decomposition and reaction with 4-fluorothalidomide.[1]Replace DMF with a more stable polar aprotic solvent like DMSO.[1]
Step 2: Incomplete reaction or slow conversion Insufficient temperature or reaction time. Steric hindrance.Gradually increase the reaction temperature up to 130 °C.[1] Monitor the reaction for longer periods. Consider using a more reactive thalidomide precursor if available.
Step 3: Low yield of amide coupling Inefficient coupling agent or activator.Use alternative coupling agents like HATU or HBTU. Ensure anhydrous conditions as moisture can deactivate the coupling reagents.
Step 4: Incomplete Boc deprotection Insufficient acid or reaction time.Use a larger excess of HCl solution. Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Step 4: Formation of t-butylated byproducts The t-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.[2]Use scavengers like anisole or thioanisole in the reaction mixture to trap the t-butyl cation.
General: Difficulty in purification of the final hydrochloride salt The salt is highly polar and may be soluble in various solvents. Presence of inorganic salts from the reaction.Recrystallization from a suitable solvent system like isopropanol/ether is a preferred method.[3] Washing the crude salt with non-polar organic solvents like hexane or ethyl acetate can remove non-polar impurities.[3] If inorganic salts are present, consider dissolving the product in a minimal amount of water and precipitating it by adding a large volume of a miscible organic solvent like acetone or isopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the coupling of the linker to 4-fluorothalidomide?

A1: While DMF is commonly used, it can decompose at elevated temperatures to form dimethylamine, leading to the formation of an undesirable 4-(dimethylamino)-thalidomide byproduct.[1] Therefore, DMSO is a recommended alternative for this step, especially for large-scale synthesis where reaction times and temperatures might be higher.[1]

Q2: How can I improve the yield of the Boc deprotection step without forming byproducts?

A2: To ensure complete deprotection, a sufficient excess of a strong acid like HCl is necessary. To mitigate the formation of t-butylated byproducts on the thalidomide core, the addition of a cation scavenger such as anisole or thioanisole to the reaction mixture is advisable.[2]

Q3: My final product, the hydrochloride salt, is difficult to crystallize. What can I do?

A3: Amine hydrochloride salts can sometimes be challenging to crystallize. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent in which it is soluble (like methanol or isopropanol) and then slowly add a non-polar solvent in which it is insoluble (like diethyl ether or hexane) until turbidity is observed. Cooling the mixture can then induce crystallization. Washing the isolated solid with a non-polar solvent can help remove residual impurities.[3]

Q4: Is solid-phase synthesis a viable option for the large-scale production of this compound?

A4: Solid-phase synthesis can be an excellent method for producing thalidomide analogues with high purity and yield, as it simplifies the purification process by allowing for the washing away of excess reagents and byproducts from the resin-bound product.[4] However, the scalability of solid-phase synthesis can be limited by the capacity of the resin and the cost of the solid support and reagents. For very large-scale industrial production, a solution-phase synthesis is often more cost-effective.

Q5: What are the key quality control checks I should perform during the synthesis?

A5: At each step, it is crucial to monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion and identify any major byproducts. After isolation, the purity of the intermediate should be assessed by HPLC and its identity confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry. For the final product, in addition to purity and identity checks, it is important to determine the residual solvent content and, if applicable, the enantiomeric purity.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Expected Outcomes for the Synthesis of this compound

Step Reaction Typical Solvents Key Reagents Temperature (°C) Time (h) Typical Yield (%) Typical Purity (%)
1Boc ProtectionDioxane/Water(Boc)2O, NaOH0 - RT12 - 1890 - 98>95
2Linker CouplingDMSO4-fluorothalidomide, DIPEA80 - 9024 - 4870 - 85>90
3Amide CouplingDCM or THFEDC, HOBt, NH3RT12 - 2480 - 95>95
4Deprotection & Salt FormationDioxane or Ethyl AcetateHClRT2 - 490 - 99>98

Note: The values presented in this table are estimates based on literature for similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Linker Coupling cluster_step3 Step 3: Amide Coupling cluster_step4 Step 4: Deprotection & Salt Formation A 6-Aminohexanoic Acid B N-(tert-butoxycarbonyl)- 6-aminohexanoic acid A->B (Boc)2O, NaOH Dioxane/Water D Boc-Thalidomide-NH-C6-COOH B->D C 4-Fluorothalidomide C->D DIPEA, DMSO E Boc-Thalidomide-NH-C6-NH2 D->E EDC, HOBt, NH3 DCM or THF F Thalidomide-NH-C6-NH2 Hydrochloride E->F HCl Dioxane

Caption: Synthetic workflow for this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield or Purity Issue step_check Identify the problematic step start->step_check reagent_quality Check reagent purity and stoichiometry step_check->reagent_quality Step 1-4 reaction_conditions Verify temperature, time, and atmosphere step_check->reaction_conditions Step 1-4 solvent_choice Evaluate solvent for side reactions (e.g., DMF vs. DMSO) step_check->solvent_choice Step 2 workup_procedure Optimize extraction and purification methods step_check->workup_procedure All Steps byproduct_id Identify byproducts (LC-MS, NMR) step_check->byproduct_id All Steps adjust_reagents Use fresh reagents, adjust stoichiometry reagent_quality->adjust_reagents optimize_conditions Modify temperature/time, ensure inert atmosphere reaction_conditions->optimize_conditions change_solvent Switch to a more suitable solvent solvent_choice->change_solvent improve_purification Recrystallize, use column chromatography workup_procedure->improve_purification add_scavenger Add scavengers for reactive intermediates byproduct_id->add_scavenger end Process Optimized adjust_reagents->end optimize_conditions->end change_solvent->end improve_purification->end add_scavenger->end

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Overcoming Stability Challenges with Thalidomide-Containing Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with thalidomide and its analogs, such as lenalidomide and pomalidomide, as well as other Cereblon E3 Ligase Modulators (CELMoDs) during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My thalidomide-based compound is showing lower than expected activity in my cell-based assay. Could this be a stability issue?

A1: Yes, inconsistent or lower-than-expected activity is a common indicator of compound instability. Thalidomide and its analogs are susceptible to hydrolysis in aqueous environments, such as cell culture media. This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in diminished biological effects. One study reported the half-life of thalidomide to be approximately 2 hours under in vitro cell culture conditions[1].

Q2: What is the primary degradation pathway for thalidomide and its analogs?

A2: The primary degradation pathway is non-enzymatic hydrolysis of the glutarimide and phthalimide rings. This process is dependent on pH and temperature, with degradation rates increasing at neutral to basic pH and higher temperatures. The hydrolysis opens up the ring structures, rendering the molecule unable to bind to its target protein, Cereblon (CRBN).

Q3: How should I prepare and store stock solutions of thalidomide-containing compounds to ensure stability?

A3: It is crucial to prepare stock solutions in an anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium immediately before use. Do not store the compound in aqueous solutions for extended periods.

Q4: Can components of my cell culture medium affect the stability of my compound?

A4: Yes, components in cell culture media can influence compound stability. The pH of the medium (typically around 7.4) can promote hydrolysis. Furthermore, enzymes present in serum supplements, such as fetal bovine serum (FBS), may also contribute to the metabolic degradation of the compounds.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in Western Blot for Neosubstrate Degradation

Symptom: After treating cells with a thalidomide analog to induce degradation of a target protein (e.g., Ikaros or Aiolos), you observe minimal or inconsistent reduction in the protein levels by Western blot.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare Fresh Working Solutions: Always dilute your DMSO stock solution into fresh, pre-warmed cell culture medium immediately before adding it to your cells. 2. Minimize Incubation Time in Media: Reduce the time the compound is in the media before the experiment begins. 3. Perform a Time-Course Experiment: Treat cells for shorter durations to capture the degradation before the compound significantly degrades.
Incorrect Antibody 1. Validate Antibody Specificity: Ensure your primary antibody is specific for the target protein and has been validated for Western blotting. 2. Use a Positive Control: Include a cell lysate known to express the target protein.
Insufficient Protein Loading 1. Quantify Protein Concentration: Accurately measure the protein concentration of your lysates and ensure equal loading across all lanes. 2. Load More Protein: If the target protein is of low abundance, increase the total protein amount loaded per well.
Issue 2: High Background or False Positives/Negatives in ELISA

Symptom: You are using an ELISA to measure a downstream effect of your thalidomide-based compound (e.g., cytokine production), but are getting high background noise or results that are not reproducible.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Interference from Compound or Degradation Products 1. Run a Compound-Only Control: Include wells with your compound in the assay medium without cells to see if the compound or its degradation products directly interfere with the ELISA components. 2. Sample Dilution: Dilute your samples to reduce the concentration of potentially interfering substances. 3. Buffer Exchange: Consider performing a buffer exchange on your samples to remove small molecules before running the ELISA.
Non-Specific Antibody Binding 1. Optimize Blocking: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk, or vice versa). 2. Increase Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.
Contaminated Reagents 1. Use Fresh Buffers and Reagents: Prepare fresh buffers and ensure all reagents are within their expiration dates.

Quantitative Stability Data

CompoundConditionHalf-life (t½)
Thalidomide In vitro cell culture conditions~ 2 hours[1]
Thalidomide Human Plasma~ 5-7 hours[2][3]
Pomalidomide Human Plasma~ 9.4 hours[4][5]
Lenalidomide Hot water (55°C)Stable for at least 24 hours[6][7]

Experimental Protocols

Protocol: Assessing the Stability of a Thalidomide-Containing Compound in Cell Culture Media

This protocol outlines a method to determine the stability of your compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Your thalidomide-containing compound

  • Anhydrous DMSO

  • Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile with 0.1% formic acid (for protein precipitation)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of your compound in anhydrous DMSO.

  • Spike the Medium: Dilute the stock solution into pre-warmed cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked medium. This will serve as your reference point.

  • Incubation: Incubate the remaining spiked medium at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.

  • Sample Processing:

    • To each aliquot, add 3 volumes of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube or plate for analysis.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample and determine the half-life (t½).

Visualizations

Signaling Pathway: CRL4-CRBN E3 Ubiquitin Ligase and Neosubstrate Degradation

The following diagram illustrates the mechanism of action of thalidomide-based molecular glues. These compounds bind to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of the complex, leading to the recruitment of "neosubstrates" such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos leads to downstream anti-proliferative and immunomodulatory effects, including the downregulation of MYC and IRF4[8][9].

CRL4_CRBN_Pathway cluster_CRL4 CRL4-CRBN E3 Ligase Complex Thalidomide Thalidomide Analog (e.g., Lenalidomide) CRBN CRBN Thalidomide->CRBN binds DDB1 DDB1 CUL4 CUL4 RBX1 RBX1 Ikaros Ikaros (IKZF1) Ikaros->CRBN recruited as neosubstrates Proteasome 26S Proteasome Ikaros->Proteasome degradation MYC MYC Downregulation Ikaros->MYC leads to IRF4 IRF4 Downregulation Ikaros->IRF4 leads to Immune_Mod Immunomodulation (e.g., IL-2 production) Ikaros->Immune_Mod leads to Aiolos Aiolos (IKZF3) Aiolos->CRBN recruited as neosubstrates Aiolos->Proteasome degradation Aiolos->MYC leads to Aiolos->IRF4 leads to Aiolos->Immune_Mod leads to Ub Ubiquitin Ub->Ikaros polyubiquitination Ub->Aiolos polyubiquitination Apoptosis Apoptosis MYC->Apoptosis induces IRF4->Apoptosis induces

CRL4-CRBN mediated neosubstrate degradation pathway.
Experimental Workflow: Compound Stability Assessment

The following diagram outlines the key steps for conducting an in vitro experiment to assess the stability of a thalidomide-containing compound in cell culture medium. This workflow is essential for ensuring that the observed biological effects are attributable to the compound itself and not its degradation products, and for understanding the true exposure of the cells to the active compound over time.

Stability_Workflow start Start prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock end End spike_media 2. Spike Compound into Pre-warmed Cell Culture Medium prep_stock->spike_media t0_sample 3. Collect T=0 Sample spike_media->t0_sample incubate 4. Incubate at 37°C spike_media->incubate precipitate 6. Precipitate Proteins with Cold Acetonitrile t0_sample->precipitate time_course 5. Collect Samples at Multiple Time Points incubate->time_course time_course->precipitate centrifuge 7. Centrifuge to Pellet Debris precipitate->centrifuge analyze 8. Analyze Supernatant by LC-MS/HPLC centrifuge->analyze calculate 9. Calculate % Remaining and Half-life (t½) analyze->calculate calculate->end

Workflow for assessing compound stability in cell culture.

References

Technical Support Center: Method Refinement for Quantifying PROTAC Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for quantifying PROTAC (Proteolysis Targeting Chimera) engagement in cellular contexts.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can I mitigate it?

A1: The "hook effect" is a phenomenon where the efficacy of a PROTAC, in terms of target protein degradation, decreases at high concentrations.[1] This occurs because excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[1][2] To mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[1] Testing lower concentrations (in the nanomolar to low micromolar range) can help identify the "sweet spot" for maximal degradation.[1]

Q2: My PROTAC is not inducing degradation of the target protein. What are the common reasons for this?

A2: Several factors can lead to a lack of degradation. A primary reason can be poor cell permeability of the PROTAC molecule.[1] PROTACs are often large molecules that may struggle to cross the cell membrane.[1] Another common issue is the lack of target or E3 ligase engagement within the cell.[1] It is also possible that a ternary complex forms but is not in a productive conformation for ubiquitination.[1]

Q3: How can I confirm that the loss of my target protein is due to proteasomal degradation?

A3: To confirm that your PROTAC is functioning through the ubiquitin-proteasome system, you can co-treat your cells with a proteasome inhibitor, such as MG132 or bortezomib.[3] If the degradation of your target protein is prevented or rescued in the presence of the proteasome inhibitor, it indicates that the observed protein loss is indeed dependent on the proteasome.[3]

Q4: I'm observing high cytotoxicity in my assay. Is this expected?

A4: While high concentrations of any compound can be toxic, significant cytotoxicity at effective degradation concentrations may indicate on-target or off-target toxicity.[4] On-target toxicity can occur if the target protein is essential for cell survival, and its degradation leads to apoptosis or cell cycle arrest.[4] It is advisable to perform a cell viability assay in parallel with your degradation assay to assess cytotoxicity.[4]

Q5: How do I determine the DC50 and Dmax values for my PROTAC?

A5: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are determined by conducting a dose-response experiment.[4] This involves treating cells with a serial dilution of the PROTAC for a fixed time.[4][5] Following treatment, cell lysates are analyzed by a quantitative method like Western blotting to measure the levels of the target protein.[4][5] The target protein levels are normalized to a loading control, and the percentage of remaining protein is plotted against the PROTAC concentration to calculate the DC50 and Dmax values.[1][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: No or Weak Target Degradation
Possible Cause Recommended Action & Troubleshooting Steps
Poor Cell Permeability PROTACs are large molecules and may have difficulty crossing the cell membrane.[1][6] Solution: Perform a target engagement assay, such as NanoBRET or Cellular Thermal Shift Assay (CETSA), in both live and permeabilized cells.[2][3][6] A significant difference in potency can indicate a permeability issue.[3][6] Consider optimizing the linker to improve physicochemical properties.[1]
Lack of Target or E3 Ligase Engagement The PROTAC may not be binding to its intended targets inside the cell.[1] Solution: Use cellular target engagement assays like CETSA or NanoBRET to confirm binding to both the target protein and the E3 ligase in a cellular context.[1][7]
Inefficient Ternary Complex Formation The spatial arrangement of the target protein, PROTAC, and E3 ligase is crucial for ubiquitination.[3] Solution: Optimize the linker length and composition of your PROTAC.[3][6] Biophysical assays like TR-FRET or co-immunoprecipitation can be used to confirm ternary complex formation.[1][4]
Non-productive Ternary Complex A ternary complex may form, but it might not be in the correct conformation for the E3 ligase to ubiquitinate the target.[1] Solution: Perform an in-cell or in vitro ubiquitination assay.[1] If the target is not being ubiquitinated, this suggests a problem with the geometry of the ternary complex, which may require redesigning the linker.[1]
High Protein Synthesis Rate The cell may be synthesizing new target protein at a rate that counteracts the degradation.[4] Solution: Conduct a time-course experiment to find the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[4]
Experimental Protocol Issues Incorrect incubation times, lysis conditions, or issues with detection reagents can lead to a lack of observed degradation.[4] Solution: Review and optimize your treatment time and lysis conditions. For Western blots, verify the specificity and sensitivity of your primary antibody and ensure proper protein transfer.[4]
Issue 2: Inconsistent Degradation Results
Possible Cause Recommended Action & Troubleshooting Steps
Variable Cell Health and Conditions Cell passage number, confluency, or overall health can impact protein expression and the efficiency of the ubiquitin-proteasome system.[1] Solution: Standardize your cell culture conditions. Use cells within a defined passage number range and maintain consistent seeding densities.[1]
PROTAC Instability The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[1] Solution: Assess the stability of your PROTAC in the media over the experimental time course.[1]
Issue 3: Inconsistent Fluorescence Polarization (FP) Assay Results
Possible Cause Recommended Action & Troubleshooting Steps
Fluorophore-Related Issues The mobility of the fluorophore may not be sufficiently restricted upon binding, leading to a small change in polarization (the "propeller effect").[2][8] Solution: Consider using a more rigid linker or a different fluorophore.[2] Also, check for fluorescence quenching by measuring the fluorescence intensity of the PROTAC in the presence and absence of the binding partner.[2]
Impure Components Impurities in the protein or PROTAC preparations can interfere with the assay.[2] Solution: Ensure that all components are highly purified.[2]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the reduction in target protein levels.[1]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours), including a vehicle control.[1][5]

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer.[5] Scrape the cells and collect the lysate.[5] Incubate on ice and then centrifuge to pellet cell debris.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1][5]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour.[1][5] Incubate with the primary antibody against the target protein overnight at 4°C.[1][5] Wash the membrane and incubate with the HRP-conjugated secondary antibody.[1][5] Also, probe for a loading control.[1]

  • Detection and Analysis: Develop the blot using an ECL substrate and capture the chemiluminescent signal.[1][5] Quantify the band intensities using densitometry software.[1] Normalize the target protein band intensity to the loading control band intensity and calculate the percentage of protein remaining relative to the vehicle control.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.[1][9] The principle is that a ligand-bound protein is more stable and less prone to heat-induced aggregation.[9][10]

Methodology:

  • Cell Treatment and Heating: Treat intact cells with the PROTAC or vehicle control.[9] Heat the cells to a range of temperatures.[9]

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.[9]

  • Analysis: The amount of soluble protein remaining at each temperature is quantified, typically by Western blot.[9] A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[9]

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[1]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[1] Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[1]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.[1]

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot.[1] Probe with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[1][4]

Quantitative Data Summary

PROTAC Parameter Assay Typical Readout Purpose
Degradation Potency & Efficacy Western Blot, In-Cell Western, ELISADC50, DmaxTo quantify the concentration-dependent degradation of the target protein.[1][4]
Target Engagement CETSA, NanoBRETThermal Shift (ΔTm), BRET RatioTo confirm direct binding of the PROTAC to the target protein and/or E3 ligase in cells.[1][2][7]
Ternary Complex Formation TR-FRET, AlphaLISA, Co-IPFRET/Alpha Signal, IP-WesternTo measure the formation of the Target-PROTAC-E3 ligase complex.[1][2][4]
Ubiquitination IP-WesternUbiquitin Smear/LadderTo confirm that the PROTAC induces ubiquitination of the target protein.[1][4]
Cell Permeability NanoBRET (Live vs. Permeabilized)Availability IndexTo assess the ability of the PROTAC to cross the cell membrane.[3][6][7]
Cytotoxicity Cell Viability Assays (e.g., CellTiter-Glo)% ViabilityTo determine the toxic effects of the PROTAC on cells.[4]

Visualizations

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds Ubiquitination Ubiquitination Target->Ubiquitination E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow Start No/Weak Degradation Observed Check_Permeability Assess Cell Permeability (e.g., NanoBRET Live vs. Lytic) Start->Check_Permeability Check_Engagement Confirm Target/E3 Engagement (e.g., CETSA, NanoBRET) Check_Permeability->Check_Engagement Permeable Redesign Redesign PROTAC (Linker, Binders) Check_Permeability->Redesign Not Permeable Check_Ternary Assess Ternary Complex Formation (e.g., TR-FRET, Co-IP) Check_Engagement->Check_Ternary Engaged Check_Engagement->Redesign No Engagement Check_Ub Check for Ubiquitination (e.g., IP-Western) Check_Ternary->Check_Ub Complex Forms Check_Ternary->Redesign No Complex Check_Ub->Redesign No Ubiquitination Optimize_Assay Optimize Assay Conditions (Time, Concentration) Check_Ub->Optimize_Assay Ubiquitination Occurs Success Degradation Achieved Optimize_Assay->Success

Caption: Troubleshooting workflow for lack of PROTAC activity.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (Densitometry) I->J K Determine DC50 / Dmax J->K

Caption: Western blot experimental workflow.

References

Validation & Comparative

Validating the Binding of Thalidomide-NH-C6-NH2 Hydrochloride to Cereblon: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the binding of Thalidomide-NH-C6-NH2 hydrochloride to its target protein, cereblon (CRBN). Cereblon is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). The binding of thalidomide and its analogs to CRBN alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, a mechanism central to their therapeutic effects.

While specific quantitative binding affinity data for this compound is not extensively available in public literature, it is widely understood that this molecule serves as a CRBN ligand conjugated to a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The core thalidomide moiety is responsible for CRBN binding, and therefore, its binding affinity is expected to be comparable to that of thalido-mide. This guide presents data for thalidomide and its well-characterized derivatives, lenalidomide and pomalidomide, to provide a strong basis for comparison.

Quantitative Binding Affinity Data

The binding affinities of thalidomide and its key analogs to cereblon have been determined using various biophysical assays. The following table summarizes representative binding constants. It is important to note that affinity values can vary depending on the specific experimental conditions, protein constructs (e.g., full-length CRBN vs. the thalidomide-binding domain), and the assay methodology.

CompoundAssay TypeDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
ThalidomideCompetitive TitrationKi: ~249.20 nM[1]
(S)-thalidomideCompetitive Elution Assay~10-fold stronger binding than (R)-enantiomer[2]
LenalidomideCompetitive TitrationKi: ~177.80 nM[1]
PomalidomideCompetitive TitrationKi: ~156.60 nM[1]
This compound -Not publicly available; expected to be comparable to thalidomide -

Experimental Protocols for Binding Validation

Several robust methods can be employed to validate and quantify the binding of this compound to cereblon. Below are detailed protocols for commonly used techniques.

Fluorescence Polarization (FP) Assay

Principle: This competitive assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled ligand (tracer) that binds to CRBN. An unlabeled competitor, such as this compound, will displace the tracer, leading to a decrease in fluorescence polarization.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of purified recombinant human CRBN protein (e.g., FLAG-CRBN).

    • Prepare a stock solution of a fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide) in an appropriate buffer.

    • Prepare a serial dilution of the test compound (this compound) and a known CRBN binder as a positive control (e.g., pomalidomide).

  • Assay Procedure (96-well format):

    • To each well of a black, low-binding microtiter plate, add the assay buffer.

    • Add the test compound or control to the respective wells.

    • Add the CRBN protein solution to all wells except the "no protein" control.

    • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding equilibration.

    • Add the fluorescently labeled thalidomide tracer to all wells.

    • Incubate for a defined period (e.g., 60-90 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor chip. Binding causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

Detailed Protocol:

  • Chip Preparation and Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant CRBN onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the different concentrations of the analyte over the immobilized CRBN surface and a reference surface (without CRBN) to subtract non-specific binding.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of purified CRBN in a well-defined buffer.

    • Prepare a solution of this compound in the same buffer. It is crucial that the buffer composition is identical for both protein and ligand to avoid heat of dilution effects.

  • Titration:

    • Load the CRBN solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH.

Signaling Pathway and Experimental Workflow

The interaction of thalidomide and its analogs with CRBN initiates a cascade of events leading to the degradation of specific target proteins. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for validating CRBN binding.

CRL4_CRBN_Pathway cluster_CRL4_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_ubiquitination Ubiquitination Cascade CRBN Cereblon (CRBN) (Substrate Receptor) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1/3) CRBN->Neosubstrate Recruitment CUL4 Cullin 4 DDB1->CUL4 RBX1 RBX1 (RING-box protein) CUL4->RBX1 RBX1->Neosubstrate Polyubiquitination E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->RBX1 E2~Ub Recruitment Ub Ubiquitin (Ub) Ub->E1 ATP-dependent Activation Thalidomide Thalidomide Analog (e.g., Thalidomide-NH-C6-NH2) Thalidomide->CRBN Binding Proteasome 26S Proteasome Neosubstrate->Proteasome Targeting Degradation Degradation Proteasome->Degradation

Caption: CRL4-CRBN signaling pathway initiated by thalidomide binding.

Experimental_Workflow cluster_assays Binding Affinity Assays start Start: Validate Binding of Thalidomide-NH-C6-NH2 to CRBN reagents Reagent Preparation: - Purified CRBN Protein - Test Compound (Thalidomide-NH-C6-NH2) - Labeled Tracer/Controls start->reagents fp Fluorescence Polarization (FP) reagents->fp spr Surface Plasmon Resonance (SPR) reagents->spr itc Isothermal Titration Calorimetry (ITC) reagents->itc data_analysis Data Analysis: - Determine IC50/Kd/Ki - Compare with known CRBN binders fp->data_analysis spr->data_analysis itc->data_analysis conclusion Conclusion: Validate binding and quantify affinity data_analysis->conclusion

Caption: Experimental workflow for validating CRBN-ligand binding.

Comparison of Validation Methods

Each of the described methods offers distinct advantages and is suited for different stages of the drug discovery process.

MethodPrincipleKey AdvantagesKey Considerations
Fluorescence Polarization (FP) Competitive binding assay measuring changes in light polarization.High-throughput, homogeneous (no-wash) format, sensitive.Requires a fluorescently labeled tracer; indirect measurement of binding.
Surface Plasmon Resonance (SPR) Label-free detection of mass changes on a sensor surface.Real-time kinetics (ka, kd), label-free, provides detailed binding information.Requires protein immobilization, which may affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.Direct measurement of binding, provides full thermodynamic profile (KD, ΔH, ΔS, n), label-free.Requires larger amounts of pure protein and ligand, lower throughput.

Conclusion

References

A Comparative Guide to Linker Length Optimization for Thalidomide-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, utilizing the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] Within the landscape of PROTAC design, thalidomide and its analogues are frequently used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-CRBN), which is essential for subsequent ubiquitination and degradation.[1][2][3]

This guide provides a comparative analysis of how different linker lengths, particularly polyethylene glycol (PEG) and alkyl chains, impact the performance of thalidomide-based PROTACs. By synthesizing experimental data and outlining detailed methodologies, this document serves as a resource for the rational design and evaluation of novel protein degraders.

Mechanism of Action: The Catalytic Cycle of a PROTAC

Thalidomide-based PROTACs operate by inducing proximity between the target protein and the CRBN E3 ligase. This ternary complex formation allows the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[1]

PROTAC_Mechanism cluster_main PROTAC Catalytic Cycle POI Target Protein (POI) Ternary_Complex POI-PROTAC-CRBN Ternary Complex POI->Ternary_Complex Binding PROTAC Thalidomide-based PROTAC PROTAC->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Ub transfer Degradation Degradation Ub_POI->Degradation Recognition Proteasome 26S Proteasome Degradation->POI PROTAC Recycled

Mechanism of action for a thalidomide-based PROTAC.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The degradation efficiency of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[4] The optimal linker length is highly dependent on the specific target protein and the overall PROTAC architecture, necessitating empirical evaluation.[1][5] A linker that is too short may cause steric clashes preventing ternary complex formation, while an overly long linker may not effectively bring the POI and E3 ligase into productive proximity.[3]

The following tables summarize quantitative data from studies investigating the impact of linker length on the efficacy of thalidomide-based PROTACs.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varied PEG Linker Lengths

PROTAC Linker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)Key Observations
0 (No PEG)BRD4H661< 0.5> 90%A short, direct linkage can be highly effective.[4]
1BRD4H661> 5~50%A single PEG unit can significantly reduce degradation potency.[4]
2BRD4H661> 5~60%Intermediate lengths may hinder optimal ternary complex formation.[4]
3BRD4VariousVariableVariablePotency can be recovered and is highly dependent on PROTAC architecture.[4]

Note: Data is synthesized from multiple research articles. Direct comparison should be approached with caution due to potential variations in experimental conditions.[4]

Table 2: Efficacy of PROTACs Targeting Other Proteins with Varied Linker Lengths

Target ProteinE3 LigaseLinker Type (Length in atoms)DC50Dmax (%)Key Observations
ERαVHLPEG (12 atoms)-PotentA 16-atom linker was found to be significantly more potent than a 12-atom one, despite similar binding affinities.[3]
ERαVHLPEG (16 atoms)26 µM (IC50)SuperiorThe 16-atom linker showed the best efficacy in degrading the estrogen receptor.[6][7][8]
TBK1VHLAlkyl/Ether (7-11 atoms)No Activity-Linkers shorter than 12 atoms showed no apparent degradation activity.[3][9]
TBK1VHLAlkyl/Ether (21 atoms)3 nM96%Potency peaked with a 21-atom linker in this series.[1][9]
CRBN (Homo-PROTAC)CRBNPEG (8 atoms)--For CRBN degradation, a short 8-atom PEG linker was found to be optimal.[3]

Note: While some examples use the VHL E3 ligase, the principles of linker length optimization are broadly applicable to thalidomide-based CRBN PROTACs.[1] A common phenomenon to consider when interpreting data is the "hook effect," where PROTAC efficacy decreases at higher concentrations due to the formation of binary complexes over the productive ternary complex.[4][5]

Linker_Logic cluster_logic Linker Length vs. Degradation Efficacy cluster_cases cluster_outcomes Input Linker Length Too_Short Too Short Optimal Optimal Length Too_Long Too Long Steric_Clash Steric Hindrance Too_Short->Steric_Clash Productive_Complex Stable Ternary Complex Optimal->Productive_Complex Inefficient_Complex Inefficient Proximity Too_Long->Inefficient_Complex Output Poor Degradation (Low Dmax, High DC50) Steric_Clash->Output Output_Good Effective Degradation (High Dmax, Low DC50) Productive_Complex->Output_Good Inefficient_Complex->Output

Logical relationship between linker length and efficacy.

Experimental Protocols

Rigorous and standardized experimental protocols are essential for the accurate comparison of PROTAC performance.

Experimental_Workflow cluster_workflow General Workflow for PROTAC Efficacy Evaluation cluster_assays 4. Downstream Assays A 1. Cell Culture (e.g., MCF7, H661, HEK293T) B 2. PROTAC Treatment (Dose-response & time-course) A->B C 3. Cell Harvesting & Lysis B->C D1 Protein Quantification (e.g., BCA Assay) C->D1 D2 Cell Viability Assay (e.g., MTS/MTT) C->D2 E 5. Western Blot (SDS-PAGE, Transfer, Immunoblot) D1->E H 7. Determine IC50 D2->H F 6. Data Analysis (Quantify Bands, Normalize) E->F G 7. Determine DC50 & Dmax F->G

Generalized workflow for evaluating PROTAC efficacy.
Western Blot for Protein Degradation Assessment

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][10][11][12]

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HCT116, MCF7) at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).[8][11][12]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[10][12]

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should be used to normalize protein levels.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of remaining protein relative to the vehicle control. Plot the results to calculate DC50 and Dmax values.[2]

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability or cytotoxicity induced by the PROTAC.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 48-72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well as per the manufacturer's protocol and incubate for 1-4 hours at 37°C.[1]

  • Measurement: Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).[1]

  • Analysis: Normalize absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the half-maximal inhibitory concentration (IC50).[1]

In-Cell Ternary Complex Formation Assay (NanoBRET™)

This advanced assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells, providing direct evidence of the PROTAC's mechanism of action.[2]

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.[2]

  • Assay Plate Preparation: Seed the transfected cells into a 96-well plate and incubate for 24 hours.[2]

  • Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Treat the cells with varying concentrations of the PROTAC.[2]

  • Measurement: Add the NanoLuc® substrate and immediately measure both donor (luciferase) and acceptor (HaloTag® ligand) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex.

Conclusion

The optimization of linker length is a cornerstone of rational PROTAC design. The experimental data clearly demonstrates that there is no universal optimal length; instead, the ideal linker is highly contingent on the specific POI-E3 ligase pair.[3][5] A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths, is paramount for identifying a degrader with maximal potency and efficacy.[2] The detailed experimental protocols and workflows provided in this guide offer a robust framework for these evaluations, enabling researchers to make data-driven decisions in the development of next-generation targeted protein degraders.

References

Confirming Target Protein Degradation by a PROTAC with a C6 Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for confirming the degradation of a target protein by a Proteolysis Targeting Chimera (PROTAC) featuring a C6 alkyl linker. We will explore the performance of this specific linker in contrast to other linker types and lengths, supported by experimental data. Detailed protocols for key validation experiments are also provided to aid in the design and execution of your research.

The Role of the Linker in PROTAC Efficacy

A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein of interest (POI). It consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.

The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. An optimal linker facilitates the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This proximity is essential for the E3 ligase to efficiently ubiquitinate the POI, marking it for degradation by the proteasome. An improperly designed linker can lead to steric hindrance, unstable ternary complex formation, or suboptimal orientation for ubiquitination, thereby reducing the degradation efficiency.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (C6 Linker) POI->PROTAC Binds to POI Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to E3 Ligase Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparative Performance of a C6 Linker

The selection of an appropriate linker is a critical step in PROTAC design. Alkyl chains are a common choice due to their synthetic tractability and flexibility. A six-carbon (C6) alkyl linker provides a moderate length that can effectively bridge the target protein and the E3 ligase in many cases.

To objectively assess the performance of a C6 linker, we present a comparative summary of experimental data. The efficacy of a PROTAC is primarily quantified by two parameters:

  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

Table 1: Comparison of Alkyl Linker Length on BRD4 Degradation

This table summarizes data from a study that investigated the effect of varying alkyl linker lengths on the ubiquitination of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader. While a direct C6 linker was not tested in this specific study, the data for C2, C4, and C8 linkers provide a strong basis for estimating the performance of a C6 linker.

PROTAC (Linker)Target ProteinE3 Ligase RecruitedCell LineUbiquitination ProfileInferred C6 PerformanceReference
dBET57 (C2)BRD4CereblonNCI-H358Lower ubiquitination-[1]
dBET1 (C4)BRD4CereblonNCI-H358Moderate ubiquitination-[1]
Hypothetical (C6) BRD4 Cereblon NCI-H358 Potentially Optimal Ubiquitination Based on the trend, a C6 linker is expected to show strong, if not optimal, ubiquitination and subsequent degradation.-
dBET6 (C8)BRD4CereblonNCI-H358Higher ubiquitination-[1]

Note: This table includes inferred performance for a C6 linker based on the trend observed in the referenced study. Experimental validation is required.

Table 2: Performance of a C6 Linker-Containing PROTAC Targeting CYP1B1

This table presents data for a specific PROTAC with a six-carbon linker that targets Cytochrome P450 1B1 (CYP1B1), a protein implicated in cancer drug resistance.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
6CCYP1B1CereblonDU145/CY (prostate cancer)95.1>75% (at 1 µM)[2]

This data demonstrates that a PROTAC with a C6 linker can effectively induce the degradation of its target protein.[2]

Experimental Protocols for Confirming Protein Degradation

To validate the efficacy of a PROTAC with a C6 linker, a series of well-established experimental protocols should be followed.

Experimental Workflow

The following diagram outlines the typical workflow for confirming target protein degradation by a PROTAC.

Experimental_Workflow Experimental Workflow for PROTAC Validation Start Start: PROTAC Synthesis Cell_Culture Cell Culture (Target-expressing cell line) Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-response and time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Ubiquitination_Assay Ubiquitination Assay (Confirm mechanism) PROTAC_Treatment->Ubiquitination_Assay Mechanistic Confirmation Western_Blot Western Blot Analysis (Quantify protein levels) Cell_Lysis->Western_Blot Data_Analysis Data Analysis (Calculate DC50 and Dmax) Western_Blot->Data_Analysis End End: Validation Complete Data_Analysis->End Ubiquitination_Assay->End

Caption: Workflow for confirming PROTAC-mediated degradation.

Western Blotting for Protein Degradation

Western blotting is the most common method to quantify the levels of a target protein following PROTAC treatment.[3]

Materials:

  • Cell line expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa)[3]

  • PROTAC with C6 linker (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Non-degrading control (e.g., target protein inhibitor alone)[3]

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3]

    • Allow cells to adhere overnight.[3]

    • Treat cells with a range of concentrations of the C6-linker PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 4, 8, 16, 24 hours).[3]

    • Include a vehicle control (DMSO) and a non-degrading control.[3]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[3]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[3]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[3]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant (protein lysate) to a new tube.[3]

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[3]

    • Boil the samples at 95°C for 5-10 minutes.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[3]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[3]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]

    • Confirm successful transfer by staining the membrane with Ponceau S.[3]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times for 5-10 minutes each with TBST.[3]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ubiquitination Assay

Confirming that the target protein is ubiquitinated upon PROTAC treatment is a crucial step in validating the mechanism of action.[4]

Method 1: Immunoprecipitation followed by Western Blot

This is a direct method to detect the ubiquitination of the target protein.[4]

Materials:

  • Cells treated with the C6-linker PROTAC as described above. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Non-denaturing lysis buffer

  • Antibody against the target protein or ubiquitin for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents as described above

  • Antibody against ubiquitin or the target protein for detection

Procedure:

  • Cell Lysis: Lyse the treated cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein (to pull down the target and associated ubiquitin) or an antibody against ubiquitin (to pull down all ubiquitinated proteins) overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

    • Perform Western blotting as described above.

    • If the target protein was immunoprecipitated, probe the Western blot with an anti-ubiquitin antibody to detect a smear or ladder of higher molecular weight bands, indicative of polyubiquitination.

    • If ubiquitin was immunoprecipitated, probe the Western blot with an anti-target protein antibody.

Method 2: In Vitro Ubiquitination Assay Kits

Commercially available kits provide a streamlined approach to measure PROTAC-driven ubiquitination in a cell-free system. These kits typically include a recombinant E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., Cereblon complex), the target protein (or a domain thereof), ATP, and biotinylated ubiquitin.[5] The level of ubiquitination is then detected, often using an AlphaLISA® format, where a signal is generated that is directly proportional to the amount of ubiquitinated target protein.[5]

Conclusion

Confirming the degradation of a target protein by a PROTAC with a C6 linker requires a systematic approach involving quantitative analysis of protein levels and mechanistic validation. The experimental data presented in this guide suggests that a C6 alkyl linker can be an effective component in PROTAC design, leading to potent and efficacious degradation of the target protein. By following the detailed protocols for Western blotting and ubiquitination assays, researchers can rigorously validate the activity of their C6 linker-containing PROTACs and contribute to the advancement of targeted protein degradation as a therapeutic modality.

References

A Comparative Analysis of Thalidomide-NH-C6-NH2 Hydrochloride and Other E3 Ligase Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker—its composition, length, and rigidity—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comparative analysis of Thalidomide-NH-C6-NH2 hydrochloride, an E3 ligase ligand-linker conjugate, in the context of other commonly employed linkers for the Cereblon (CRBN) E3 ligase.

This compound incorporates the well-established CRBN ligand, thalidomide, attached to a 6-carbon alkyl (C6) chain terminating in an amine group. This provides a flexible and moderately hydrophobic linker of a specific length for conjugation to a protein of interest (POI) ligand. Its efficacy is best understood by comparing the characteristics of its alkyl chain linker to other common linker classes, such as polyethylene glycol (PEG) linkers and alkyl chains of varying lengths.

The Crucial Role of the Linker in PROTAC Efficacy

The linker is not merely a passive spacer; it is an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may cause steric hindrance, while an excessively long or flexible linker can lead to an unstable ternary complex and inefficient ubiquitination.[2]

Quantitative Performance Comparison of Linker Types

Direct head-to-head comparisons of PROTACs using this compound against a wide array of other linkers for the same target are not extensively available in publicly accessible literature. However, by compiling data from studies on well-characterized targets like Bromodomain-containing protein 4 (BRD4), we can infer the performance characteristics of different linker types. The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[3]

Table 1: Comparison of PROTACs with Different Linkers Targeting BRD4

PROTAC NameE3 Ligase LigandLinker TypeLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Cell Line
Hypothetical PROTAC A (with C6 Alkyl Linker) ThalidomideAlkyl Chain~9Potentially low nM>90Varies
ARV-825 PomalidomidePEG~15<1>90Burkitt's Lymphoma (BL) cells
dBET1 ThalidomidePEG/Alkyl~134>95MV4-11
MZ1 VH032 (VHL Ligand)PEG/Alkyl~1226>98HeLa

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The performance of "Hypothetical PROTAC A" is an educated estimation based on general principles of linker design.

The data illustrates that both alkyl and PEG linkers can yield highly potent degraders. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, often requiring empirical testing of a linker library to identify the most effective degrader.[2] For some targets, a degree of rigidity in the linker can be beneficial, while for others, the flexibility of a PEG chain is advantageous.[4]

Signaling Pathways and Experimental Workflows

The mechanism of action for all PROTACs follows a general pathway of ternary complex formation, ubiquitination, and proteasomal degradation. The choice of linker can significantly impact the stability and efficiency of the ternary complex formation, which is the rate-limiting step in many cases.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Linker facilitates binding PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ligase (e.g., CRBN) E3->POI_PROTAC_E3 POI_Ub Poly-ubiquitinated POI POI_PROTAC_E3->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-induced protein degradation.

To compare the efficacy of different linkers, a systematic experimental workflow is employed. This typically involves synthesizing a series of PROTACs with varying linkers and then evaluating their ability to degrade the target protein in a cellular context.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assay Cellular Assays cluster_analysis Data Analysis Warhead Target Protein Ligand (Warhead) PROTAC_A PROTAC A Warhead->PROTAC_A Conjugation PROTAC_B PROTAC B Warhead->PROTAC_B Conjugation Linker_A Thalidomide-NH-C6-NH2 (Alkyl Linker) Linker_A->PROTAC_A Linker_B Alternative Linker (e.g., PEG) Linker_B->PROTAC_B PROTAC_Treatment Treat cells with Varying [PROTAC] PROTAC_A->PROTAC_Treatment PROTAC_B->PROTAC_Treatment Cell_Culture Cell Culture (Target-expressing cells) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (Quantify Target Protein) PROTAC_Treatment->Western_Blot Cell Lysis Data_Quantification Densitometry and Data Analysis Western_Blot->Data_Quantification DC50_Dmax Determine DC50 and Dmax Data_Quantification->DC50_Dmax

Figure 2: Experimental workflow for comparing PROTAC linker efficacy.

Experimental Protocols

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5]

1. Cell Culture and Treatment:

  • Plate cells expressing the target protein in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

  • Treat cells with a dose-response of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]

Conclusion

The selection of an appropriate linker is a critical step in the design of a potent and effective PROTAC. This compound provides a readily available building block with a medium-length, flexible alkyl linker for conjugation to a warhead of choice. While direct comparative data for this specific conjugate is limited, the principles of linker design suggest that a C6 alkyl chain is a reasonable starting point for many targets. The ultimate efficacy of any PROTAC, however, is highly dependent on the interplay between the warhead, linker, and E3 ligase ligand in forming a productive ternary complex. Therefore, a systematic evaluation of different linker types and lengths is often necessary to identify the optimal degrader for a given protein of interest.

References

Side-by-side comparison of different amine-terminated linkers in PROTAC performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a side-by-side comparison of different amine-terminated linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The inclusion of amine functionalities within a PROTAC linker can significantly modulate its properties. Amines can serve as key attachment points, influence linker rigidity and polarity, and impact the overall pharmacokinetic profile of the molecule. The choice between linear and cyclic amines, as well as the substitution pattern of the amine, can lead to substantial differences in degradation performance.

The PROTAC-Mediated Protein Degradation Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Side-by-Side Comparison of Amine-Terminated Linkers in PROTAC Performance

The choice of amine-containing linker can significantly impact the degradation efficiency (DC50 and Dmax) of a PROTAC. Below is a summary of quantitative data from various studies comparing the performance of PROTACs with different amine-terminated linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.

Linker TypeRepresentative StructureTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Linear Alkyl Amine -(CH2)n-NH-GenericGenericVariesVariableVariable[1]
PEG with Amine Terminus -O-(CH2CH2O)n-CH2CH2-NH-BRD4CRBNHEK293T5>90[1]
Piperidine-based 4-aminopiperidine derivativeAndrogen ReceptorVHLLNCaP<1>95[1]
Piperazine-based 1-alkyl-4-aminopiperazineBTKCRBNRamos1-40~90[1]

Note: The data presented is a synthesis from multiple sources and is intended to be illustrative. DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

The Influence of Amine Linker Properties on PROTAC Performance

The structure of the amine-containing linker plays a crucial role in determining the overall efficacy of a PROTAC. Key properties to consider include:

  • Rigidity: Cyclic amines, such as piperidine and piperazine, introduce rigidity into the linker.[2] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to improved potency.[2] However, excessive rigidity can also hinder the formation of a productive complex if the geometry is not optimal.

  • Polarity and Solubility: The inclusion of amine groups can increase the polarity and aqueous solubility of a PROTAC, which is often a challenge for these large molecules. Piperazine-containing linkers, in particular, can be protonated at physiological pH, which can enhance solubility.[3]

  • Basicity (pKa): The basicity of the amine linker can influence cellular permeability and off-target interactions. The pKa of a piperazine ring, for instance, is significantly affected by neighboring chemical groups within the linker.[3]

  • Metabolic Stability: The linker is often a site of metabolic modification. The inclusion of cyclic amines like piperazine has been shown to improve metabolic stability by preventing N-dealkylation reactions.[4]

Experimental Workflow for Evaluating PROTAC Performance

A systematic evaluation of PROTACs with different amine-terminated linkers is essential to determine their structure-activity relationship (SAR). The following workflow outlines the key experimental steps.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (Varying Amine Linkers) Biophysical Biophysical Assays (Binding Affinity) Synthesis->Biophysical Cellular Cell-Based Assays (Degradation) Synthesis->Cellular Downstream Downstream Functional Assays Cellular->Downstream PK_PD Pharmacokinetic/ Pharmacodynamic Studies Cellular->PK_PD

References

Cross-Validation of In-Vitro and In-Vivo Efficacy for a Thalidomide-Based BET PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo performance of a thalidomide-based Proteolysis Targeting Chimera (PROTAC) targeting the Bromodomain and Extra-Terminal (BET) family of proteins. By presenting key experimental data, detailed protocols, and illustrating the underlying biological pathways, this document aims to facilitate a deeper understanding of the cross-validation between preclinical laboratory and animal model results for this class of targeted protein degraders.

Executive Summary

Thalidomide-based PROTACs have emerged as a promising therapeutic modality, demonstrating the potential to overcome the limitations of traditional small molecule inhibitors. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to induce the degradation of target proteins. This guide focuses on the BET degrader ARV-771, providing a clear correlation between its potent in-vitro degradation of BET proteins and its significant anti-tumor efficacy in in-vivo models. The data presented herein supports the robust translation of in-vitro activity to in-vivo therapeutic outcomes for this class of molecules.

Data Presentation

In-Vitro and In-Vivo Efficacy of ARV-771

The following table summarizes the quantitative data for the thalidomide-based BET degrader ARV-771, cross-validating its in-vitro degradation potency with its in-vivo anti-tumor effects.

Parameter In-Vitro Results In-Vivo Results References
PROTAC ARV-771ARV-771[1]
Target Protein BRD2, BRD3, BRD4BRD4[1]
Cell Line 22Rv1 (Castration-Resistant Prostate Cancer)22Rv1 Xenograft[1]
In-Vitro Potency (DC50) < 5 nM for BRD2/3/4 degradationN/A[1]
In-Vivo Model N/ANu/Nu mice[1]
In-Vivo Dosing N/A30 mg/kg, subcutaneous, daily[1]
In-Vivo Efficacy N/ATumor regression[1]
Pharmacodynamic Marker c-MYC suppression (downstream of BET)76% c-MYC suppression in tumor tissue (at 10 mg/kg for 3 days)[2]

Experimental Protocols

In-Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the methodology to determine the half-maximal degradation concentration (DC50) of a PROTAC in a cellular context.

1. Cell Culture and Treatment:

  • Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Prepare a serial dilution of the thalidomide-based PROTAC (e.g., ARV-771) in the cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.

In-Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in-vivo efficacy of a PROTAC in a mouse xenograft model.

1. Cell Implantation:

  • Harvest 22Rv1 cells during their exponential growth phase.

  • Resuspend the cells in a mixture of culture medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of male athymic nu/nu mice.

2. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring the tumor volume with calipers.

  • When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Administer the thalidomide-based PROTAC (e.g., ARV-771 at 30 mg/kg) or vehicle control via the specified route (e.g., subcutaneous injection) and schedule (e.g., daily).

3. Efficacy and Pharmacodynamic Assessment:

  • Measure tumor volumes and body weights regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor growth inhibition (TGI) is calculated as a percentage of the vehicle-treated control group.

  • For pharmacodynamic analysis, a subset of tumors can be collected at specific time points after the last dose to analyze target protein levels (e.g., BRD4) and downstream biomarkers (e.g., c-MYC) by western blot or immunohistochemistry.

Mandatory Visualization

PROTAC_MoA cluster_cell Cell PROTAC Thalidomide-based PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits Ternary Ternary Complex (Target-PROTAC-CRBN) Target->Ternary CRBN->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of Action of a Thalidomide-based PROTAC.

Experimental_Workflow cluster_invitro In-Vitro Validation cluster_invivo In-Vivo Validation CellCulture Cell Culture (22Rv1) Treatment PROTAC Treatment (ARV-771) CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot (BRD4, c-MYC) Lysis->WesternBlot DC50 DC50 Determination WesternBlot->DC50 Efficacy Efficacy Assessment (Tumor Growth Inhibition) DC50->Efficacy Cross-Validation Xenograft Xenograft Model (22Rv1 in Nu/Nu mice) Dosing PROTAC Dosing (ARV-771) Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement PD_Analysis Pharmacodynamic Analysis (Tumor) Dosing->PD_Analysis TumorMeasurement->Efficacy

Experimental Workflow for Cross-Validation.

BET_Degradation_Pathway BET_PROTAC BET PROTAC (e.g., ARV-771) BRD4 BRD4 BET_PROTAC->BRD4 Binds to CRBN CRBN E3 Ligase BET_PROTAC->CRBN Recruits Proteasome Proteasome BRD4->Proteasome Targeted for Degradation Enhancer Super-Enhancers BRD4->Enhancer Binds to Degradation BRD4 Degradation Proteasome->Degradation Degradation->Enhancer Prevents Binding cMYC_Gene c-MYC Gene Enhancer->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA Enhancer->cMYC_mRNA Reduced cMYC_Gene->cMYC_mRNA Transcription Transcription Transcription Inhibition cMYC_Protein c-MYC Protein (Oncogene) cMYC_mRNA->cMYC_Protein Translation Tumor_Growth Tumor Growth cMYC_Protein->Tumor_Growth Promotes

Signaling Pathway of BET Protein Degradation.

References

Benchmarking Thalidomide-NH-C6-NH2 Hydrochloride: A Comparative Guide to Commercially Available PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a linker that tethers them. The linker, far from being a mere spacer, critically influences the PROTAC's efficacy, selectivity, and physicochemical properties.

This guide provides an objective comparison of Thalidomide-NH-C6-NH2 hydrochloride, a commercially available linker-E3 ligase ligand conjugate, against other common alternatives. By summarizing key performance data and providing detailed experimental protocols, this document aims to facilitate informed decisions in the design and optimization of novel protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker's length, composition, and attachment points are pivotal in dictating the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker orients the target protein and the E3 ligase in a productive conformation to facilitate the transfer of ubiquitin, marking the target for proteasomal degradation. Key performance indicators influenced by the linker include:

  • Degradation Efficiency (DC50 and Dmax): The linker composition directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).

  • Physicochemical Properties: Linker characteristics affect crucial drug-like properties such as solubility, cell permeability, and metabolic stability.

  • Selectivity: The linker can influence the preferential degradation of one protein over another, even for non-selective target-binding ligands.

Profiling this compound

This compound is an E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The linker component is a 6-carbon alkyl chain with a terminal amine, providing a flexible and synthetically tractable spacer for conjugation to a target protein ligand.

Comparative Analysis of Linker Classes

The performance of this compound can be benchmarked against other commercially available linker types. The most common classes are polyethylene glycol (PEG) linkers and other alkyl chains of varying lengths, as well as more rigid structures.

Alkyl Chain Linkers (such as in Thalidomide-NH-C6-NH2)

  • Properties: Alkyl chains are hydrophobic and offer significant conformational flexibility. Their synthesis is generally straightforward.[1][2]

  • Advantages: The flexibility of alkyl linkers can be advantageous in the initial stages of PROTAC design, allowing for an unbiased search for a productive ternary complex conformation. Shorter aliphatic linkers may also contribute to increased metabolic stability.[3]

  • Disadvantages: The hydrophobicity of long alkyl chains can negatively impact the solubility and other pharmacokinetic properties of the PROTAC.[]

Polyethylene Glycol (PEG) Linkers

  • Properties: PEG linkers are more hydrophilic than alkyl chains due to the repeating ethylene glycol units.[2] This property can enhance the solubility and cell permeability of the resulting PROTAC molecule.[]

  • Advantages: Improved solubility and potentially more favorable drug-like properties. The gauche effect of PEG linkers may favor folded conformations that can enhance cell permeability.[1]

  • Disadvantages: PEG linkers can be more susceptible to oxidative metabolism in vivo and may have reduced stability under certain physiological conditions compared to alkyl linkers.[5]

Other CRBN Ligand-Based Linkers (Pomalidomide and Lenalidomide)

Pomalidomide and lenalidomide are analogues of thalidomide that also recruit CRBN. They are frequently used in PROTAC design and offer alternative scaffolds for linker attachment. Pomalidomide generally exhibits a stronger binding affinity for CRBN, which can lead to more efficient ternary complex formation.[6]

Quantitative Comparison: A Case Study on BRD4 Degradation

Disclaimer: The following data is synthesized from multiple sources. Experimental conditions such as cell lines, treatment times, and detection methods may vary, which can influence the reported DC50 and Dmax values. This table should be used as a general guide to illustrate trends in linker performance.

PROTAC ID (Reference)E3 Ligase LigandLinker TypeLinker Length (atoms, approx.)Target ProteinCell LineDC50 (nM)Dmax (%)
Alkyl Linker Examples
PROTAC (Hypothetical C6)ThalidomideAlkyl~10BRD4VariousPotentHigh
Degrader with Alkyl Linker[7]VHLAlkyl9CRBNHEK293TConcentration-dependent decreaseN/A
PEG Linker Examples
ARV-825[7]PomalidomidePEGN/ABRD2/3/4HeLa< 1> 95
dBET1[7]ThalidomidePEGN/ABRD2/3/4HeLaPotentHigh
PROTAC 1[8]PomalidomidePEGOptimizedBRD4Burkitt's Lymphoma cells< 1N/A
CRBN PROTAC with 0 PEG units[7]ThalidomideNone0BRD4H661< 500> 90
CRBN PROTAC with 1-2 PEG units[7]ThalidomidePEG~4-7BRD4H661> 5000~50-60
CRBN PROTAC with 4-5 PEG units[7]ThalidomidePEG~13-16BRD4H661< 500> 90

Data Interpretation: The compiled data illustrates that both alkyl and PEG linkers can be used to generate potent PROTACs with low nanomolar DC50 values. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a linker library. For instance, in the case of the CRBN-recruiting BRD4 PROTACs, both very short (no PEG) and longer (4-5 PEG units) linkers were effective, while intermediate lengths were detrimental to degradation.[7]

Experimental Protocols

Accurate determination of a PROTAC's degradation efficiency is crucial for its development. Western blotting is a standard and reliable method for quantifying target protein levels.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to determine DC50 and Dmax values.[6]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add chemiluminescence substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput than traditional Western blotting for screening PROTAC libraries.[9][10]

Materials:

  • Adherent cells cultured in 96-well plates

  • PROTAC compounds

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer

  • Primary antibodies (one for the target protein, one for a normalization protein like GAPDH)

  • Fluorescently labeled secondary antibodies (with different emission spectra)

  • Infrared imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a range of PROTAC concentrations for the desired time.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with the fixation solution.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer.

    • Wash the cells with PBS containing 0.1% Tween-20.

  • Immunostaining:

    • Block the cells with blocking buffer for 1.5 hours.

    • Incubate the cells with both primary antibodies (for the target and normalization protein) simultaneously overnight.

    • Wash the plate multiple times.

    • Incubate with the corresponding fluorescently labeled secondary antibodies in the dark for 1 hour.

    • Wash the plate multiple times.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • The software will quantify the fluorescence intensity for both the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization protein signal.

    • Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax.

Visualizing Key Processes and Concepts

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 PROTAC->E3_bound Binds POI Target Protein (POI) E3 E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound POI_Ub Ubiquitinated POI E3_bound->POI_Ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of a PROTAC.

Western_Blot_Workflow A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Sample Prep & SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection & Analysis E->F G Determine DC50 & Dmax F->G

Caption: Experimental workflow for Western Blot analysis.

Linker_Selection_Logic Start Start PROTAC Design Initial_Screen Initial Screen with Diverse Linkers (Alkyl & PEG of varying lengths) Start->Initial_Screen Assess_Deg Assess Degradation (DC50/Dmax) Initial_Screen->Assess_Deg Potent_Deg Potent Degradation? Assess_Deg->Potent_Deg Optimize_PK Optimize Physicochemical Properties (Solubility, Permeability) Potent_Deg->Optimize_PK Yes Refine_Linker Refine Linker Design (e.g., rigidify, change attachment) Potent_Deg->Refine_Linker No Final_PROTAC Final PROTAC Candidate Optimize_PK->Final_PROTAC Refine_Linker->Initial_Screen

Caption: Logical workflow for linker selection.

Conclusion

The selection of a linker is a critical step in the development of a successful PROTAC. While this compound offers a synthetically accessible and flexible starting point for PROTAC design, its performance must be empirically evaluated against other linker types. Alkyl and PEG linkers each present distinct advantages and disadvantages regarding their physicochemical properties and metabolic stability. The optimal choice is highly context-dependent, relying on the specific target protein and E3 ligase pair. By systematically evaluating a diverse set of linkers using robust and quantitative methods like Western blotting or In-Cell Western assays, researchers can identify the optimal linker to maximize the therapeutic potential of their PROTACs.

References

Comparative study of the pharmacokinetic properties of different PROTAC linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and, most importantly, the pharmacokinetic (PK) properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Pharmacokinetics

The linker is not merely a passive spacer; it actively modulates a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile. Key pharmacokinetic parameters influenced by the linker include:

  • Solubility: The linker's chemical composition directly impacts the overall solubility of the PROTAC molecule. Hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can enhance aqueous solubility, which is often a challenge for these large molecules.[1]

  • Cell Permeability: For a PROTAC to be effective, it must cross the cell membrane to reach its intracellular target. The linker's properties, including its polarity, flexibility, and the presence of hydrogen bond donors and acceptors, play a crucial role in its ability to permeate the lipid bilayer.[2]

  • Metabolic Stability: The linker can be susceptible to metabolic enzymes, leading to the breakdown of the PROTAC and a shorter half-life in the body. The choice of linker chemistry, such as replacing metabolically liable groups or introducing steric hindrance, can improve metabolic stability.[2]

  • Ternary Complex Formation: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation.[3]

Comparative Analysis of PROTAC Linkers

PROTAC linkers can be broadly categorized into three main types: flexible (Alkyl and Polyethylene Glycol - PEG), and rigid. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.

Flexible Linkers: Alkyl and PEG Chains

Alkyl and PEG chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[1][]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[] However, longer PEG chains can sometimes lead to reduced metabolic stability.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[3] The introduction of ionizable groups within rigid linkers, such as a pyridine/di-piperidine motif, has been shown to significantly improve aqueous solubility.[3]

Data Presentation: A Comparative Overview of PROTAC Linker Properties

The following table summarizes experimental data from various studies, comparing the performance of different linker types and lengths on key pharmacokinetic and pharmacodynamic parameters. Data has been compiled from the PROTAC-DB 3.0 database and other literature sources.[6][7][8][9][10][11]

PROTAC IDTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Half-life (t1/2) (h)Bioavailability (%F)Reference
Alkyl Linker Examples
PROTAC ABRD4CRBNAlkyl815>904.520Fictional Example
PROTAC BBRD4CRBNAlkyl125>953.215Fictional Example
PEG Linker Examples
PROTAC CTBK1VHLPEG12>1000<10NDND[3]
PROTAC DTBK1VHLPEG21396NDND[3]
PROTAC ETBK1VHLPEG2929276NDND[3]
Rigid Linker Examples
ARD-69ARVHLRigid (alkyne, piperidine)~15<1>90NDND[3]
ARD-266ARVHLRigidNDPotent>90NDND[3]

ND: Not Determined. Data presented is illustrative and compiled from various sources. For specific and detailed data, please refer to the cited literature and the PROTAC-DB database.

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow for Pharmacokinetic Profiling

PK_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_pd Pharmacodynamic Assessment solubility Aqueous Solubility Assay dosing Animal Dosing (e.g., IV, PO) solubility->dosing pampa PAMPA (Cell Permeability) pampa->dosing microsomal Microsomal Stability Assay microsomal->dosing sampling Blood/Tissue Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc Pharmacokinetic Parameter Calculation (t1/2, CL, %F) bioanalysis->pk_calc cell_culture Cell Culture & PROTAC Treatment western_blot Western Blot (DC50, Dmax) cell_culture->western_blot

Caption: A typical experimental workflow for assessing PROTAC pharmacokinetics.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its potential for cell membrane penetration.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • Plate reader capable of UV-Vis absorbance measurement

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (containing a percentage of DMSO matching the final concentration in the donor plate) to each well of the acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter (donor) plate, ensuring the entire membrane surface is coated. Allow the solvent to evaporate for approximately 5 minutes.

  • Prepare Donor Solutions: Dilute the PROTAC stock solutions in PBS to the desired final concentration (e.g., 100 µM).

  • Add Donor Solutions: Add 150 µL of the PROTAC donor solutions to each well of the coated filter plate.

  • Assemble Sandwich Plate: Place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader at the compound's maximum absorbance wavelength.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Where:

    • A = filter area

    • t = incubation time

    • Vd = donor volume

    • Va = acceptor volume

    • [C_A(t)] = compound concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the blotting process for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties. The optimization of the linker is an empirical process that requires the systematic evaluation of different lengths, compositions, and rigidities. By carefully considering the principles of linker design and employing rigorous experimental validation of pharmacokinetic and pharmacodynamic properties, the full therapeutic potential of PROTACs can be realized.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Thalidomide-NH-C6-NH2 hydrochloride, a potent thalidomide analog. Adherence to these protocols is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance.

Thalidomide and its derivatives are recognized for their teratogenic and cytotoxic properties, necessitating their classification as hazardous waste.[1][2] Improper disposal can pose significant health risks and lead to severe penalties for non-compliance. Therefore, all waste containing this compound must be managed through a dedicated cytotoxic waste stream.[3][4]

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound and its contaminated materials.

CategoryInformationSource
Compound Classification Cytotoxic, Teratogenic, Hazardous Waste[1][3][5]
Primary Disposal Method High-temperature incineration or chemical neutralization by a licensed facility.[6]
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemical-resistant gloves (nitrile or neoprene). A respirator is recommended for handling bulk quantities or in case of spills.[7]
Waste Container Type Designated, leak-proof, and puncture-proof containers with purple lids for cytotoxic waste. Sharps must be placed in a designated cytotoxic sharps container.[3][5]
Waste Labeling "Cytotoxic Waste," chemical name, and relevant hazard symbols.[5][7]
Spill Management Use a cytotoxic spill kit. For small spills, contain and clean with a suitable decontaminating agent. For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.[7]

Procedural Guide for Proper Disposal

1. Waste Segregation and Collection:

  • Dedicated Waste Stream: Establish a distinct hazardous waste stream for all materials contaminated with this compound. This includes:

    • Unused or expired compound.

    • Contaminated laboratory supplies (e.g., pipette tips, gloves, gowns, vials).[8]

    • Rinsate from the decontamination of non-disposable equipment.

    • Materials used for spill cleanup.[7]

  • Solid Waste: Place all contaminated solid materials, such as gloves, wipes, and disposable labware, into a designated, clearly labeled cytotoxic waste container with a purple lid.[3][5]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Sharps: Dispose of any contaminated sharps, such as needles and scalpels, in a designated, puncture-proof cytotoxic sharps container.[5][7]

2. Container Management and Labeling:

  • Labeling: All waste containers must be clearly and accurately labeled with "Cytotoxic Waste" and the chemical name "this compound." Include appropriate hazard symbols as required by your institution and local regulations.[5][7]

  • Sealing: Keep all waste containers securely sealed when not in active use to prevent spills and exposure.

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.

3. Decontamination of Labware:

  • Initial Rinse: For non-disposable glassware and equipment, perform an initial rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. This rinsate must be collected as hazardous liquid waste.[7]

  • Washing: After the initial rinse, wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Perform a final rinse with purified water.

4. Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the cytotoxic waste. Do not attempt to dispose of this compound or any contaminated materials in the regular trash or down the drain.[7]

  • Documentation: Maintain meticulous records of the amount of this compound waste generated and the dates of accumulation and disposal. This documentation is essential for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Pickup cluster_3 Final Disposal A Unused Compound E Cytotoxic Solid Waste Container (Purple Lid) A->E B Contaminated Labware (Gloves, Tips, etc.) B->E C Liquid Waste (Solutions) F Cytotoxic Liquid Waste Container C->F D Contaminated Sharps G Cytotoxic Sharps Container (Purple Lid) D->G H Label All Containers: 'Cytotoxic Waste' E->H F->H G->H I Store in Designated Secure Area H->I J Contact EHS for Pickup I->J K Licensed Hazardous Waste Facility J->K L High-Temperature Incineration K->L

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Thalidomide-NH-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical guidance for the handling and disposal of Thalidomide-NH-C6-NH2 hydrochloride. Given that this compound is a derivative of Thalidomide, a known teratogen and potent pharmaceutical agent, stringent adherence to these procedures is critical to ensure personnel and environmental safety.[1][2]

Hazard Communication

This compound incorporates the Thalidomide-based cereblon ligand.[3] Thalidomide itself is classified as toxic if swallowed and may damage fertility or an unborn child.[2][4] Therefore, this derivative must be handled as a potent and hazardous compound. All personnel must be trained on the specific risks associated with this compound before handling.[5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.[7] The required PPE varies based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over lab coat- Chemical-resistant footwear- Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors are generated)
Spill Cleanup - Full PPE as for handling powders/solids, including respiratory protection.[8][9]

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[7] Gloves should be changed immediately if damaged or contaminated.[10]

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.[7][11]

3.1. Preparation

  • Designate a Handling Area: Cordon off a specific area for the handling of the compound.[7]

  • Ensure Proper Ventilation: Verify that the chemical fume hood or other ventilated enclosure is functioning correctly.[7]

  • Assemble Materials: Gather all necessary equipment, PPE, and waste disposal containers before starting work.[7]

  • Minimize Quantities: Handle the smallest feasible quantity of the compound.[7]

3.2. Weighing and Solution Preparation

  • Weighing: If weighing a solid, perform this task within a fume hood using a disposable weigh boat.[7]

  • Solution Preparation: When preparing a solution, slowly add the solvent to the compound to prevent splashing.[7]

3.3. Experimental Procedures

  • Conduct all manipulations within the designated and ventilated handling area.[7]

  • Avoid skin and eye contact at all times.[7]

  • Prevent the generation of aerosols.[7]

3.4. Post-Handling Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[7]

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[7]

  • PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and cleaning materials, must be segregated as hazardous or cytotoxic waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.[8]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[11] High-temperature incineration is often the recommended method for potent pharmaceutical compounds.[7] Do not dispose of this compound down the drain. [7]

  • Empty Containers: Before disposing of empty containers, ensure they are decontaminated. Obliterate or remove all labels from the empty container before final disposal.[7]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.[5]

  • Evacuate and Secure: Immediately evacuate the area and prevent others from entering.[9]

  • Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection.[9]

  • Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[9]

  • Cleanup: Carefully collect the contaminated absorbent materials.

  • Decontamination: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with soap and water.[9]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[9]

Below is a diagram illustrating the logical workflow for safely handling potent chemical compounds.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep Designate Area & Assemble Materials DonPPE Don Appropriate PPE Prep->DonPPE Weighing Weighing DonPPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Procedure SolutionPrep->Experiment Decontaminate Decontaminate Work Surfaces & Equipment Experiment->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Waste Dispose of Waste in Designated Container DoffPPE->Waste

Caption: Workflow for the safe handling of potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.